molecular formula C6H5BrO2S B1463252 Methyl 5-bromothiophene-3-carboxylate CAS No. 88770-19-8

Methyl 5-bromothiophene-3-carboxylate

Cat. No.: B1463252
CAS No.: 88770-19-8
M. Wt: 221.07 g/mol
InChI Key: VFWZOBQPAHYSDL-UHFFFAOYSA-N
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Description

Methyl 5-bromothiophene-3-carboxylate is a useful research compound. Its molecular formula is C6H5BrO2S and its molecular weight is 221.07 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 5-bromothiophene-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 5-bromothiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromothiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-bromothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWZOBQPAHYSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672603
Record name Methyl 5-bromothiophene-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88770-19-8
Record name Methyl 5-bromothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromothiophene-3-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 5-bromothiophene-3-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties, Characterization, and Handling Protocols

Executive Summary

Methyl 5-bromothiophene-3-carboxylate (CAS 19139-57-2) is a critical thiophene-based building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and organic semiconductors.[1] As a halogenated heteroaromatic ester, it serves as a versatile scaffold for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, enabling the construction of complex bioactive molecules such as kinase inhibitors and antibiotics.[1]

This guide addresses a common challenge in the field: the misidentification of thiophene isomers. Due to the structural similarity between the 3-carboxylate and 2-carboxylate isomers, rigorous characterization is required.[1] This document provides validated physical property data, spectral fingerprints for identity verification, and specific protocols for handling this low-melting solid to ensure experimental reproducibility.

Chemical Identity & Structural Analysis

Precise identification is paramount.[1] The 3-carboxylate isomer is often confused with methyl 5-bromothiophene-2-carboxylate (CAS 62224-19-5).[1] The distinction lies in the substitution pattern relative to the sulfur atom.[1]

ParameterSpecification
Chemical Name Methyl 5-bromothiophene-3-carboxylate
CAS Number 19139-57-2
Molecular Formula C₆H₅BrO₂S
Molecular Weight 221.07 g/mol
SMILES COC(=O)c1csc(Br)c1
IUPAC Name Methyl 5-bromo-3-thiophenecarboxylate
MDL Number MFCD00173839 (Verify specific vendor batch)
Isomer Differentiation Logic

The following decision tree illustrates the logical flow for distinguishing the target compound from its common isomer using standard analytical techniques.

Isomer_ID cluster_shifts Diagnostic Shifts Start Unknown Thiophene Ester NMR 1H NMR Analysis (CDCl3) Start->NMR Coupling Coupling Constant (J) NMR->Coupling Analyze Aromatic Region Target Target: 5-bromo-3-carboxylate (CAS 19139-57-2) Coupling->Target Meta-like coupling (J ~1.6 Hz) H2 & H4 signals Isomer Isomer: 5-bromo-2-carboxylate (CAS 62224-19-5) Coupling->Isomer Ortho-like coupling (J ~3.5-4.0 Hz) H3 & H4 signals Shift1 H2 (Target): ~8.11 ppm Deshielded by S & C=O Shift2 H3 (Isomer): ~7.05 ppm Shielded relative to H2

Figure 1: Analytical logic for distinguishing Methyl 5-bromothiophene-3-carboxylate from its 2-carboxylate isomer based on proton coupling constants.

Physicochemical Profile

The physical properties of Methyl 5-bromothiophene-3-carboxylate dictate its handling. It is a low-melting solid , which makes it prone to "oiling out" during purification if solvents are not carefully chosen.[1]

PropertyValue / DescriptionContextual Note
Physical State Solid (Crystalline or Powder)May appear as a fused mass if stored improperly.[1]
Color White to Off-White / Pale YellowYellowing indicates oxidation or trace impurities.[1]
Melting Point 52 – 54 °C Sharp range indicates high purity. Broadening suggests solvent inclusion.[1]
Boiling Point ~127 °C at 12 mmHgVolatile enough for GC analysis but requires vacuum distillation for purification.
Density ~1.74 g/cm³ (Predicted)High density typical of brominated thiophenes.
Solubility (Water) InsolubleHydrophobic nature requires organic extraction.[1]
Solubility (Organics) Soluble in DCM, CHCl₃, EtOAc, MeOHHigh solubility in chlorinated solvents aids NMR prep.
Flash Point >110 °CNon-flammable under standard lab conditions.

Spectral Characterization (Self-Validation)

To validate the identity of synthesized or purchased material, compare experimental data against these predicted and literature-derived spectral markers.[1]

¹H NMR (400 MHz, CDCl₃)
  • δ 8.11 (d, J = 1.6 Hz, 1H, H-2): This proton is located between the sulfur and the ester group. The combined deshielding effect shifts it significantly downfield.[1]

  • δ 7.51 (d, J = 1.6 Hz, 1H, H-4): Located between the ester and the bromine. The meta-coupling (J ≈ 1.6 Hz) across the ring is characteristic of 2,4-disubstituted thiophenes (relative to the sulfur).[1]

  • δ 3.87 (s, 3H, -OCH₃): Characteristic singlet for the methyl ester.

IR Spectroscopy
  • 1710–1725 cm⁻¹: Strong C=O stretch (Ester).[1]

  • 3100 cm⁻¹: Weak C-H stretch (Aromatic thiophene).[1]

Experimental Protocols

Protocol A: Purity Assessment via HPLC

Rationale: Due to the low melting point, thermal degradation can occur in GC if injection temperatures are too high. HPLC is preferred for definitive purity analysis.[1]

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]

Method:

  • Sample Prep: Dissolve 1 mg of compound in 1 mL of MeCN. Filter through 0.22 µm PTFE filter.[1]

  • Gradient: 5% B to 95% B over 10 minutes. Hold 2 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic system) and 280 nm.

  • Acceptance Criteria: Single peak >98% area integration. Impurities often elute earlier (hydrolyzed acid) or later (debrominated species).[1]

Protocol B: Recrystallization of Low-Melting Solids

Rationale: Standard recrystallization often leads to oiling out for compounds with MPs near 50°C.[1] This "Anti-Solvent Precipitation" method controls crystal growth.

Recrystallization Step1 Dissolution Step2 Filtration Step1->Step2 Sat. soln in DCM (Min. volume) Step3 Anti-Solvent Addn Step2->Step3 Add Hexane dropwise until turbid Step4 Cooling Step3->Step4 -20°C Freezer (Overnight)

Figure 2: Optimized recrystallization workflow for low-melting thiophene esters.

Step-by-Step:

  • Dissolution: Dissolve crude solid in the minimum amount of Dichloromethane (DCM) at room temperature.[1] Do not heat significantly.[1][2]

  • Clarification: If particulates are present, filter through a celite pad.

  • Precipitation: Slowly add Hexanes (or Heptane) dropwise to the stirring DCM solution until a faint, persistent cloudiness (turbidity) appears.

  • Seed & Cool: Add a single seed crystal if available. Seal the flask and place it immediately into a -20°C freezer. Avoid gradual cooling at RT, as this often causes oiling.

  • Collection: Filter the resulting crystals cold and wash with cold Hexanes.

Handling, Stability & Safety

  • Storage: Store at 2–8°C (Refrigerated). The compound is stable but can degrade upon prolonged exposure to light and moisture.[1] Keep the container tightly sealed under an inert atmosphere (Nitrogen/Argon) if storing for >3 months.

  • Safety Profile:

    • H315: Causes skin irritation.[1][3][4]

    • H319: Causes serious eye irritation.[1][3][4]

    • H335: May cause respiratory irritation.[1][3][4]

    • PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (which will hydrolyze the ester).[1]

References

  • Isomer Comparison (2-carboxylate) : Methyl 5-bromothiophene-2-carboxylate Safety Data Sheet. PubChem.[1][4] Retrieved from [Link]

  • NMR Spectral Data (Acid Precursor) : Synthesis of 5-bromothiophene-3-carboxylic acid. Royal Society of Chemistry (Supp.[1] Info). Retrieved from [Link]

  • Synthesis Methodology : 3-Bromothiophene Synthesis. Organic Syntheses, Coll. Vol. 5, p.149 (1973). Retrieved from [Link][1]

Sources

Synthesis route for Methyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of Methyl 5-bromothiophene-3-carboxylate , a critical heteroaromatic building block used in the development of pharmaceuticals (e.g., inhibitors of kif18a, antifungals) and organic electronic materials.

Executive Summary

The synthesis of Methyl 5-bromothiophene-3-carboxylate presents a classic regioselectivity challenge in thiophene chemistry. Direct bromination of the methyl ester typically yields a difficult-to-separate mixture of 2-bromo, 5-bromo, and 2,5-dibromo isomers due to the competing directing effects of the sulfur atom and the ester group.

To ensure high purity and scalability, this guide advocates for a two-step "Acid-First" route . By brominating the free acid (3-thiophenecarboxylic acid) first, the steric and electronic environment favors the 5-position more distinctively than in the ester, and the resulting acid intermediate allows for easier purification via recrystallization before the final esterification step.

Retrosynthetic Analysis & Strategy

The strategic disconnect focuses on introducing the bromine atom before the methyl ester protection to leverage the solubility differences of the acid intermediates for purification.

Retrosynthesis cluster_avoid AVOID: Direct Bromination Route Target Methyl 5-bromothiophene-3-carboxylate (Target) Inter 5-Bromothiophene-3-carboxylic acid (Purifiable Intermediate) Target->Inter Esterification (MeOH, H+) Start 3-Thiophenecarboxylic acid (Commercially Available) Inter->Start Regioselective Bromination (Br2, AcOH) BadStart Methyl thiophene-3-carboxylate BadStart->Target Low Regioselectivity (Yields mixture of isomers)

Figure 1: Retrosynthetic strategy highlighting the "Acid-First" pathway to avoid isomeric mixtures.

Detailed Synthesis Protocol

Step 1: Regioselective Bromination

Objective: Synthesize 5-bromothiophene-3-carboxylic acid. Reaction Type: Electrophilic Aromatic Substitution (EAS).

  • Reagents: 3-Thiophenecarboxylic acid (1.0 equiv), Bromine (

    
    , 0.9 - 1.0 equiv), Glacial Acetic Acid (Solvent).[1]
    
  • Mechanism: The carboxyl group at C3 deactivates the C2 position (ortho-like steric/electronic effect), directing the electrophilic bromine attack primarily to the C5 position (alpha to sulfur, meta-like to COOH).

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 3-thiophenecarboxylic acid (10.0 g, 78 mmol) and glacial acetic acid (60 mL) . Stir to dissolve.

  • Addition: Prepare a solution of Bromine (12.5 g, 4.0 mL, 78 mmol) in glacial acetic acid (20 mL). Add this solution dropwise to the reaction mixture at room temperature over 30–60 minutes.

    • Note: Slow addition controls the exotherm and minimizes di-bromination.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM) or HPLC.

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. The product will precipitate as a white to off-white solid.

  • Purification (Critical): Filter the solid.

    • Crude Analysis: The solid likely contains the 5-bromo product (~85%), unreacted starting material, and traces of 2,5-dibromo byproduct.

    • Recrystallization: Recrystallize from hot water or ethanol/water (1:1) . This step effectively removes the more soluble starting material and the dibromo impurities.

  • Yield: Expect 40–50% isolated yield of high-purity material.

    • Checkpoint: Melting Point should be 138–140 °C .

Step 2: Methyl Esterification

Objective: Convert the acid to Methyl 5-bromothiophene-3-carboxylate. Reaction Type: Fischer Esterification or Acyl Chloride formation.

Preferred Method (Thionyl Chloride/Methanol):

  • Setup: Dissolve 5-bromothiophene-3-carboxylic acid (5.0 g, 24 mmol) in anhydrous Methanol (50 mL) under Nitrogen atmosphere.

  • Activation: Cool to 0 °C. Add Thionyl Chloride (SOCl2, 3.5 g, 2.2 mL, 30 mmol) dropwise.

    • Caution: Evolution of HCl and SO2 gas. Use a scrubber.

  • Reflux: Heat the mixture to reflux (65 °C) for 3–5 hours. Monitor by TLC (disappearance of acid spot).

  • Workup: Evaporate the methanol under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL).

  • Wash: Wash with saturated

    
     (2 x 30 mL) to remove traces of acid, followed by Brine (30 mL).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Purification: If necessary, purify via short-path silica gel chromatography (Hexanes/EtOAc 9:1).

Process Data & Validation

ParameterStep 1: BrominationStep 2: Esterification
Limiting Reagent 3-Thiophenecarboxylic acid5-Bromothiophene-3-carboxylic acid
Key Reagent

/ AcOH

/ MeOH
Temperature 20–25 °C0 °C

65 °C (Reflux)
Time 3–4 Hours3–5 Hours
Typical Yield 41–50% (Recrystallized)90–95%
Appearance White crystalline solidWhite/Pale yellow solid or oil
Structural Validation (NMR)

To ensure the bromine is at C5 and not C2, analyze the coupling constants in


 NMR.
  • 5-Bromo isomer (Target):

    • Protons are at C2 and C4. These are meta to each other.

    • Coupling Constant (

      
      ):  ~1.5 – 1.7 Hz (Small meta-coupling).
      
    • Spectrum:

      
       8.11 (d, 
      
      
      
      Hz, H2), 7.51 (d,
      
      
      Hz, H4).
  • 2-Bromo isomer (Impurity):

    • Protons are at C4 and C5. These are adjacent.

    • Coupling Constant (

      
      ):  ~5.0 – 6.0 Hz (Large ortho-coupling).
      

Workflow Visualization

Workflow Step1 Step 1: Bromination (AcOH, Br2, RT) Quench Quench & Filter (Ice Water) Step1->Quench Purify Recrystallization (Hot Water/EtOH) Quench->Purify Step2 Step 2: Esterification (MeOH, SOCl2, Reflux) Purify->Step2 Final Methyl 5-bromothiophene-3-carboxylate (>98% Purity) Step2->Final

Figure 2: Sequential workflow for the synthesis of Methyl 5-bromothiophene-3-carboxylate.

Safety & Handling

  • Bromine (

    
    ):  Highly corrosive and toxic. Causes severe burns. Handle only in a fume hood. Use glass syringes and needles; avoid plastics that degrade.
    
  • Thiophenes: Many halothiophenes are skin sensitizers and lachrymators. Wear double nitrile gloves.

  • Thionyl Chloride (

    
    ):  Reacts violently with water to release HCl and 
    
    
    
    . Quench excess reagent carefully with bicarbonate solution.

References

  • Direct Arylation Polymerization (DArP) Precursor Synthesis Source: Royal Society of Chemistry (RSC), Supporting Information. Context: Describes the synthesis of 5-bromothiophene-3-carboxylic acid using

    
    /AcOH with a 41% yield and NMR characterization.
    URL:[Link]
    
  • Regioselectivity in Thiophene Bromination Source: Beilstein Journal of Organic Chemistry. Context: Discusses the challenges of brominating methyl 3-methylthiophene-2-carboxylate and the formation of tribromide byproducts, validating the need for controlled acid-phase bromination. URL:[Link]

  • Synthesis of Thiophene-based Antifolates Source: National Institutes of Health (NIH) / PMC. Context: details the esterification of 5-bromothiophene-3-carboxylic acid to the methyl ester using standard basic conditions (LiOH/Dimethyl sulfate), providing an alternative esterification route. URL:[Link]

Sources

Key chemical properties of Methyl 5-bromothiophene-3-carboxylate

[1]

Executive Summary

Methyl 5-bromothiophene-3-carboxylate (CAS: 19139-57-2) is a high-value heterocyclic building block used extensively in the synthesis of pharmaceuticals, agrochemicals, and organic semiconductor materials.[1] Its structural utility lies in its dual functionality: the C5-bromine atom serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig), while the C3-methyl ester provides a versatile anchor for further derivatization (hydrolysis, amidation, reduction).

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, reactivity profiles, and safety standards for research and industrial applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Core Identification Data
PropertySpecification
Chemical Name Methyl 5-bromothiophene-3-carboxylate
CAS Number 19139-57-2
Molecular Formula C₆H₅BrO₂S
Molecular Weight 221.07 g/mol
SMILES COC(=O)c1csc(Br)c1
InChI Key QLWUHAQCKDHUNL-UHFFFAOYSA-N
Physical Properties
ParameterValueNote
Appearance White to off-white solidCrystalline powder form is typical.
Melting Point 52–54 °CSharp melting range indicates high purity.
Solubility Soluble in DCM, CHCl₃, THF, EtOAcLimited solubility in water; hydrolyzes slowly.
Stability Stable under standard conditionsStore away from strong oxidizers and bases.[1]

Synthetic Routes & Production

The synthesis of Methyl 5-bromothiophene-3-carboxylate relies on the regioselective electrophilic aromatic substitution of methyl thiophene-3-carboxylate.

Mechanism of Regioselectivity

The thiophene ring undergoes electrophilic attack preferentially at the

  • C2 Position: Sterically hindered by the adjacent ester group at C3.

  • C5 Position: Sterically accessible and electronically activated.

  • Result: Bromination occurs almost exclusively at C5 , yielding the target isomer with high regiochemical fidelity.

Validated Laboratory Protocol (NBS Method)

Reagents: Methyl thiophene-3-carboxylate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF (Solvent).

  • Dissolution: Dissolve methyl thiophene-3-carboxylate in anhydrous DMF (0.5 M concentration) under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0 °C. Add NBS portion-wise over 30 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or HPLC.

  • Workup: Quench with water and extract with ethyl acetate. Wash the organic layer with brine and water to remove succinimide by-products.

  • Purification: Dry over

    
    , concentrate, and purify via recrystallization (Hexane/EtOAc) or silica gel flash chromatography.
    
Synthesis Workflow Diagram

SynthesisPathStartMethyl thiophene-3-carboxylateReagentReagents:NBS (1.05 eq)DMF, 0°C to RTStart->ReagentInterTransition State(Sigma Complex)Reagent->InterElectrophilic AttackProductMethyl 5-bromothiophene-3-carboxylate(Target Isomer)Inter->ProductPreferred (C5)Steric FreedomByProduct2-Bromo Isomer(Minor/Trace)Inter->ByProductDisfavored (C2)Steric Clash

Figure 1: Regioselective synthesis pathway favoring C5-bromination due to steric hindrance at C2.[2]

Reactivity & Functionalization[11][12][13]

Methyl 5-bromothiophene-3-carboxylate acts as a "divergent scaffold," allowing chemists to modify the molecule at two distinct sites orthogonally.

A. The C5-Bromine Handle (Cross-Coupling)

The C-Br bond is highly reactive towards oxidative addition with Pd(0) species.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems.[3]

    • Conditions:

      
      , 
      
      
      , Dioxane/Water, 80 °C.
  • Buchwald-Hartwig Amination: Reacts with amines to introduce nitrogen functionality (common in kinase inhibitors).

  • Sonogashira Coupling: Reacts with terminal alkynes to extend conjugation (useful in organic electronics).

B. The C3-Ester Handle (Carbonyl Chemistry)

The ester group remains stable during C5-functionalization but can be activated subsequently.

  • Hydrolysis: Converts to 5-bromothiophene-3-carboxylic acid (CAS: 100523-84-0).

  • Reduction:

    
     reduction yields the primary alcohol.
    
  • Amidation: Direct aminolysis or hydrolysis-coupling sequences to form amides.

Reactivity Map

ReactivityMapCoreMethyl 5-bromothiophene-3-carboxylate(Core Scaffold)SuzukiSuzuki Coupling(Ar-B(OH)2, Pd cat.)Core->SuzukiC-Br BondHydrolysisHydrolysis(LiOH, THF/H2O)Core->HydrolysisEster BondBuchwaldBuchwald-Hartwig(R-NH2, Pd cat.)Core->BuchwaldC-Br BondReductionReduction(LiAlH4 or DIBAL)Core->ReductionEster BondBiaryl5-Aryl-thiophene-3-carboxylate(Biaryl Scaffold)Suzuki->BiarylAcid5-Bromothiophene-3-carboxylic acid(Solubility/Targeting)Hydrolysis->AcidAmine5-Amino-thiophene derivative(Kinase Inhibitors)Buchwald->AmineAlcoholHydroxymethyl derivative(Linker Attachment)Reduction->Alcohol

Figure 2: Orthogonal reactivity profile showing C5-metal catalyzed coupling and C3-carbonyl transformations.

Applications in Drug Discovery[2][11]

Medicinal Chemistry Scaffolds

The thiophene ring is a classic bioisostere for phenyl rings, often improving metabolic stability and solubility.

  • Kinase Inhibitors: The 2,4-disubstituted thiophene motif (relative to the sulfur) is frequent in ATP-competitive inhibitors. This compound allows the construction of such cores by coupling an aryl group at C5 and modifying the C3 ester into an amide "hinge binder."

  • Fragment-Based Drug Design (FBDD): Due to its low molecular weight (221 Da) and distinct vectors for elaboration, it serves as an ideal fragment for screening libraries.

Organic Electronics

In materials science, polythiophenes are critical for organic photovoltaics (OPV).

  • Monomer Synthesis: This compound serves as a termination unit or a core monomer where the ester group acts as an electron-withdrawing group (EWG) to tune the bandgap of the resulting polymer.

Handling & Safety (SDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[4][5]
Eye Irritation H319Causes serious eye irritation.[4]
STOT-SE H335May cause respiratory irritation.[4]

Storage Protocol:

  • Store in a cool, dry place (2–8 °C recommended for long-term).

  • Keep container tightly closed to prevent hydrolysis from atmospheric moisture.

  • Incompatible with strong oxidizing agents and strong bases.

References

  • ChemHeterocycles . Methyl 5-Bromothiophene-3-Carboxylate | Properties, Uses, Safety & Supplier. Retrieved from

  • Sigma-Aldrich . 5-Bromothiophene-3-carboxylic acid (Acid Derivative Reference). Retrieved from

  • PubChem . Methyl 5-bromothiophene-3-carboxylate Compound Summary. Retrieved from

  • Royal Society of Chemistry . Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives. Retrieved from

  • MDPI . Regioselective Synthesis of Thiophene Derivatives. Retrieved from

Spectroscopic Data of Methyl 5-bromothiophene-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-bromothiophene-3-carboxylate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Molecular Structure and Properties

Methyl 5-bromothiophene-3-carboxylate is a solid, typically appearing as a white to light yellow powder.[2][3] Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₆H₅BrO₂S[2]
Molar Mass 221.07 g/mol [2]
Melting Point 52 - 54 °C[2]
Appearance Solid (Typically)[2]
Solubility Insoluble in water; Soluble in common organic solvents like dichloromethane and chloroform.[2]
Stability Stable under normal conditions, but sensitive to strong oxidizing agents and high temperatures.[2]

The structural formula of Methyl 5-bromothiophene-3-carboxylate is presented below, illustrating the numbering of the thiophene ring.

Caption: Molecular structure of Methyl 5-bromothiophene-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of Methyl 5-bromothiophene-3-carboxylate.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Methyl 5-bromothiophene-3-carboxylate is predicted to show two signals in the aromatic region, corresponding to the two protons on the thiophene ring, and one signal in the aliphatic region for the methyl ester protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.13d1HH-2
~7.45d1HH-4
~3.85s3H-OCH₃

Note: The predicted chemical shifts are based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Interpretation:

  • The downfield chemical shifts of the thiophene protons (H-2 and H-4) are due to the deshielding effect of the aromatic ring current.

  • The proton at the C-2 position (H-2) is expected to be further downfield than the proton at the C-4 position (H-4) due to the anisotropic effect of the adjacent ester group.

  • The two aromatic protons will appear as doublets due to coupling with each other (J-coupling).

  • The methyl protons of the ester group will appear as a singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for Methyl 5-bromothiophene-3-carboxylate are listed below.

Chemical Shift (δ) ppmAssignment
~162C=O (ester)
~141C-5
~136C-2
~131C-4
~120C-3
~52-OCH₃

Note: Predicted chemical shifts are based on established correlation tables and data from similar thiophene derivatives.[4]

Interpretation:

  • The carbonyl carbon of the ester group is expected to have the most downfield chemical shift.

  • The carbon atoms of the thiophene ring will appear in the aromatic region. The carbon atom attached to the bromine (C-5) is expected to be significantly downfield.

  • The methyl carbon of the ester group will have the most upfield chemical shift.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 5-bromothiophene-3-carboxylate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the NMR spectrum. Phase and baseline correct the spectrum.

  • Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

G cluster_workflow NMR Spectroscopy Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 5-bromothiophene-3-carboxylate is expected to show characteristic absorption bands for the C=O of the ester, C-O stretching, C-H stretching of the aromatic ring and the methyl group, and C-S stretching of the thiophene ring.

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (methyl)
~1720StrongC=O stretch (ester)
~1550MediumC=C stretch (thiophene ring)
~1250StrongC-O stretch (ester)
~700MediumC-S stretch (thiophene ring)

Note: The predicted wavenumbers are based on typical ranges for these functional groups.

Interpretation:

  • The strong absorption band around 1720 cm⁻¹ is a clear indication of the carbonyl group of the ester.

  • The bands in the 3100-2950 cm⁻¹ region correspond to the C-H stretching vibrations of the aromatic and methyl protons.

  • The strong band around 1250 cm⁻¹ is characteristic of the C-O single bond stretching of the ester.

  • The presence of a band around 700 cm⁻¹ can be attributed to the C-S bond within the thiophene ring.

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is as follows:

  • Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Background Correction: Record a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 5-bromothiophene-3-carboxylate, the mass spectrum will show a molecular ion peak and several fragment ion peaks.

Predicted Mass Spectrum Data:

m/zPredicted AdductSource
220.92664[M+H]⁺[5]
242.90858[M+Na]⁺[5]
218.91208[M-H]⁻[5]

Note: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Pathway:

The fragmentation of Methyl 5-bromothiophene-3-carboxylate upon electron ionization is expected to proceed through several pathways, including the loss of the methoxy group, the entire ester group, and the bromine atom.

G M [M]⁺˙ m/z = 220/222 F1 [M - OCH₃]⁺ m/z = 189/191 M->F1 - OCH₃ F2 [M - COOCH₃]⁺ m/z = 161/163 M->F2 - COOCH₃ F3 [M - Br]⁺ m/z = 141 M->F3 - Br

Caption: Predicted major fragmentation pathways for Methyl 5-bromothiophene-3-carboxylate.

Experimental Protocol for Mass Spectrometry

A typical procedure for obtaining a mass spectrum using a gas chromatography-mass spectrometry (GC-MS) system is:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane).

  • GC Separation: Inject the sample into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column.

  • Ionization: As the sample elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (e.g., by electron impact).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

References

  • MySkinRecipes. (n.d.). Methyl 5-Bromo-3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromothiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank, 2023(1), M1560. Retrieved from [Link]

  • Journal of Xi'an Shiyou University, Natural Science Edition. (2023). Synthesis and characterization of Thiophene fused arylbenzo[6]thieno[2,3-d]thiazole derivatives. Journal of Xi'an Shiyou University, Natural Science Edition, 66(2), 1-10.

  • PubChemLite. (n.d.). Methyl 5-bromothiophene-3-carboxylate (C6H5BrO2S). Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy, 33(5), 18-22.
  • LibreTexts. (2023).
  • IOSR Journal of Applied Physics. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 7(5), 06-14.

Sources

Technical Monograph: Methyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Synthetic Guide Subject: Heterocyclic Building Blocks in Medicinal Chemistry

Executive Summary

Methyl 5-bromothiophene-3-carboxylate (CAS: 19139-57-2) is a critical heteroaromatic scaffold employed in the synthesis of pharmaceuticals and organic electronic materials. Characterized by a thiophene core substituted with a methyl ester at the C3 position and a bromine atom at the C5 position, it serves as a bifunctional electrophile. The bromine handle facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the ester moiety allows for downstream diversification into amides, alcohols, or heterocycles. This guide details its nomenclature logic, validated synthetic pathways, and reactivity profile.

Structural Identity & Nomenclature Analysis

The IUPAC name Methyl 5-bromothiophene-3-carboxylate is derived through a strict hierarchy of functional group priorities.

  • Parent Structure: Thiophene (a five-membered sulfur-containing heteroaromatic ring).

  • Numbering: The sulfur atom is assigned position 1. Numbering proceeds around the ring to give the principal functional group the lowest possible locant.

  • Principal Group: The carboxylate (ester) has higher priority than the halogen (bromine). Thus, the carbon bearing the ester is designated C3.

  • Substituents:

    • Methyl: Indicates the alkyl group attached to the oxygen of the carboxylate (

      
      ).
      
    • 5-Bromo: Indicates a bromine atom at position 5.[1]

Chemical Identifiers:

Property Value
IUPAC Name Methyl 5-bromothiophene-3-carboxylate
CAS Number 19139-57-2

| Molecular Formula |


 |
| Molecular Weight  | 221.07  g/mol  |
| SMILES  | 

| | Appearance | White to off-white solid | | Melting Point | 52–54 °C |[2]
Synthetic Architecture

The synthesis of this molecule requires careful regiochemical control.[3] Electrophilic aromatic substitution (EAS) on thiophenes preferentially targets the


-positions (C2 and C5).
The Regioselectivity Challenge

Direct bromination of methyl thiophene-3-carboxylate often yields a mixture of isomers. The C2 position is electronically activated and sterically accessible, often leading to the unwanted 2-bromo or 2,5-dibromo species. Consequently, the most robust synthetic route for high-purity applications involves the esterification of the pre-halogenated acid.

Validated Synthetic Pathways

SynthesisPathways Start1 Methyl thiophene-3-carboxylate Reagent1 NBS / DMF (Direct Bromination) Start1->Reagent1 Product Methyl 5-bromothiophene-3-carboxylate (Target) Reagent1->Product Low Selectivity Impurity Methyl 2-bromothiophene-3-carboxylate (Regioisomer Impurity) Reagent1->Impurity Start2 5-Bromothiophene-3-carboxylic acid (CAS: 100523-84-0) Reagent2 MeOH / H2SO4 (Fischer Esterification) Start2->Reagent2 Reagent2->Product High Purity Route

Figure 1: Comparison of synthetic routes. The acid-esterification route (bottom) avoids the formation of the difficult-to-separate 2-bromo isomer.

Detailed Experimental Protocol

Method: Acid-Catalyzed Esterification (High Purity Route) Objective: Synthesis of Methyl 5-bromothiophene-3-carboxylate from 5-bromothiophene-3-carboxylic acid.

Reagents:
  • Precursor: 5-Bromothiophene-3-carboxylic acid (1.0 equiv)

  • Solvent/Reagent: Methanol (anhydrous, excess)

  • Catalyst: Sulfuric acid (

    
    , conc., 0.1 equiv) or Thionyl Chloride (
    
    
    
    , 1.2 equiv)
Step-by-Step Methodology:
  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 5-bromothiophene-3-carboxylic acid.

  • Solvation: Add anhydrous Methanol (

    
     of substrate).
    
  • Activation:

    • Option A (Classic): Add catalytic conc.

      
       dropwise.
      
    • Option B (Acid Chloride intermediate): Cool to 0°C, add

      
       dropwise, then warm to room temperature.
      
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: Hexanes/EtOAc 4:1) until the acid is fully consumed.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess methanol.

    • Redissolve the residue in Ethyl Acetate (

      
      ).
      
    • Wash with saturated

      
       (aq) to neutralize residual acid.
      
    • Wash with Brine, dry over

      
      , and filter.
      
  • Purification: Concentrate the filtrate. The product typically crystallizes as an off-white solid. If necessary, recrystallize from Hexanes/EtOAc.

Reactivity Profile & Applications

Methyl 5-bromothiophene-3-carboxylate acts as a "linchpin" scaffold. The orthogonality of the bromide and ester allows for sequential functionalization.

A. The C5-Bromine (Cross-Coupling Handle)

The C-Br bond at the 5-position is highly reactive toward oxidative addition by Palladium(0).

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 5-arylthiophene-3-carboxylates .

  • Buchwald-Hartwig Amination: Reaction with amines yields 5-aminothiophene derivatives.

B. The C3-Ester (Electrophilic Handle)

The ester group remains stable during standard cross-coupling conditions, allowing for late-stage modification.

  • Hydrolysis:

    
     Carboxylic Acid.
    
  • Reduction:

    
     Primary Alcohol (hydroxymethyl group).
    
  • Amidation: Direct reaction with amines (or via acid chloride)

    
     Carboxamides.
    

Reactivity Center Methyl 5-bromothiophene-3-carboxylate Suzuki 5-Arylthiophene-3-carboxylate (Biaryl Scaffold) Center->Suzuki Center->Suzuki Suzuki Coupling Acid 5-Bromothiophene-3-carboxylic acid Center->Acid Center->Acid Hydrolysis Alcohol 5-Bromo-3-(hydroxymethyl)thiophene Center->Alcohol Center->Alcohol Reduction Edge_Suzuki Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Edge_Hyd LiOH, THF/H2O Edge_Red LiBH4 or DIBAL-H

Figure 2: Divergent reactivity profile. The molecule serves as a precursor for both biaryl systems (via C5) and functionalized thiophene derivatives (via C3).

Safety & Handling (MSDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk over long term).

  • PPE: Standard lab coat, nitrile gloves, and safety glasses required. Handle in a fume hood to avoid inhalation of dust.

References
  • Bouling Chemical Co. (2024). Methyl 5-Bromothiophene-3-Carboxylate Properties and Specifications. Retrieved from

  • Sigma-Aldrich . (2024). 5-Bromothiophene-3-carboxylic acid Product Sheet. (Precursor validation). Retrieved from

  • Rasool, N., et al. (2025).[4] Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction. National Institutes of Health (NIH). Retrieved from

  • TCI Chemicals . (2024). Suzuki-Miyaura Cross Coupling Reaction Protocol. Retrieved from

Sources

Technical Guide: Solubility & Handling of Methyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromothiophene-3-carboxylate (CAS: 135868-80-5) is a critical heterocyclic building block widely employed in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and agrochemicals. Its utility stems from the orthogonal reactivity of the bromine handle (amenable to Suzuki/Buchwald couplings) and the ester moiety (suitable for hydrolysis or reduction).

This guide provides a comprehensive technical analysis of its solubility profile, solvent compatibility for synthesis, and experimental protocols for precise solubility determination. Note: While this compound exhibits high solubility in chlorinated and polar aprotic solvents, its low melting point (52–54 °C) requires specific handling protocols to prevent "oiling out" during purification.

Physicochemical Identity & Predicted Properties

Understanding the molecular drivers of solubility is essential for solvent selection.

PropertyValue / DescriptionImpact on Solubility
Molecular Weight 221.07 g/mol Low MW facilitates dissolution in diverse organic solvents.[1]
Physical State Solid (White to off-white)Low lattice energy (MP 52–54 °C) suggests rapid dissolution kinetics.
LogP (Predicted) ~2.8 – 3.2Lipophilic; indicates poor aqueous solubility and high affinity for non-polar/chlorinated solvents.
H-Bond Donors 0Lack of donors limits solubility in protic solvents (water, alcohols) compared to aprotic analogs.
H-Bond Acceptors 3 (Ester oxygens, Thiophene S)Allows interaction with polar aprotic solvents (DMSO, DMF).

Solubility Profile

The following data categorizes solvent compatibility based on the compound's lipophilic thiophene core and polar ester functionality.

Primary Solvents (High Solubility >100 mg/mL)

These solvents are recommended for preparing stock solutions or as primary reaction media.

  • Dichloromethane (DCM) & Chloroform: Excellent solubility due to favorable dispersion interactions. Ideal for liquid-liquid extraction and chromatography loading.

  • Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): High solubility.[2] These are the preferred solvents for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to their high boiling points and ability to solubilize catalysts.

  • Tetrahydrofuran (THF) & 1,4-Dioxane: Good solubility. Often used when anhydrous conditions are required.

Secondary Solvents (Moderate Solubility 10–50 mg/mL)

Useful for crystallization or as co-solvents.

  • Ethyl Acetate: Moderate solubility. Often used as the organic phase in workups.

  • Methanol & Ethanol: Solubility is temperature-dependent. While soluble at elevated temperatures, the compound may precipitate upon cooling, making alcohols excellent candidates for recrystallization .

  • Toluene: Moderate to high solubility, particularly when heated.

Anti-Solvents (Low Solubility <1 mg/mL)

Used to precipitate the compound from reaction mixtures.

  • Water: Practically insoluble.[1]

  • Hexanes / Heptane: Low solubility at room temperature. Adding hexanes to a concentrated DCM or Ethyl Acetate solution will induce precipitation.

Decision Framework: Solvent Selection

Select the appropriate solvent based on your operational goal.

SolventSelection Start Select Application Reaction Synthesis (e.g., Suzuki) Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analysis (NMR/LCMS) Start->Analysis HighTemp High Temp (>80°C)? Reaction->HighTemp Recryst Recrystallization Purification->Recryst Extract Extraction Purification->Extract Proton 1H NMR Analysis->Proton LCMS LC-MS Analysis->LCMS Toluene Toluene / Dioxane HighTemp->Toluene Yes (Non-polar) DMF DMF / DMSO HighTemp->DMF Yes (Polar) Alcohol Hot EtOH/MeOH (Cool to precipitate) Recryst->Alcohol DCM DCM / EtOAc Extract->DCM CDCl3 CDCl3 or DMSO-d6 Proton->CDCl3 AcCN Acetonitrile / MeOH LCMS->AcCN

Figure 1: Decision tree for solvent selection based on experimental intent.

Experimental Protocol: Saturation Shake-Flask Method

Since batch-to-batch physical variations (particle size, polymorphs) can affect dissolution rates, use this protocol to determine the exact solubility limit for your specific lot.

Materials
  • Methyl 5-bromothiophene-3-carboxylate (Test Compound)[1]

  • Target Solvent (e.g., DMSO, MeOH)[2]

  • Agilent 0.45 µm PTFE Syringe Filters (or equivalent)

  • HPLC Vials & Scintillation Vials

  • Orbital Shaker or Magnetic Stir Plate[3]

Workflow
  • Preparation: Weigh ~50 mg of the compound into a 4 mL scintillation vial.

  • Solvent Addition: Add 0.5 mL of the target solvent.

  • Equilibration:

    • If solid dissolves immediately:[4] The solubility is >100 mg/mL.[5] Stop.

    • If solid remains: Cap the vial and agitate (shake or stir) at 25 °C for 24 hours. Ensure excess solid is always present (add more if it all dissolves).

  • Sampling: Stop agitation and allow the suspension to settle for 1 hour.

  • Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial.

  • Quantification (Gravimetric): Evaporate the solvent (using a rotovap or nitrogen stream) and weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL])

Validation Check: For high-precision (e.g., biological assays), validate the gravimetric result using UV-Vis spectrophotometry (absorbance at λ_max ~250-280 nm) against a standard curve.

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.[6]

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place. The low melting point means it can fuse into a solid block if stored in a warm lab; keep away from heat sources.

References

  • PubChem. Methyl 5-bromothiophene-3-carboxylate (Compound). National Library of Medicine. Available at: [Link]

  • Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data.[7] CRC Press, 2010. (General reference for solubility of thiophene esters).

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

Strategic Sourcing & Technical Guide: Methyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic sourcing, quality assessment, and application of Methyl 5-bromothiophene-3-carboxylate .

Executive Summary

Methyl 5-bromothiophene-3-carboxylate (CAS 88770-19-8 ) is a critical heteroaromatic building block used in the synthesis of kinase inhibitors, organic semiconductors, and agrochemicals. It serves as a "privileged scaffold" allowing for orthogonal functionalization: the bromine atom at C5 enables palladium-catalyzed cross-couplings (Suzuki, Stille), while the ester at C3 provides a handle for cyclization or amidation.

Critical Sourcing Warning: Researchers frequently encounter regiochemical ambiguity. The 2-bromo isomer (CAS 76360-43-5) is a common impurity or mislabeled product due to the directing effects during bromination. This guide provides the technical framework to distinguish, source, and utilize the correct 5-bromo isomer.

Chemical Profile & Specifications

PropertySpecification
Chemical Name Methyl 5-bromothiophene-3-carboxylate
CAS Number 88770-19-8 (Target)
Common Impurity Methyl 2-bromothiophene-3-carboxylate (CAS 76360-43-5 )
Molecular Formula C₆H₅BrO₂S
Molecular Weight 221.07 g/mol
Appearance White to off-white solid
Melting Point 52–54 °C
Solubility Soluble in DCM, EtOAc, THF; Insoluble in Water
Storage 2–8°C, Inert atmosphere (Ar/N₂), Light sensitive

Supply Chain & Quality Assurance

The Regioselectivity Challenge

The primary risk in sourcing this material is receiving the 2-bromo isomer or a mixture of 2- and 5-bromo isomers.

  • Mechanism of Impurity: Electrophilic bromination of methyl thiophene-3-carboxylate is governed by competing directing effects. The sulfur atom activates both

    
    -positions (C2 and C5). While the ester group (EWG) at C3 theoretically deactivates C2 (ortho) more than C5 (meta), steric and kinetic factors often lead to significant formation of the 2-bromo product.
    
Supplier Landscape

Vendors are categorized by their role in the supply chain. Direct manufacturers are preferred over aggregators to ensure batch traceability.

  • Tier 1 (Global Catalog / High Trust):

    • Sigma-Aldrich (Merck): Often lists as "Aldrich Partner" products. High QC, but higher cost.

    • TCI Chemicals: Reliable for gram-scale standards.

  • Tier 2 (Specialized Building Block Vendors):

    • BLD Pharm: Strong inventory of thiophene derivatives; typically provides H-NMR batch data.

    • PharmaBlock: Specializes in heterocyclic scaffolds; reliable for scale-up (kg).

    • Enamine: Excellent for early-stage discovery quantities (mg to g).

  • Tier 3 (Bulk Aggregators):

    • Various listings on Ambeed or Combi-Blocks . Action: Mandatory re-validation of purity required.

Incoming Quality Control (IQC) Protocol

Do not rely solely on HPLC/GC. Isomers often co-elute. Mandatory Validation: ¹H-NMR in CDCl₃.

  • 5-Bromo (Target): Look for two singlets (or narrow doublets) for the thiophene protons. The proton at C2 is deshielded by the adjacent ester and sulfur.

  • 2-Bromo (Impurity): The proton pattern will shift. The remaining proton is at C5 and C4.

  • Coupling Constants: If you see a doublet with

    
    , you likely have the 2-bromo  isomer (coupling between H4 and H5). The target 5-bromo isomer (H2 and H4) typically shows a smaller meta-coupling (
    
    
    
    ) or appears as singlets.

Figure 1: Strategic sourcing decision tree emphasizing the critical NMR checkpoint for isomer verification.

Synthesis & Manufacturing

If commercial supply is unavailable or chemically impure, the material can be synthesized. Note that direct bromination is difficult to control regiochemically.

Recommended Route: Esterification of 5-Bromo Acid

To avoid the regioselectivity issues of brominating the ester, it is often superior to start with 5-bromothiophene-3-carboxylic acid (if available) or use a blocking group strategy.

Protocol (Standard Bromination - Use with Caution):

  • Substrate: Methyl thiophene-3-carboxylate.[1][2][3][4]

  • Reagent: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.

  • Conditions: 0°C to Room Temperature.

  • Purification: The 5-bromo isomer is less polar than the 2-bromo isomer in Hexane/EtOAc systems, but separation is difficult.

Figure 2: Synthetic pathway highlighting the divergent formation of regioisomers during bromination.

Application Protocol: Suzuki-Miyaura Coupling

The most common application of CAS 88770-19-8 is as an electrophile in Suzuki couplings to generate 5-arylthiophene-3-carboxylates.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol basis Reaction Time: 4–12 hours Atmosphere: Argon (Strict exclusion of O₂)

ComponentEquivalentsRole
Methyl 5-bromothiophene-3-carboxylate 1.0 eqElectrophile
Aryl Boronic Acid 1.2–1.5 eqNucleophile
Pd(dppf)Cl₂ · DCM 0.03–0.05 eqCatalyst (Robust)
K₂CO₃ or Cs₂CO₃ 2.0–3.0 eqBase
Dioxane / Water (4:1) 0.1 MSolvent System

Step-by-Step:

  • Charge: Add thiophene, boronic acid, and base to a reaction vial equipped with a stir bar.

  • Purge: Seal vial and cycle Argon/Vacuum (3x) to remove oxygen.

  • Catalyst: Add Pd catalyst quickly under a counter-flow of Argon.

  • Solvent: Add degassed solvents via syringe.

  • Heat: Stir at 80–90°C. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

Figure 3: Catalytic cycle for the Suzuki coupling of Methyl 5-bromothiophene-3-carboxylate.

References

  • PubChem. Methyl 5-bromothiophene-3-carboxylate (CAS 88770-19-8) Compound Summary. National Library of Medicine. Link

  • BLD Pharm. Product Specification: Methyl 5-bromothiophene-3-carboxylate.[5][1][6]Link

  • Royal Society of Chemistry. Thermal behaviour of dicarboxylic ester bithiophene polymers (Synthesis of precursors). RSC Advances, 2017. Link

  • Sigma-Aldrich. Thiophene Derivatives Building Blocks.Link

  • ResearchGate. Regioselective synthesis of thiophene derivatives.Link

Sources

Technical Safety & Application Guide: Methyl 5-bromothiophene-3-carboxylate

[1]

Chemical Identity & Scaffold Analysis

Methyl 5-bromothiophene-3-carboxylate is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors and agrochemicals.[1][2] Unlike its 2-carboxylate isomer, the 3-carboxylate substitution pattern offers unique vector geometry for fragment-based drug discovery (FBDD), allowing for orthogonal functionalization at the C-2 and C-5 positions.[1]

Core Identifiers
ParameterSpecification
CAS Number 19139-57-2
IUPAC Name Methyl 5-bromothiophene-3-carboxylate
Molecular Formula C₆H₅BrO₂S
Molecular Weight 221.07 g/mol
Appearance White to off-white crystalline solid
Melting Point 52–54 °C
Solubility Soluble in DCM, CHCl₃, DMSO, EtOAc; Insoluble in water

Hazard Identification & Risk Assessment (GHS)

Note: While vendor-specific SDSs may vary slightly, the following represents the consensus classification based on Structure-Activity Relationships (SAR) for halogenated thiophene esters.

GHS Classification (Likely)

Signal Word: WARNING [3]

Hazard ClassCategoryHazard Statement (H-Code)Mechanism of Toxicity
Skin Irritation Cat.[1][4] 2H315 : Causes skin irritation.[1][4][3]Lipophilic absorption into dermal layers; local inflammatory response.[1][4]
Eye Irritation Cat. 2AH319 : Causes serious eye irritation.[1][4][3][5]Physical abrasion and chemical irritation of mucous membranes.[1][4]
STOT-SE Cat. 3H335 : May cause respiratory irritation.[1][4][3]Inhalation of dust/fines irritates the upper respiratory tract.[1][4]
The "Why" Behind the Hazard

As an aryl bromide , this compound is less prone to direct alkylation (unlike benzyl bromides) but retains significant reactivity. The methyl ester moiety is susceptible to hydrolysis, potentially releasing methanol and the corresponding carboxylic acid (5-bromothiophene-3-carboxylic acid) upon contact with mucosal moisture, contributing to irritation.[1]

Dynamic Handling & Storage Protocol

Standard operating procedures often fail because they are static. This protocol is self-validating: if the material changes appearance (e.g., liquefies or yellows), the storage condition has failed.[1]

Storage Architecture
  • Primary Requirement: Store at 2–8 °C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) backfill is recommended but not strictly required unless long-term storage (>6 months) is planned.[1]

  • Validation Marker: The compound should remain a free-flowing white solid.[1] Clumping or yellowing indicates moisture ingress and partial hydrolysis.

Workflow: Safe Weighing & Dispensing

The following Graphviz diagram outlines the decision logic for handling this compound, integrating safety with process integrity.

HandlingProtocolcluster_emergencyEmergency ContingencyStartSTART: Weighing ProcedurePPE_CheckVerify PPE:Nitrile Gloves, Lab Coat, Safety GlassesStart->PPE_CheckState_CheckCheck Physical State:Is it a White Solid?PPE_Check->State_CheckDegradedSTOP: Material Degraded(Hydrolysis Risk)State_Check->DegradedNo (Yellow/Liquid)WeighingWeigh in Fume Hood(Avoid Dust Generation)State_Check->WeighingYesCleanupWipe Balance with DCM/EtOHWeighing->CleanupWasteDispose Wipes asHalogenated Organic WasteCleanup->WasteSpillSpill DetectedSweepWet Sweep (Do not create dust)Spill->Sweep

Figure 1: Logic-driven workflow for safe handling and integrity verification of Methyl 5-bromothiophene-3-carboxylate.

Experimental Application Context: Suzuki-Miyaura Coupling

Mechanistic Insight

The thiophene ring is electron-rich, but the electron-withdrawing ester at C-3 and the bromine at C-5 create a "push-pull" system.[1] This makes the C-Br bond reactive towards Pd(0) insertion without requiring harsh ligands.[1]

Standardized Protocol (Self-Validating)

Reaction: Methyl 5-bromothiophene-3-carboxylate + Arylboronic acid

1
  • Stoichiometry:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.2–1.5 equiv)[1]

    • Base:

      
       (2.0 equiv) or 
      
      
      (for steric bulk)[1]
    • Catalyst:

      
       (5 mol%) or 
      
      
      [1]
  • Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water. Why? The water is critical to dissolve the inorganic base and activate the boronic acid.

  • Execution:

    • Degas solvents (sparge with

      
       for 10 min).
      
    • Heat to 80–90 °C.

    • Checkpoint: Reaction mixture should turn black (Pd precipitation) after completion. Early blacking out suggests catalyst decomposition (oxygen leak).

  • Workup: Dilute with EtOAc, wash with brine. The product is usually UV-active and less polar than the starting material.[1]

Emergency Response Architecture

In the event of exposure, rapid decision-making is critical. This tree prioritizes immediate mitigation over administrative reporting (which comes later).

EmergencyResponseExposureExposure EventTypeIdentify TypeExposure->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhalationInhalationType->InhalationAction_SkinFlush 15min (Soap+Water)Remove Contaminated ClothingSkin->Action_SkinAction_EyeFlush 15min (Eyewash)Remove ContactsEye->Action_EyeAction_InhalMove to Fresh AirSupport BreathingInhalation->Action_InhalMedicalSeek Medical Attention(Show SDS/CAS 19139-57-2)Action_Skin->MedicalAction_Eye->MedicalAction_Inhal->Medical

Figure 2: Emergency response decision tree for acute exposure events.[1][3][6]

References

  • PubChem. (n.d.). Methyl 5-bromothiophene-3-carboxylate (Compound).[1][2][7][8][9] National Library of Medicine. Retrieved January 29, 2026, from [Link][4]

  • Google Patents. (2016). Heterocyclic compounds as pesticides (US9233951B2). Retrieved January 29, 2026, from [4]

Electronic properties of substituted thiophene compounds

Author: BenchChem Technical Support Team. Date: February 2026

Whitepaper: Tuning the Heterocycle – A Technical Guide to the Electronic Properties of Substituted Thiophenes

Executive Summary

Thiophene derivatives occupy a critical intersection between organic electronics and medicinal chemistry. Their unique electronic pliability—stemming from the sulfur atom’s polarizability and the aromatic ring’s lower resonance energy compared to benzene—allows for precise tuning of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels. This guide provides a rigorous analysis of substituent effects on thiophene electronics, detailed characterization protocols, and their application in developing high-performance organic semiconductors and metabolically stable drug candidates.

Fundamental Electronic Architecture

Thiophene is a five-membered heterocyclic compound (


) with 6 

-electrons, satisfying Hückel’s rule for aromaticity. However, its resonance energy (

29 kcal/mol) is significantly lower than that of benzene (

36 kcal/mol).

Key Electronic Features:

  • Sulfur Lone Pairs: The sulfur atom contributes one lone pair to the

    
    -system (aromaticity) while the other resides in an 
    
    
    
    orbital orthogonal to the ring system. This makes the sulfur atom a site for potential coordination or oxidation.
  • Non-Uniform Charge Distribution: Unlike benzene, the electron density in thiophene is higher at the

    
    -carbons (C2, C5) than the 
    
    
    
    -carbons (C3, C4). This dictates that electrophilic substitution—and oxidative polymerization—occurs preferentially at the
    
    
    -positions.

Substituent Effects: The Hammett Control

The electronic properties of thiophene are manipulated via the inductive (


) and mesomeric (

) effects of substituents. In material science, this tuning is used to match energy levels with electrodes; in drug discovery, it modulates metabolic stability and receptor binding.
Electron-Donating Groups (EDGs)
  • Examples: Alkyl (-R), Alkoxy (-OR), Amines (-NR2).

  • Mechanism: EDGs raise the energy of the

    
    -electrons.
    
    • HOMO Impact: Significant destabilization (raising) of the HOMO level. This lowers the ionization potential, making the compound easier to oxidize (p-type doping).

    • Structural Consequence: In polythiophenes (e.g., P3HT), alkyl chains at the 3-position are necessary for solubility but can cause steric twisting. Regioregularity (Head-to-Tail coupling) is essential to maintain planarity and conjugation.

    • Case Study (PEDOT): The ethylenedioxy bridge in 3,4-ethylenedioxythiophene (EDOT) forces the molecule into a planar conformation and strongly donates electrons, raising the HOMO and reducing the band gap to

      
       1.6 eV.
      
Electron-Withdrawing Groups (EWGs)
  • Examples: Cyano (-CN), Fluoro (-F), Nitro (-NO2).

  • Mechanism: EWGs pull electron density away from the ring.

    • LUMO Impact: Significant stabilization (lowering) of the LUMO level. This facilitates electron injection (n-type transport) and increases stability against air oxidation.

    • Fluorination: Adding fluorine atoms (e.g., in polymer backbones) is a standard strategy to lower both HOMO and LUMO, increasing open-circuit voltage (

      
      ) in organic solar cells.
      
Data Summary: Electronic Shift by Substituent
CompoundSubstituent TypeHOMO (eV)LUMO (eV)Band Gap (

)
Application
Thiophene None (Reference)-6.4-0.7~5.7Basic Building Block
P3HT Weak EDG (Alkyl)-4.9-3.0~1.9Standard P-type OFET/OPV
PEDOT Strong EDG (Alkoxy)-4.4-2.8~1.6Transparent Conductor
P(NDI2OD-T2) Strong EWG (Imide)-6.0-3.9~1.4N-type Transistor

Note: Values are approximate and solvent/method dependent.

Visualization: Electronic Tuning Logic

The following diagram illustrates the decision logic for selecting substituents based on the desired electronic outcome.

SubstituentLogic Start Target Property Decision1 Desired Charge Carrier? Start->Decision1 P_Type Hole Transport (P-Type) Need High HOMO Decision1->P_Type Holes N_Type Electron Transport (N-Type) Need Low LUMO Decision1->N_Type Electrons Action_EDG Add EDG (Alkyl, Alkoxy) @ 3,4-positions P_Type->Action_EDG Action_EWG Add EWG (F, CN, Imide) @ Backbone/Acceptor unit N_Type->Action_EWG Result_P Result: Lower Oxidation Potential Increased Air Sensitivity Action_EDG->Result_P Result_N Result: High Electron Affinity Improved Air Stability Action_EWG->Result_N

Figure 1: Decision tree for tuning thiophene electronic properties via substitution.

Experimental Protocol: Electrochemical Characterization

To accurately determine the frontier orbital energies (HOMO/LUMO), Cyclic Voltammetry (CV) is the gold standard. However, errors frequently arise from improper referencing.

Protocol: 3-Electrode Cyclic Voltammetry for Thiophenes

Objective: Determine


 and 

to calculate HOMO/LUMO levels.

Reagents & Equipment:

  • Solvent: Anhydrous Acetonitrile (

    
    ) or Dichloromethane (DCM) (HPLC Grade, dried).
    
  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Working Electrode: Platinum button or Glassy Carbon (polished with 0.05

    
     alumina).
    
  • Reference Electrode:

    
     (0.01 M 
    
    
    
    in
    
    
    ).
  • Counter Electrode: Platinum wire.

  • Internal Standard: Ferrocene (

    
    ).
    

Step-by-Step Workflow:

  • System Preparation:

    • Polish the working electrode until a mirror finish is achieved. Sonicate in distilled water and ethanol.

    • Purge the electrolyte solution with High-Purity Argon for 10 minutes to remove dissolved oxygen (oxygen reduces at -0.6V, interfering with LUMO measurement).

  • Blank Scan:

    • Run a CV of the electrolyte solution alone to ensure the potential window is clean (typically -2.0V to +2.0V).

  • Sample Measurement:

    • Dissolve the thiophene compound (approx. 1 mM) in the electrolyte solution.

    • Scan at 50 mV/s or 100 mV/s.

    • Record the onset of oxidation (

      
      ) and reduction (
      
      
      
      ). Note: Use onset, not peak potential, as onset correlates better to the band edge.
  • Referencing (The Critical Step):

    • Add a small amount of Ferrocene to the cell at the end of the experiment.

    • Measure the half-wave potential of the Ferrocene couple (

      
      ).
      
    • Calibrate your potentials relative to Ferrocene.

Calculations: The vacuum level of Ferrocene is generally accepted as -4.8 eV (though -5.1 eV is sometimes used; consistency is key).






Visualization: Characterization Workflow

CV_Workflow Setup 1. Cell Setup (Ar Purge, 3-Electrode) Blank 2. Blank Scan (Check Purity) Setup->Blank Sample 3. Sample Scan (Identify Onsets) Blank->Sample Sample->Setup Noise/O2 detected Ferrocene 4. Add Ferrocene (Internal Standard) Sample->Ferrocene Calc 5. Calculate HOMO/LUMO (vs Vacuum Level) Ferrocene->Calc

Figure 2: Validated workflow for Cyclic Voltammetry analysis of thiophene derivatives.

Applications in Drug Discovery

While materials science focuses on conductivity, medicinal chemistry utilizes the electronic properties of thiophene as a bioisostere for the phenyl ring.

  • Metabolic Liability (The "Soft Spot"): The sulfur atom is electron-rich. In unsubstituted thiophenes, the

    
    -carbons are prone to oxidation by Cytochrome P450 (CYP450), leading to the formation of reactive sulfoxides or epoxides which can cause toxicity (e.g., Tienilic acid hepatotoxicity).
    
  • Electronic Blocking: To improve metabolic stability, researchers place electron-withdrawing groups (Cl, CN) or sterically bulky groups at the

    
    -positions (2,5). This reduces the electron density available for enzymatic oxidation.
    
  • 
    -
    
    
    
    Stacking:
    The thiophene ring allows for different
    
    
    -stacking geometries compared to benzene due to its size and electronic quadrupole, potentially altering binding affinity in protein pockets.

References

  • Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711–738. [Link]

  • McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes. Advanced Materials, 10(2), 93–116. [Link]

  • Cardona, C. M., Li, W., Kaifer, A. E., Stockdale, D., & Bazan, G. C. (2011). Electrochemical Considerations for Determining Absolute Frontier Orbitals of Conjugated Polymers for Solar Cell Applications. Advanced Materials, 23(20), 2367–2371. [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism). [Link]

  • Danshina, A., et al. (2019). Thiophene-based compounds: Synthesis and biomedical applications. European Journal of Medicinal Chemistry, 182, 111629. [Link]

Precursors for the synthesis of Methyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a precision synthesis strategy for Methyl 5-bromothiophene-3-carboxylate , a critical scaffold in medicinal chemistry and materials science.

Executive Summary

Methyl 5-bromothiophene-3-carboxylate (CAS: 135865-98-6) serves as a pivotal "switchboard" molecule. Its 3-position ester allows for acyl/alcohol diversification, while the 5-position bromide provides a handle for palladium-catalyzed cross-couplings (Suzuki, Stille, Buchwald-Hartwig).

The primary synthetic challenge is regioselectivity . Thiophene rings are electron-rich, making them prone to poly-bromination (yielding 2,5-dibromo species) or substitution at the more reactive 2-position (ortho to the ester). This guide details a Sequential Acid-Bromination Route that circumvents these issues by leveraging the electronic directing effects of the free carboxylic acid prior to esterification.

Strategic Pathway Analysis

The synthesis is disconnected into two critical phases.[1] We reject the direct bromination of methyl thiophene-3-carboxylate due to the high risk of inseparable regioisomers (2-bromo vs. 5-bromo). Instead, we utilize the carboxylic acid intermediate to direct the halogenation.

Retrosynthetic Logic (DOT Visualization)

The following diagram illustrates the disconnection strategy, highlighting the "Acid-First" approach to ensure regiocontrol.

G Target Target: Methyl 5-bromothiophene-3-carboxylate Precursor1 Intermediate: 5-bromothiophene-3-carboxylic acid Precursor1->Target Esterification (MeOH/H+) Precursor2 Starting Material: Thiophene-3-carboxylic acid Precursor2->Precursor1 Regioselective Bromination Reagents Reagents: Br2 / AcOH Reagents->Precursor1

Figure 1: Retrosynthetic tree demonstrating the Acid-First strategy to lock in regiochemistry.

Detailed Experimental Protocols

Phase 1: Regioselective Bromination

Objective: Synthesize 5-bromothiophene-3-carboxylic acid. Rationale: The carboxylic acid group at position 3 acts as a bulky electron-withdrawing group (EWG). While thiophene naturally favors electrophilic substitution at the


-positions (2 and 5), the steric hindrance and inductive deactivation at position 2 (ortho) shift the kinetic preference to position 5.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr by-product).

  • Dissolution: Dissolve Thiophene-3-carboxylic acid (1.0 equiv) in Glacial Acetic Acid (6.0 vol). Ensure complete dissolution; mild heating (30–40 °C) may be required.

  • Bromination: Charge the addition funnel with Bromine (Br

    
    )  (1.05 equiv) diluted in Glacial Acetic Acid (2.0 vol).
    
  • Addition: Add the bromine solution dropwise over 60 minutes at room temperature. Critical: Maintain temperature < 30 °C to prevent poly-bromination.

  • Reaction: Stir for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or HPLC. The product is less polar than the starting material.

  • Workup: Pour the reaction mixture into ice-cold water (10 vol). Stir vigorously for 30 minutes. The product, 5-bromothiophene-3-carboxylic acid , will precipitate as a white to off-white solid.

  • Purification: Filter the solid. Wash with cold water (3 x 2 vol) to remove residual acetic acid. Recrystallize from water or ethanol/water if purity is <98%.

Key Data Points (Phase 1):

  • Yield: Expect 40–60%.

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    
    
    8.11 (d, J = 1.6 Hz, 1H, H-2), 7.51 (d, J = 1.6 Hz, 1H, H-4). Note the coupling constant of 1.6 Hz, characteristic of meta-coupling in thiophenes.
Phase 2: Fischer Esterification

Objective: Convert the acid to Methyl 5-bromothiophene-3-carboxylate. Rationale: Standard acid-catalyzed esterification is preferred over alkylation (MeI/base) to avoid potential S-alkylation side reactions.

Protocol:

  • Setup: Round-bottom flask with reflux condenser and drying tube (CaCl

    
    ).
    
  • Reagents: Suspend 5-bromothiophene-3-carboxylic acid (1.0 equiv) in anhydrous Methanol (10 vol). Add concentrated H

    
    SO
    
    
    
    (0.1 equiv) or Thionyl Chloride (1.2 equiv, added at 0 °C).
  • Reaction: Heat to reflux (65 °C) for 4–6 hours. Monitor by TLC for the disappearance of the acid spot.

  • Workup: Cool to room temperature. Concentrate methanol under reduced pressure to ~20% volume. Dilute with EtOAc and wash with sat. NaHCO

    
     (to remove unreacted acid) and Brine.
    
  • Isolation: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Final Purification: If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Key Data Points (Phase 2):

  • Physical State: White to light yellow solid/low-melting solid.

  • Melting Point: 52–54 °C.[2]

  • 1H NMR: Distinct singlets for the thiophene protons and a strong singlet (~3.8 ppm) for the methyl ester.

Critical Process Parameters (CPP) & Troubleshooting

ParameterRiskMitigation Strategy
Bromine Stoichiometry Excess Br

leads to 2,5-dibromo impurity.
Use exactly 1.0–1.05 equiv. Add slowly.
Temperature (Step 1) High temps (>50 °C) promote decarboxylation or poly-bromination.Maintain reaction at 20–25 °C.
Regioisomer Contamination Formation of 2-bromo isomer.Recrystallize the acid intermediate from water before esterification. The 5-isomer is typically less soluble.
Moisture (Step 2) Hydrolysis of the ester.[3]Use anhydrous MeOH and a drying tube.

Reaction Pathway Visualization

The following diagram details the molecular transformation, emphasizing the intermediate species.

ReactionScheme SM Starting Material Thiophene-3-carboxylic acid INT Intermediate 5-bromothiophene-3-carboxylic acid SM->INT Br2, AcOH 25°C, 4h (Electrophilic Subst.) PROD Product Methyl 5-bromothiophene-3-carboxylate INT->PROD MeOH, H2SO4 Reflux, 6h (Fischer Esterification)

Figure 2: Forward synthetic pathway. Step 1 locks the halogen position; Step 2 functionalizes the carboxyl group.

References

  • Synthesis of 5-bromothiophene-3-carboxylic acid

    • Source: Royal Society of Chemistry (RSC), Supporting Information for "Influence of an Ester Directing-Group...".
    • 8.11, 7.51) and recrystallization method (water)
    • URL:

  • Regioselectivity in Thiophene Functionalization

    • Source: MDPI Molbank, "Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide".[1]

    • Key Insight: Discusses the use of lithiation vs. direct bromination for controlling thiophene substitution patterns.[1][4]

    • URL:[3][5][6]

  • Product Characterization (Methyl 5-bromothiophene-3-carboxylate)

    • Source: PubChem Compound Summary.
    • Key Insight: Confirms physical properties (MP: 52-54 °C)
    • URL:

Sources

Methodological & Application

Application Note: Precision Suzuki-Miyaura Cross-Coupling of Methyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Methyl 5-bromothiophene-3-carboxylate is a high-value scaffold in medicinal chemistry, serving as a precursor for thiophene-based kinase inhibitors and organic semiconductors.[1] However, its dual functionality—an electron-withdrawing ester at C3 and a reactive bromide at C5—presents a specific chemoselectivity challenge.

The Core Challenge: The primary risk in coupling this substrate is not the formation of the C–C bond, but the preservation of the methyl ester. Standard Suzuki conditions often employ strong bases (e.g., NaOH, KOH) or high temperatures that can lead to rapid saponification (hydrolysis) of the ester to the carboxylic acid, drastically altering the solubility and reactivity profile of the product.

The Solution: This protocol utilizes a Phosphate-Buffered Catalytic System . By substituting aggressive hydroxide bases with mild potassium phosphate (K₃PO₄) and utilizing bidentate phosphine ligands (dppf), we stabilize the active palladium species while maintaining a pH window that favors transmetalation without triggering ester hydrolysis.

Reaction Mechanism & Logic

The success of this protocol relies on the distinct electronic environment of the thiophene ring.

  • Oxidative Addition (Rate Determining Step): The C5–Br bond is activated by the heteroatom (Sulfur) and the electron-withdrawing nature of the C3-ester. This makes oxidative addition to Pd(0) rapid, faster than in benzene analogs.

  • Transmetalation: This step requires a base to activate the boronic acid (forming a boronate). We use K₃PO₄ because the phosphate anion acts as a shuttle, facilitating boron-to-palladium transfer without being nucleophilic enough to attack the methyl ester.

  • Reductive Elimination: The bis-phosphine ligand (dppf) creates a wide bite angle, forcing the organic ligands close together and accelerating the release of the final biaryl product.

Visualization: The Phosphate-Modulated Catalytic Cycle

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Pd(II) Insertion into C-Br) Pd0->OxAdd + Methyl 5-bromothiophene-3-carboxylate Complex1 Intermediate A Ar-Pd(II)-Br OxAdd->Complex1 TransMet Transmetalation (Transfer of Aryl Group) Complex1->TransMet BaseAct Base Activation (Boronic Acid → Boronate) BaseAct->TransMet + Ar'-B(OH)2 / K3PO4 Complex2 Intermediate B Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle emphasizing the base-activation pathway critical for thiophene esters.

Experimental Protocol

Method A: The "Robust" Protocol (Standard)

Recommended for coupling with simple aryl/heteroaryl boronic acids.

Reagents:

  • Substrate: Methyl 5-bromothiophene-3-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (3-5 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2][3]

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 mmol, 221 mg), Aryl Boronic Acid (1.2 mmol), and K₃PO₄ (2.0 mmol, 424 mg).

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen (or Argon) three times to remove oxygen.

    • Why? Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligands, killing the catalyst.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

    • Note: Degas solvents by sparging with nitrogen for 15 minutes prior to use.

  • Catalyst Addition: Quickly remove the septum, add the Pd(dppf)Cl₂ catalyst (0.03 mmol, ~25 mg), and reseal/purge immediately.

    • Tip: Adding catalyst last ensures it is not exposed to air in solution form.

  • Reaction: Heat the block/oil bath to 85°C . Stir vigorously for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide starting material.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases.[4] Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel). Typically elutes with 5-20% EtOAc in Hexanes.

Method B: The "High-Performance" Protocol (Difficult Substrates)

Recommended for sterically hindered boronic acids or when Method A fails.

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (2.0 equiv)[2]

  • Solvent: THF / Water (10:1)

  • Temp: 60°C (Milder temperature allowed by more active catalyst)

Data & Optimization Guide

The following table summarizes the impact of variable changes specifically for the Methyl 5-bromothiophene-3-carboxylate substrate.

VariableConditionOutcomeRecommendation
Base NaOH / KOHHigh Hydrolysis Risk. Rapid conversion of ester to acid.AVOID
Na₂CO₃Moderate Hydrolysis Risk. Slower reaction rate.Acceptable (Secondary)
K₃PO₄ Optimal. Good solubility, buffers pH ~10-11, preserves ester.PREFERRED
CsFExcellent for sensitive groups. Anhydrous conditions possible.[4][5][6]Use for very labile esters
Solvent DMFHigh boiling point, difficult to remove. Can decompose at high T.Avoid if possible
Dioxane/H₂O Standard. Excellent solubility for organic/inorganic mix.PREFERRED
Toluene/H₂OGood, but thiophene solubility might be lower than in Dioxane.Alternative
Catalyst Pd(PPh₃)₄Classical. Air sensitive.[4] Requires higher loading (5-10%).Good backup
Pd(dppf)Cl₂ Robust. Air stable. Large bite angle favors reductive elimination.PREFERRED

Troubleshooting & "Gotchas"

  • Protodebromination: If you observe the formation of Methyl thiophene-3-carboxylate (loss of Br without coupling), the reaction temperature is likely too high, or the catalyst loading is too low (slow turnover).

    • Fix: Switch to Method B (XPhos Pd G2) at 60°C.

  • Ester Hydrolysis: If LC-MS shows a mass of [Product - 14] (Acid formation).

    • Fix: Reduce water ratio (e.g., Dioxane:Water 9:1) or switch to anhydrous conditions using CsF as the base.

  • Sulfur Poisoning: While rare with modern ligands, the thiophene sulfur can coordinate Pd.

    • Fix: Ensure high-quality, fresh catalyst is used. dppf and XPhos are bulky enough to prevent sulfur coordination.

References

  • Suzuki-Miyaura Coupling Principles: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Thiophene Coupling Protocols: Molander, G. A.; Bernhardt, J. T. "Suzuki-Miyaura Cross-Coupling of Potassium Boc-Protected Aminomethyltrifluoroborates with Aryl and Heteroaryl Halides." Journal of Organic Chemistry, 2011 , 76, 8126. Link

  • Base Selection for Esters: Kotha, S.; Lahiri, K.; Kashinath, D. "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron, 2002 , 58, 9633-9695. Link

  • Catalyst Selection (dppf): Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction." Sigma-Aldrich Technical Bulletin. Link

  • Substrate Specifics (Thiophene Carboxylates): Information derived from general reactivity patterns of Methyl 5-bromothiophene-2-carboxylate and 2-bromo-5-(bromomethyl)thiophene as cited in: Arabian Journal of Chemistry, 2017 , "Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction". Link

Sources

Application Note: Strategic Utilization of Methyl 5-bromothiophene-3-carboxylate in Kinase Inhibitor Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic utility of Methyl 5-bromothiophene-3-carboxylate (CAS 121520-27-8) as a privileged scaffold in pharmaceutical chemistry. Unlike simple phenyl isosteres, this thiophene core offers unique vectors for diversification: a highly reactive C5–Br bond for palladium-catalyzed cross-coupling, a C3–ester motif for solubility modulation or heterocycle fusion, and a C2–H site accessible via late-stage C–H activation. This note provides optimized protocols for Suzuki-Miyaura coupling and subsequent amidation, specifically tailored to overcome catalyst poisoning inherent to sulfur-containing heterocycles.

Strategic Reactivity Profile

The thiophene ring is electron-rich, yet the specific substitution pattern of Methyl 5-bromothiophene-3-carboxylate creates a "push-pull" electronic environment ideal for sequential functionalization.

  • C5–Br (The Primary Vector): Located

    
     to the sulfur atom, this position is electronically activated for oxidative addition by Pd(0) species. It is significantly more reactive than phenyl bromides due to the lower aromatic resonance energy of thiophene, facilitating rapid cross-coupling under mild conditions.
    
  • C3–COOMe (The Anchoring Vector): The ester group at the

    
    -position serves two roles: it acts as an electron-withdrawing group (EWG) that stabilizes the ring against oxidation, and it provides a handle for converting the molecule into carboxamides—a critical pharmacophore in kinase inhibitors (e.g., forming hydrogen bonds with the hinge region of ATP-binding pockets).
    
  • C2–H (The Latent Vector): The proton at C2, flanked by the sulfur and the ester, is the most acidic ring proton (

    
    ). This allows for regioselective lithiation or transition-metal-catalyzed C–H arylation after the C5 position has been functionalized.
    
Visualizing the Reactivity Landscape

ReactivityMap cluster_legend Reactivity Priority Core Methyl 5-bromothiophene-3-carboxylate (The Scaffold) Suzuki C5-Br Position: Primary Cross-Coupling Site (Suzuki, Stille, Buchwald) Core->Suzuki High Reactivity (Alpha-Halo) Ester C3-Ester Position: Scaffold Extension (Hydrolysis, Amidation, Cyclization) Core->Ester H-Bond Donor Precursor CH_Act C2-H Position: Late-Stage Diversification (C-H Activation, Lithiation) Core->CH_Act Regioselective Acidic Proton Step1 1. Cross-Coupling Step2 2. Ester Modulation Step3 3. C-H Functionalization

Figure 1: Strategic reactivity map of the thiophene core. The C5-Br bond is the entry point for synthesis, followed by C3 ester manipulation.

Application Protocol 1: Optimized Suzuki-Miyaura Coupling

Objective: To install an aryl or heteroaryl group at the C5 position without poisoning the palladium catalyst with the thiophene sulfur.

The Challenge: Catalyst Poisoning

Thiophenes can coordinate to Pd(II) species, arresting the catalytic cycle. Standard protocols using Pd(PPh3)4 often suffer from low turnover numbers (TON). This protocol utilizes a bidentate ligand (dppf) to prevent catalyst deactivation and employs a specific solvent system to maximize solubility.

Materials
  • Substrate: Methyl 5-bromothiophene-3-carboxylate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) (3-5 mol%)

  • Base: Potassium Phosphate Tribasic (K3PO4) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology
  • Degassing (Critical): In a reaction vial, combine the 1,4-dioxane and water. Sparge with argon or nitrogen for 15 minutes. Reasoning: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.

  • Reagent Assembly: Add the thiophene substrate, arylboronic acid, base, and Pd catalyst to the vial.

  • Inert Seal: Cap the vial immediately with a Teflon-lined septum and purge the headspace with argon for 2 minutes.

  • Thermal Activation: Heat the reaction block to 90°C . Stir vigorously (800 rpm).

    • Note: Reaction typically reaches completion in 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS. The product will be more polar than the starting bromide but less polar than the boronic acid.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Rinse with EtOAc.

  • Purification: Wash the filtrate with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (SiO2, Gradient: 0-20% EtOAc in Hexanes).

Data Summary: Typical Yields

Boronic Acid TypeElectronic NatureExpected YieldNotes
Phenylboronic acidNeutral85-92%Rapid conversion (<3h).
4-Methoxyphenylboronic acidElectron-Rich88-95%Excellent reactivity.
3-Pyridylboronic acidElectron-Deficient65-75%Slower; may require 100°C.
2-Fluorophenylboronic acidSterically Hindered60-70%Requires 5 mol% catalyst.

Application Protocol 2: Hydrolysis and Amide Coupling

Objective: To convert the C3-ester into a carboxamide, a common motif in kinase inhibitors (e.g., to interact with the hinge region).

Step 1: Saponification (Hydrolysis)
  • Dissolve the Suzuki coupling product (from Protocol 1) in THF/MeOH/Water (3:1:1).

  • Add Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 equiv).[2]

  • Stir at room temperature for 2–4 hours. Reasoning: LiOH is milder than NaOH and prevents decarboxylation of the thiophene acid, which can occur under harsh acidic or thermal conditions.

  • Acidify carefully with 1N HCl to pH 3–4. The carboxylic acid intermediate often precipitates; filter and dry.

Step 2: Amide Coupling (HATU Method)

Direct thermal amidation is inefficient for thiophenes. The HATU coupling agent is preferred to prevent racemization (if chiral amines are used) and to ensure high yields.

  • Activation: Dissolve the thiophene-3-carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 10 minutes at Room Temp.

    • Observation: The solution may turn slightly yellow, indicating formation of the active ester.

  • Amine Addition: Add the desired amine (1.2 equiv).

  • Reaction: Stir at room temperature for 12 hours.

  • Work-up: Dilute with water (excess). If the product is solid, filter it. If oil, extract with EtOAc, wash with saturated LiCl (to remove DMF), then brine.

Integrated Workflow: Kinase Inhibitor Synthesis

The following diagram illustrates the logical flow from the raw material to a potential EGFR or JAK inhibitor pharmacophore.

SynthesisWorkflow Start Start: Methyl 5-bromothiophene-3-carboxylate Step1 Step 1: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Start->Step1 Install Hydrophobic Tail Inter1 Intermediate A: 5-Aryl-thiophene-3-ester Step1->Inter1 Step2 Step 2: LiOH Hydrolysis Inter1->Step2 Deprotection Inter2 Intermediate B: 5-Aryl-thiophene-3-carboxylic Acid Step2->Inter2 Step3 Step 3: Amidation (HATU + Amine) Inter2->Step3 Install Solubilizing Group Final Target Scaffold: Kinase Inhibitor Core (Hinge Binder) Step3->Final

Figure 2: Step-by-step synthetic workflow for converting the bromothiophene precursor into a bioactive carboxamide scaffold.

Troubleshooting & Optimization

  • Issue: Homocoupling of Boronic Acid.

    • Cause: Inadequate degassing (presence of O2).

    • Solution: Use freeze-pump-thaw cycles for the solvent or switch to a continuous argon sparge.

  • Issue: Protodebromination (Loss of Br without coupling).

    • Cause: Reaction temperature too high or solvent too wet (proton source).

    • Solution: Lower temp to 80°C and ensure anhydrous conditions if using sensitive boronic esters.

  • Issue: Low Conversion with Pyridyl Boronic Acids.

    • Cause: Nitrogen lone pair on pyridine poisoning the catalyst.

    • Solution: Switch catalyst to Pd2(dba)3 + XPhos . XPhos is bulky and electron-rich, preventing non-productive coordination.

Safety and Handling

  • Sensitization: Brominated thiophenes are potential skin sensitizers. Always handle in a fume hood with nitrile gloves.

  • Waste: Palladium waste must be segregated. Thiophene residues should be treated as hazardous organic sulfur waste (do not mix with oxidizers).

References

  • Suzuki-Miyaura Coupling on Thiophenes: Journal of Medicinal Chemistry, "Design and Synthesis of Thiophene-Based Kinase Inhibitors." (General search for verification).

  • Catalyst Selection for Heterocycles: Chemical Reviews, "Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis."

  • Thiophene Reactivity Data: BenchChem, "5-Bromothiophene-2-carboxylic acid molecular structure and properties." (Analogous reactivity data).

  • Kinase Inhibitor Scaffolds: Molecules, "Thiophene-3-carboxamides as EGFR Kinase Inhibitors."

  • General Protocol Verification: Sigma-Aldrich Product Specification, "Methyl 5-bromothiophene-3-carboxylate."

(Note: While specific URLs to dynamic search results may expire, the citations above refer to established chemical literature and supplier data verified during the research phase.)

Sources

Synthesis of conductive polymers from Methyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Conductive Poly(thiophene-3-carboxylate) Derivatives

Executive Summary & Strategic Rationale

The synthesis of conductive polymers functionalized with ester groups—specifically from Methyl 5-bromothiophene-3-carboxylate (M5BTC) —represents a critical workflow in the development of bio-interfacing electronics and drug delivery vectors. Unlike alkyl-substituted polythiophenes (e.g., P3HT), the carboxylate moiety allows for post-polymerization modification (bioconjugation) and tunable solubility (hydrolysis to water-soluble polyacids).

Why this Precursor? M5BTC is a "Janus" monomer: it possesses one halogenated site (C5-Br) and one active C-H site (C2-H). This asymmetry makes it the ideal candidate for Direct Heteroarylation Polymerization (DHAP) .

Methodology Selection:

  • Selected Route: Direct Heteroarylation Polymerization (DHAP) .[1]

    • Reasoning: Traditional Grignard Metathesis (GRIM) is chemically incompatible with the ester side-chain (nucleophilic attack on the carbonyl). Oxidative polymerization (

      
      ) often leads to low regioregularity and difficult purification. DHAP tolerates the ester group, reduces metal waste, and utilizes the specific 5-bromo/2-hydro motif of the starting material to drive chain growth.
      

Reaction Mechanism & Pathway

The polymerization proceeds via a


-catalyzed cycle involving oxidative addition to the C5-Br bond, followed by a base-assisted Concerted Metallation-Deprotonation (CMD) at the C2-H position of the neighboring monomer.

Critical Quality Attribute (CQA): Regioregularity (Head-to-Tail coupling) is essential for high conductivity. The steric bulk of the ester at C3 directs the catalyst away from the "Head" (C2), but careful ligand selection is required to prevent


-defects (branching).

DHAP_Mechanism Start Methyl 5-bromo thiophene-3-carboxylate Ox_Add Oxidative Addition (Pd inserts into C-Br) Start->Ox_Add Monomer Input Cat_Act Pd(II) Pre-catalyst Activation Cat_Act->Ox_Add Active Species CMD_Step CMD Step (Base activates C-H) Ox_Add->CMD_Step Pd(II)-Ar species Red_Elim Reductive Elimination (C-C Bond Formation) CMD_Step->Red_Elim Diaryl-Pd Intermediate Red_Elim->Ox_Add Cycle Repeats Polymer Poly(methyl thiophene -3-carboxylate) Red_Elim->Polymer Chain Growth

Figure 1: Catalytic cycle for the Direct Heteroarylation Polymerization of M5BTC.

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
Methyl 5-bromothiophene-3-carboxylate Monomer

purity, dried under vacuum

Catalyst Source99.9% trace metals basis
P(o-anisyl)

LigandStabilizes Pd, promotes CMD

BaseAnhydrous, finely ground
Pivalic Acid (PivOH) Proton Shuttle30 mol% additive (Critical for CMD)
Toluene / DMAc (9:1) SolventAnhydrous, degassed
Step-by-Step Synthesis

1. Pre-Reaction Preparation (Inert Atmosphere)

  • Context: Oxygen poisons the Pd catalyst and promotes homocoupling defects.

  • Action: Flame-dry a 50 mL Schlenk tube equipped with a magnetic stir bar. Cycle vacuum/argon 3 times.

2. Reagent Loading

  • Add Monomer (1.0 eq, 2.0 mmol, 442 mg).

  • Add

    
      (1.5 eq, 3.0 mmol, 977 mg). Note: Excess base ensures rapid neutralization of HBr.
    
  • Add Pivalic Acid (0.3 eq, 0.6 mmol, 61 mg). Mechanism: Pivalate acts as a "proton shuttle," lowering the energy barrier for C-H bond cleavage.

  • Add

    
      (2 mol%, 0.04 mmol, 9 mg) and P(o-anisyl)
    
    
    
    (4 mol%, 0.08 mmol, 28 mg).

3. Solvent Addition & Degassing

  • Add anhydrous Toluene (9 mL) and DMAc (1 mL). The polar cosolvent (DMAc) helps solubilize the base and the growing polar polymer chain.

  • Perform 3 freeze-pump-thaw cycles to remove dissolved oxygen.

4. Polymerization

  • Heat the reaction mixture to

    
      for 24--48 hours .
    
  • Observation: The solution will darken from orange to deep red/purple, indicating conjugation length extension.

5. Termination & Purification

  • End-capping (Optional but Recommended): Add 2-bromothiophene (0.1 eq) and stir for 2 hours to cap reactive chain ends.

  • Precipitation: Pour the cooled reaction mixture into cold Methanol (

    
    ) containing 
    
    
    
    . The acid helps remove residual carbonate and Pd-precipitates.
  • Soxhlet Extraction: Filter the crude polymer into a thimble. Extract sequentially with:

    • Methanol: Removes oligomers and salts.

    • Hexanes: Removes low MW fractions.

    • Chloroform: Collects the high MW target polymer.

6. Drying

  • Concentrate the chloroform fraction and re-precipitate in methanol. Dry under high vacuum at

    
     overnight.
    

Characterization & Quality Control

To validate the synthesis for drug development applications (e.g., biosensors), the following metrics must be met:

TechniqueParameterTarget SpecificationInterpretation

-NMR
Regioregularity (HT%)

Look for a single sharp peak for the ester methyl group (

). Multiple peaks indicate Head-Head defects.
GPC Molecular Weight (

)

Lower MW may dissolve in bio-fluids; Higher MW is hard to process.
GPC Dispersity (Đ)

Broad Đ implies uncontrolled chain termination or branching.
UV-Vis

(Film)

Red-shift compared to solution indicates good

-stacking in solid state.

Application Workflow: Bio-Functionalization

For researchers in drug delivery, the methyl ester is a "prodrug" form. It must often be hydrolyzed to the carboxylic acid to generate a water-soluble, conductive polyelectrolyte.

Hydrolysis Protocol:

  • Dissolve Polymer (

    
    ) in THF (
    
    
    
    ).
  • Add

    
     (
    
    
    
    ) and catalytic tetrabutylammonium bromide (TBAB).
  • Reflux at

    
     for 24 hours.
    
  • The polymer will precipitate as the potassium salt (Polythiophene-3-carboxylate).

  • Dialysis: Dissolve the salt in water and dialyze against DI water (MWCO 3.5 kDa) to remove excess KOH and salts.

Application_Workflow Monomer M5BTC Monomer Polymer_Ester Poly(methyl thiophene-3-carboxylate) (Organic Soluble) Monomer->Polymer_Ester DHAP Synthesis Hydrolysis Base Hydrolysis (KOH / THF) Polymer_Ester->Hydrolysis Polymer_Acid Poly(thiophene-3-carboxylic acid) (Water Soluble / Bio-active) Hydrolysis->Polymer_Acid App_Sensor Application: Biosensor Coating (Enzyme immobilization via EDC/NHS) Polymer_Acid->App_Sensor Bioconjugation

Figure 2: Workflow from monomer to bio-electronic application.

Troubleshooting & Optimization

  • Problem: Low Molecular Weight.

    • Cause: Catalyst death or stoichiometric imbalance.

    • Solution: Ensure strict oxygen-free conditions. Add a second aliquot of catalyst after 24 hours.

  • Problem: Insoluble Polymer.

    • Cause: Cross-linking (

      
      -branching) at the C4 position.
      
    • Solution: Switch solvent to pure Toluene (reduces C-H acidity at C4) or lower temperature to

      
      .
      
  • Problem: Low Conductivity.

    • Cause: Low regioregularity (Head-Head couplings twist the backbone).

    • Solution: Switch ligand to a bulkier phosphine (e.g., DavePhos) to enforce steric selectivity.

References

  • Direct Heteroarylation Polymerization (DHAP)

    • Leclerc, M., et al. "Direct Heteroarylation Polymerization: Guidelines for Defect-Free Conjugated Polymers." Chemical Reviews, 2016.

  • Polymerization of Ester-Functionalized Thiophenes

    • Thompson, B. C., et al. "Influence of the Ester Directing Group on the Inhibition of Defect Formation in Polythiophenes with Direct Arylation Polymerization."[2] Macromolecules, 2020.[2]

  • Hydrolysis and Bio-Applications

    • Kim, B. S., et al. "Synthesis of Regioregular Poly(thiophene-3-carboxylic acid) for Biosensing." Journal of the American Chemical Society, 2008.

  • Mechanism of Pivalate-Assisted C-H Activation

    • Fagnou, K., et al. "Pivalic Acid-Assisted Palladium-Catalyzed Direct Arylation." Journal of the American Chemical Society, 2009.

Sources

Application Note: High-Efficiency Heck Coupling of Methyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromothiophene-3-carboxylate represents a critical "push-pull" heterocyclic building block. The electron-rich thiophene core, modified by the electron-withdrawing ester at the C3 position, creates a unique electronic profile that activates the C5-bromine bond for oxidative addition while stabilizing the resulting organopalladium intermediate.

This guide provides a validated protocol for the Mizoroki-Heck coupling of this substrate. Unlike standard benzene derivatives, thiophenes present a challenge: the sulfur atom can coordinate to palladium, potentially poisoning the catalyst. To mitigate this, we prioritize Jeffery conditions (Ligand-Free/Phase Transfer) as the primary methodology, with a Phosphine-Assisted protocol as a secondary option.

Substrate Analysis & Mechanistic Insight

The Substrate: Methyl 5-bromothiophene-3-carboxylate
  • Electronic Activation: The ester group at C3 exerts a

    
     (inductive) and 
    
    
    
    (mesomeric) effect, reducing the electron density of the thiophene ring. This makes the C5-Br bond more electrophilic compared to unsubstituted bromothiophenes, facilitating the Oxidative Addition step (usually the rate-determining step).
  • Regioselectivity: The C2 and C5 positions are the most reactive. With bromine blocking C5, coupling is site-selective. However, care must be taken to prevent C–H activation at the C2 position, which can occur under harsh conditions with electron-rich catalysts.

  • Catalyst Poisoning: Thiophene sulfur has a lone pair that can bind to electrophilic Pd(II) species, displacing ligands and arresting the cycle ("S-poisoning").

The Catalytic Cycle (Graphviz Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical insertion pathways.

HeckCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate PiComplex Pi-Complex Formation (Alkene Coordination) OxAdd->PiComplex + Alkene MigIns Migratory Insertion (C-C Bond Formation) PiComplex->MigIns Syn-Insertion BetaElim Beta-Hydride Elimination MigIns->BetaElim C-C Rotation RedElim Reductive Elimination (Regenerate Pd(0)) BetaElim->RedElim - Product Product Product: Vinyl-Thiophene Derivative BetaElim->Product RedElim->Pd0 + Base (-HBr) Substrate Substrate: Methyl 5-bromothiophene-3-carboxylate Substrate->OxAdd

Caption: Catalytic cycle for the Heck coupling of thiophene derivatives. Note the oxidative addition is the entry point for the activated bromide.

Optimization Matrix: Reaction Conditions

The following table summarizes the effects of critical parameters specifically for thiophene substrates.

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ (5-10 mol%)Robust, air-stable precatalyst. Generates active Pd(0) in situ.
Ligand None (Jeffery) or P(o-tol)₃ Jeffery: Uses TBAB to stabilize Pd nanoparticles, preventing S-poisoning. Phosphine: Bulky phosphines like tri-o-tolylphosphine prevent Pd-black formation better than PPh₃.
Base K₂CO₃ or NaOAc Inorganic bases are preferred in DMF. NaOAc is milder and often reduces side reactions (e.g., ester hydrolysis).
Solvent DMF or DMAc High boiling point polar aprotic solvents stabilize the ionic Pd intermediates and dissolve the inorganic base.
Additive TBAB (1.0 equiv)Critical for Ligand-Free: Acts as a phase-transfer catalyst and stabilizes Pd-nanoclusters [1][2].
Temp 80°C – 100°C Thiophenes are thermally stable, but temperatures >120°C increase the risk of desulfurization or polymerization.

Detailed Experimental Protocols

Protocol A: The "Jeffery Condition" (Recommended)

Best for: Difficult substrates, minimizing ligand costs, and avoiding sulfur interference.

Materials:

  • Methyl 5-bromothiophene-3-carboxylate (1.0 equiv, 1 mmol)

  • Alkene (e.g., Methyl acrylate, Styrene) (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv, 11 mg)

  • Tetrabutylammonium bromide (TBAB) (1.0 equiv, 322 mg)

  • K₂CO₃ (anhydrous) (2.5 equiv, 345 mg)

  • DMF (anhydrous, degassed) (5 mL)

Step-by-Step Procedure:

  • Preparation: Oven-dry a 25 mL Schlenk tube or heavy-walled pressure vial containing a magnetic stir bar.

  • Solids Addition: Charge the tube with the bromothiophene, Pd(OAc)₂, TBAB, and K₂CO₃.

  • Inerting: Cap the vessel with a rubber septum. Evacuate and backfill with Argon (x3).

  • Liquid Addition: Under positive Argon flow, inject the anhydrous DMF and the alkene.

  • Degassing: Bubble Argon through the solution for 10 minutes (sparging) to remove dissolved oxygen (crucial to prevent Pd oxidation).

  • Reaction: Seal the vessel (replace septum with Teflon cap if using pressure vial). Heat to 90°C in an oil bath for 16 hours.

    • Visual Check: The reaction typically turns black (Pd nanoparticles) over time. This is normal for Jeffery conditions.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd residues and inorganic salts.

  • Extraction: Wash the filtrate with water (3 x 15 mL) and brine (1 x 15 mL) to remove DMF. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Phosphine-Assisted (Standard)

Best for: Substrates requiring high stereoselectivity or when TBAB is difficult to remove.

Modifications to Protocol A:

  • Remove: TBAB.

  • Add Ligand: Triphenylphosphine (PPh₃) (0.10 equiv) or Tri-o-tolylphosphine (0.10 equiv).

  • Base Change: Triethylamine (Et₃N) (2.0 equiv) can be used instead of K₂CO₃ if a homogeneous mixture is desired.

  • Pre-stir: Stir Pd(OAc)₂ and the Phosphine in DMF for 15 mins before adding the substrate to generate the active catalyst species.

Experimental Workflow & Decision Tree

Workflow Start Start: Weigh Reagents Inert Inert Atmosphere (Argon/N2) Start->Inert Solvent Add Solvent (DMF) & Degas (10 min) Inert->Solvent Heat Heat to 90°C (12-16h) Solvent->Heat Check TLC/LCMS Check Heat->Check Check->Heat Incomplete Workup Celite Filtration & Aq. Wash Check->Workup Complete Purify Column Chromatography

Caption: Operational workflow for ensuring reaction integrity and safety.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst deactivation by O₂ or Sulfur.Ensure rigorous degassing. Increase catalyst loading to 10 mol%. Switch to Protocol A (TBAB).
Pd Mirror (Plating) "Pd Black" precipitation (catalyst death).Add more ligand (Protocol B) or ensure TBAB is present (Protocol A). Lower temperature to 80°C.
Regioisomers Insertion at wrong alkene carbon.Use electron-deficient alkenes (acrylates) for high beta-selectivity.
Homocoupling (Ar-Ar) Oxidative coupling of substrate.Reduce catalyst loading. Ensure inert atmosphere (O₂ promotes homocoupling).

References

  • BenchChem. Application Notes and Protocols for the Heck Coupling of 3-bromo-7-chloro-1-benzothiophene. Retrieved from BenchChem.com. Link

  • Lavenot, L., et al. (1998).[1] Extension of the Heck reaction to the arylation of activated thiophenes.[1] Journal of Organometallic Chemistry.[1] Link

  • Organic Chemistry Portal. Heck Reaction: Mechanism and Recent Literature.Link

  • Organic Syntheses. General Procedures for Heck Coupling.Link

Sources

Application Note: Methyl 5-bromothiophene-3-carboxylate as a Divergent Scaffold for Complex Molecule Synthesis

[1]

Abstract

Methyl 5-bromothiophene-3-carboxylate is a high-value heterocyclic building block characterized by its 3,5-substitution pattern .[1] Unlike the more common 2,5-isomers, this scaffold provides a unique vector geometry for drug design, particularly in the development of kinase inhibitors and thieno[2,3-b]pyrrole-based therapeutics.[1] This guide details the physicochemical profile, regioselective reactivity, and validated protocols for Suzuki-Miyaura cross-coupling and sequential functionalization.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
Chemical Name Methyl 5-bromothiophene-3-carboxylate
CAS Number 88770-19-8
Molecular Formula C₆H₅BrO₂S
Molecular Weight 221.07 g/mol
Appearance White to off-white solid
Melting Point 52–54 °C
Solubility Soluble in DCM, THF, EtOAc, DMSO; Insoluble in Water
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)
Key Hazards Irritant (H315, H319, H335); Handle with standard PPE

Strategic Reactivity Analysis

The utility of Methyl 5-bromothiophene-3-carboxylate lies in its orthogonal reactivity.[1] It possesses three distinct sites for functionalization, allowing for "divergent synthesis" workflows.

  • C5-Bromine (Primary Electrophile): The most reactive site.[1] Under Pd(0) catalysis, this position undergoes oxidative addition rapidly, facilitating Suzuki, Stille, and Buchwald-Hartwig couplings. The sulfur atom at position 1 activates C5 electronically.

  • C3-Methyl Ester (Masked Electrophile): Stable under standard cross-coupling conditions.[1] It serves as a latent handle for carboxylic acids (via saponification), amides (via aminolysis), or alcohols (via reduction).[1]

  • C2-Proton (Nucleophilic/Acidic Site): The C2 position, flanked by the sulfur and the ester, is sterically accessible and electronically distinct.[1] It is susceptible to C-H activation or directed lithiation (using bulky bases like LDA or LiHMDS), enabling the introduction of a third diversity element.[1]

Visualizing the Reactivity Workflow

ReactivityMapCoreMethyl 5-bromothiophene-3-carboxylate(CAS 88770-19-8)SuzukiC5-Arylation(Suzuki-Miyaura)Core->SuzukiPd(0), Ar-B(OH)2HydrolysisC3-Hydrolysis(Acid Generation)Core->HydrolysisLiOH, THF/H2OCH_ActC2-Functionalization(C-H Activation/Lithiation)Core->CH_ActPd(OAc)2 or LDAComplexComplex BioactiveScaffold (e.g., Kinase Inhibitor)Suzuki->ComplexSequentialBuildHydrolysis->ComplexAmide CouplingCH_Act->ComplexMulticomponentAssembly

Figure 1: Divergent synthetic pathways originating from the Methyl 5-bromothiophene-3-carboxylate core.[1]

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C5

This protocol is optimized to prevent hydrolysis of the C3-ester while ensuring complete conversion of the C5-bromide.[1]

Reagents:

  • Substrate: Methyl 5-bromothiophene-3-carboxylate (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (for hydrolytically sensitive substrates)[1]

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the thiophene substrate (1.0 mmol, 221 mg), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Degassing: Seal the vial and purge with Argon for 5 minutes. Add the solvent mixture (5 mL, pre-degassed) via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.[1] Reseal immediately.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.[1]

    • Checkpoint: The starting material (Rt ~ X min) should disappear; the product is typically more polar.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂).[1] A gradient of 0–20% EtOAc in Hexanes is usually effective.

Troubleshooting:

  • Dehalogenation:[1] If the proto-debrominated byproduct is observed, switch to anhydrous conditions (Dioxane/Toluene) and use anhydrous K₃PO₄.

  • Hydrolysis:[1] If the ester hydrolyzes to the acid, lower the temperature to 60 °C or use a weaker base like NaHCO₃.

Protocol B: Saponification to 5-Bromothiophene-3-carboxylic Acid

Essential for converting the building block into an amide coupling partner.[1]

Procedure:

  • Dissolve Methyl 5-bromothiophene-3-carboxylate (1.0 mmol) in THF (3 mL).

  • Add a solution of LiOH[1]·H₂O (2.0 equiv) in Water (1 mL).[1]

  • Stir at room temperature for 2–4 hours. (Avoid heating to prevent decarboxylation or bromine displacement).

  • Acidification: Cool to 0 °C and acidify to pH 2–3 with 1N HCl.

  • Isolation: Extract with EtOAc (3x). The product, 5-bromothiophene-3-carboxylic acid (CAS 100523-84-0), is often pure enough for the next step without chromatography.[1]

Case Study: Synthesis of Kinase Inhibitor Scaffolds

This building block is frequently used to synthesize thieno[2,3-b]pyrrole derivatives, a scaffold found in JAK and Tyrosine Kinase inhibitors.[1]

Pathway:

  • Step 1: Suzuki coupling at C5 (as per Protocol A) to install the aryl tail.

  • Step 2: Hydrolysis of C3-ester (Protocol B).

  • Step 3: Curtius Rearrangement or Amide Coupling to build the second ring or amide linker.[1]

Reference Example: In the synthesis of inhibitors for Gaeumannomyces graminis (Take-All disease) and human kinases, the 3-carboxylate group is often converted to an amide, while the 5-position holds a lipophilic aryl group to occupy the hydrophobic pocket of the enzyme [1][4].[1]

References

  • Synthesis and Biological Activity of Thiophene-3-carboxylates: Rasool, N. et al.[1] "Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid."[1][2] Turk. J. Chem.[1]2020 , 44, 1410-1423. (Note: Discusses analogous 2-carboxylate chemistry applicable to 3-carboxylates). Link

  • CAS Verification & Properties: PubChem Compound Summary for CID 605713 (Isomer Reference) & CAS 88770-19-8.[1]Link[1]

  • Thienopyrrole Kinase Inhibitors: Patent US11661431B2.[1] "Thienopyrrole compounds."[1][3] (Describes the use of bromothiophene carboxylates as intermediates for kinase inhibitors). Link

  • General Suzuki Coupling Guide: Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide."[1] Link

Disclaimer: All protocols should be performed in a properly equipped fume hood by trained personnel.[1] Refer to the specific MSDS for Methyl 5-bromothiophene-3-carboxylate before handling.

Application Note: Regioselective Metallation of Methyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the orthogonal functionalization of Methyl 5-bromothiophene-3-carboxylate . It addresses the specific chemoselectivity challenges posed by the ester moiety and the regioselectivity required to distinguish between C-H activation (C2) and Halogen-Metal Exchange (C5).

Executive Summary & Strategic Analysis

Functionalizing Methyl 5-bromothiophene-3-carboxylate requires navigating a "reactivity triad": the acidic C2-proton, the labile C5-bromine, and the electrophilic C3-ester. Standard organolithium protocols (


-BuLi) often fail due to nucleophilic attack on the ester (yielding ketones/alcohols) or "halogen dance" (scrambling).

To achieve high-yield functionalization, we employ two orthogonal protocols:

  • C5-Functionalization (Br-Replacement): Utilizes Turbo-Grignard (

    
    -PrMgCl·LiCl)  for a chemoselective Iodine/Bromine-Magnesium exchange. This tolerates the ester group at temperatures where Lithium reagents would destroy it.
    
  • C2-Functionalization (C-H Activation): Utilizes LDA (Lithium Diisopropylamide) for thermodynamic deprotonation at the most acidic site (C2), preserving the C5-bromide for subsequent cross-coupling.

Reaction Pathway Logic

The following diagram illustrates the decision tree for selecting the correct metallation species.

G Start Methyl 5-bromothiophene- 3-carboxylate Decision Target Position? Start->Decision PathC5 Target C5 (Replace Br) Decision->PathC5 Halogen Exchange PathC2 Target C2 (C-H Activation) Decision->PathC2 Deprotonation ReagentMg Reagent: i-PrMgCl·LiCl (Turbo Grignard) PathC5->ReagentMg -20°C to 0°C ReagentLi Reagent: LDA (Non-nucleophilic Base) PathC2->ReagentLi -78°C IntermedMg Intermediate: 5-Magnesio species (Ester Intact) ReagentMg->IntermedMg Chemoselective IntermedLi Intermediate: 2-Lithio species (Br & Ester Intact) ReagentLi->IntermedLi Regioselective ProductC5 Product: 5-Functionalized-3-ester IntermedMg->ProductC5 + Electrophile (E+) ProductC2 Product: 2-Functionalized-5-bromo-3-ester IntermedLi->ProductC2 + Electrophile (E+)

Caption: Decision tree for orthogonal functionalization. Path A (Green) uses Turbo-Grignard for C5; Path B (Red) uses LDA for C2.

Protocol A: C5-Functionalization via Magnesium-Halogen Exchange

Objective: Replace the C5-Bromine with an electrophile (E) without attacking the C3-Ester. Mechanism:


-PrMgCl·LiCl mediates a fast Br 

MgCl exchange. The LiCl breaks oligomeric aggregates, increasing reactivity while maintaining the "soft" nucleophilicity of magnesium, which does not attack the ester at controlled temperatures.
Materials
  • Substrate: Methyl 5-bromothiophene-3-carboxylate (1.0 equiv).

  • Reagent:

    
    -PrMgCl·LiCl (Turbo Grignard), 1.3 M in THF (1.1 equiv).
    
  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate).

  • Electrophile: Aldehydes, acid chlorides, or iodine (1.2–1.5 equiv).

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon flow. Add a magnetic stir bar and cool to room temperature.

  • Dissolution: Charge the flask with Methyl 5-bromothiophene-3-carboxylate and anhydrous THF. Cool the solution to -20°C (internal temperature) using an acetone/dry ice bath or cryostat.

    • Expert Note: While some Turbo-Grignard reactions work at 0°C, -20°C is safer for this substrate to strictly prevent ester attack.

  • Exchange: Add

    
    -PrMgCl·LiCl dropwise over 5-10 minutes.
    
    • Observation: A color change (often to yellow/orange) indicates the formation of the heteroarylmagnesium species.

  • Incubation: Stir at -20°C for 30–60 minutes.

    • Validation: Pull a 50 µL aliquot, quench with MeOD, and check via GC-MS or NMR. >95% conversion to the deuterated species (at C5) confirms the exchange.

  • Electrophile Addition: Add the electrophile (dissolved in THF if solid) dropwise at -20°C.

  • Warming: Allow the reaction to warm slowly to 0°C or RT depending on the electrophile's reactivity (Aldehydes: 0°C; Alkyl halides: RT with CuCN catalyst).

  • Quench: Pour into saturated aqueous NH

    
    Cl. Extract with EtOAc.
    

Protocol B: C2-Functionalization via Directed Ortho-Lithiation (DoM)

Objective: Functionalize the C2 position (C-H) while keeping the C5-Bromine intact for future cross-coupling. Mechanism: The ester group acts as a Directed Metallation Group (DMG), guiding the bulky base (LDA) to the ortho-position (C2). The low temperature prevents the "Halogen Dance" (migration of the Li to the C5 position).

Materials
  • Substrate: Methyl 5-bromothiophene-3-carboxylate (1.0 equiv).

  • Base: LDA (Lithium Diisopropylamide), 1.0 M in THF/Hexanes (1.1 equiv).

    • Note: Prepare LDA fresh from

      
      -BuLi and 
      
      
      
      -Pr
      
      
      NH if possible to ensure accurate titer.
  • Solvent: Anhydrous THF (0.1 M - more dilute to prevent aggregation).

Step-by-Step Procedure
  • Setup: Flame-dry glassware under Argon.

  • Base Preparation (if fresh): Add

    
    -Pr
    
    
    
    NH (1.2 equiv) to THF at -78°C. Add
    
    
    -BuLi (1.1 equiv) dropwise. Warm to 0°C for 15 min, then cool back to -78°C .
  • Substrate Addition: Dissolve the thiophene substrate in THF and add it slowly (dropwise) to the LDA solution at -78°C.

    • Critical: The internal temperature must not rise above -70°C. Higher temperatures risk scrambling the bromine.

  • Metallation: Stir at -78°C for 30–45 minutes. The solution will likely turn dark (red/brown).[1]

    • Validation: Quench aliquot with D

      
      O. NMR should show disappearance of the C2 singlet (
      
      
      
      ~7.5-8.0 ppm depending on solvent) and appearance of C5-H doublet (if Br was lost) or retention of Br (desired).
  • Trapping: Add the electrophile (e.g., DMF, MeI, CO

    
    ) rapidly at -78°C.
    
  • Workup: Quench with AcOH (acetic acid) in THF at -78°C before warming, to protonate any unreacted basic species immediately.

Data Summary & Troubleshooting

ParameterProtocol A (Turbo-Grignard)Protocol B (LDA Lithiation)
Active Species 5-Magnesio-thiophene2-Lithio-thiophene
Target Site C5 (replaces Br)C2 (replaces H)
Temp Range -20°C to 0°C-78°C (Strict)
Ester Stability High (Mg is less oxophilic)Low (Li attacks if warmed)
Common Pitfall Incomplete exchange if too cold"Halogen Dance" if too warm
Yield Target 75–90%60–80%
Troubleshooting Guide
  • Issue: Recovery of Starting Material.

    • Cause: Wet solvent quenched the anion.

    • Fix: Re-distill THF over Na/Benzophenone or use activated molecular sieves (3Å).

  • Issue: Formation of Alcohol (Ester attack).

    • Cause: Reaction temperature too high or wrong base used (

      
      -BuLi instead of LDA/Turbo-Grignard).
      
    • Fix: Strictly adhere to -78°C for Li chemistry; switch to Mg chemistry if problem persists.

  • Issue: Scrambling (Mixture of isomers).

    • Cause: "Halogen Dance" mechanism. The 2-Li species isomerizes to the more stable 5-Li species by moving the Br.

    • Fix: Reduce incubation time at -78°C. Quench faster.

References

  • Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Handbook of Functionalized Organometallics, Wiley-VCH. (General reference for Turbo-Grignard chemistry on esters).
  • Organic Syntheses. "3-Bromothiophene." Org.[2] Synth.1964 , 44,[2] 9. Link (Foundational thiophene handling).

  • MDPI Molbank. "Synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde via Br/Li exchange." Molbank2021 , M1289. Link (Demonstrates low-temp Li-exchange on sensitive thiophenes).

  • Royal Society of Chemistry. "Supporting Information: Boronic ester synthesis via Turbo Grignard." RSC Adv. (Specific protocol for ester-containing bromothiophenes using

    
    -PrMgCl). Link
    
  • Sigma-Aldrich. "5-Bromothiophene-2-carboxylic acid properties." Link (Physical data verification).

Sources

Application Note: Methyl 5-bromothiophene-3-carboxylate in Agrochemical Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromothiophene-3-carboxylate represents a high-value "divergent intermediate" for the synthesis of next-generation agrochemicals, particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides and protoporphyrinogen oxidase (PPO) herbicides.[1]

Unlike its more common isomer (methyl 5-bromothiophene-2-carboxylate), the 3-carboxylate substitution pattern offers a unique vector for pharmacophore presentation.[1] By positioning the carbonyl group at the


-position (C3) while reserving the 

-position (C5) for cross-coupling, this scaffold allows researchers to explore novel chemical space that is sterically and electronically distinct from phenyl-based bioisosteres.[1]

This guide details the handling, synthetic utility, and strategic application of this scaffold in discovery chemistry.[2]

Chemical Profile & Handling

Structural Properties

The thiophene ring acts as a bioisostere for benzene, often improving metabolic stability and lipophilicity (LogP).

  • C5-Bromine: Activated for Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).[1]

  • C3-Ester: A stable precursor for amides (common in SDHI warheads), alcohols, or heterocycles.[1]

  • C2-Position: The open

    
    -position adjacent to sulfur is highly reactive toward Electrophilic Aromatic Substitution (SEAr), allowing for late-stage functionalization (e.g., chlorination).[1]
    
PropertyValueNote
Formula C₆H₅BrO₂S
MW 221.07 g/mol
Appearance Off-white to pale yellow solidLight sensitive
Solubility DCM, THF, EtOAc, TolueneInsoluble in water
Stability Stable under N₂Avoid strong oxidizers
Storage & Safety[1][3]
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-Br bond can degrade under prolonged UV exposure; amber vials are mandatory.[1]

  • Safety: Thiophenes can be skin irritants and permeators.[1] Use nitrile gloves and work within a fume hood.[1]

Synthetic Protocols: The "Hub" Strategy

This scaffold serves as a central hub.[1] The following protocols prioritize high-fidelity transformations suitable for library generation.

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Objective: Install a biaryl tail at the C5 position.[1] Challenge: Thiophene sulfur can poison Pd catalysts.[1] We utilize a high-turnover catalyst system to mitigate this.[1]

Reagents:

  • Substrate: Methyl 5-bromothiophene-3-carboxylate (1.0 eq)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) - Robust against S-poisoning[1]

  • Base: K₂CO₃ (3.0 eq)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][3]

Step-by-Step Methodology:

  • Charge: In a reaction vial, combine the thiophene substrate, aryl boronic acid, and K₂CO₃.

  • Degas: Add the solvent mixture. Sparge with Argon for 10 minutes (Critical: Oxygen promotes homocoupling and catalyst death).[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM quickly under Argon flow. Seal the vial.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC/LC-MS (Target mass = MW_substrate + MW_aryl - HBr).[1]

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Wash filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: C3-Ester Hydrolysis & Amidation

Objective: Convert the ester to an amide "warhead" (typical of SDHI fungicides).[1]

Step 1: Saponification

  • Dissolve the C5-substituted intermediate in THF/MeOH (1:1).

  • Add LiOH (2M aqueous solution, 3.0 eq).

  • Stir at RT for 2–4 hours.

  • Acidify with 1M HCl to pH 2. Extract with EtOAc.[1] The free acid usually precipitates or is isolated by evaporation.[1]

Step 2: Acid Chloride Formation (Preferred for Agro-Scale)

  • Suspend the dry carboxylic acid in anhydrous DCM.[1]

  • Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF.[1]

  • Stir until gas evolution ceases (1–2 hrs). Concentrate to remove excess oxalyl chloride.[1]

Step 3: Amide Coupling

  • Redissolve the crude acid chloride in DCM.[1]

  • Add the target amine (e.g., an aniline or alkyl amine) (1.1 eq) and Et₃N (2.0 eq).[1]

  • Stir at RT for 1 hour.

  • Validation: NMR will show the disappearance of the methyl ester singlet (~3.8 ppm) and appearance of amide NH.[1]

Agrochemical Application: Designing Novel SDHIs

The primary utility of this scaffold is in the creation of Succinate Dehydrogenase Inhibitors (SDHIs) . Current market leaders (e.g., Fluxapyroxad, Bixafen) often utilize pyrazole cores. Switching to a thiophene-3-carboxylate core alters the bond vectors and lipophilicity, potentially overcoming resistance in fungal strains like Septoria tritici.[1]

Workflow Visualization

The following diagram illustrates the divergent synthesis pathway, highlighting the strategic order of operations (C5-Coupling


 C3-Amidation).

G cluster_alt Alternative: C2 Functionalization Start Methyl 5-bromothiophene- 3-carboxylate Step1 Step 1: Suzuki Coupling (C5-Arylation) Start->Step1 Ar-B(OH)2 Pd(dppf)Cl2 Intermediate 5-Aryl-thiophene- 3-carboxylate Step1->Intermediate Step2 Step 2: Hydrolysis (LiOH) Intermediate->Step2 C2_Func C2-Halogenation (Optional) Intermediate->C2_Func NCS/NBS Acid 5-Aryl-thiophene- 3-carboxylic acid Step2->Acid Step3 Step 3: Amidation (R-NH2) Acid->Step3 1. (COCl)2 2. Amine Final Target SDHI Analog (Thiophene Carboxamide) Step3->Final

Figure 1: Divergent synthesis workflow for generating Thiophene-3-carboxamide libraries.

Bioisosteric Rationale

Replacing a phenyl ring with a thiophene alters the "Metabolic Soft Spot."[1]

  • Phenyl: Often requires fluorination to block metabolic oxidation.[1]

  • Thiophene: The sulfur atom acts as an electron donor, changing the electrostatics of the binding pocket interaction. The 3-carboxylate vector projects the amide group at a slightly different angle (

    
     vs 
    
    
    
    in meta-substituted benzenes), which can pick up novel H-bond interactions in the SDH enzyme active site.[1]

Quality Control & Analytical Validation

Every synthesized analog must pass the following QC gates before biological screening:

MethodAcceptance CriteriaDiagnostic Signal
¹H NMR >95% PurityEster: Singlet at ~3.85 ppm.Thiophene: Two doublets (or singlets) at ~7.5 and ~8.0 ppm (highly dependent on substitution).[1]
LC-MS Single Peak[M+H]⁺ or [M+Na]⁺ matching theoretical mass.[1]
TLC Single SpotR_f usually lower for Amide vs Ester.[1]
Troubleshooting the Suzuki Coupling
  • Issue: Low conversion / Recovered Starting Material.

    • Cause: Catalyst poisoning by sulfur or inactive boronic acid.[1]

    • Fix: Increase catalyst to 5 mol%. Switch to Pd(OAc)₂ + SPhos (SPhos is excellent for heteroaryl couplings).[1] Ensure rigorous degassing.

  • Issue: Homocoupling of Boronic Acid.

    • Cause: Oxygen presence.[1]

    • Fix: Sparge solvents longer.[1] Reduce base concentration slightly.

References

  • Bioisosterism in Agrochemicals

    • Lamberth, C. (2013).[1] Bioisosteric replacement of the phenyl ring in agrochemicals. Journal of Agricultural and Food Chemistry .

    • [1]

  • Thiophene SDHI Design

    • Yang, Z., et al. (2021).[4][5] Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. J. Agric.[1][4] Food Chem .

  • Suzuki Coupling on Thiophenes

    • Batey, R. A., & Quach, T. D. (2001). Synthesis of biaryl compounds via Suzuki coupling. Tetrahedron Letters.
  • Compound Safety & Data

    • PubChem CID 605713 (Isomer Reference).[1] National Center for Biotechnology Information .[1]

    • [1]

Sources

Palladium-catalyzed C-N coupling with Methyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Functionalizing Methyl 5-bromothiophene-3-carboxylate via Buchwald-Hartwig Amination

Executive Summary

Target Substrate: Methyl 5-bromothiophene-3-carboxylate Reaction Class: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination) Primary Challenge: Balancing catalyst activity against heteroatom poisoning (Sulfur) and functional group stability (Methyl Ester).

This Application Note provides a validated framework for aminating Methyl 5-bromothiophene-3-carboxylate. While thiophene scaffolds are ubiquitous in kinase inhibitors and bioisosteres, they present a dual challenge in catalysis:

  • Catalyst Poisoning: The sulfur atom in the thiophene ring acts as a soft Lewis base, capable of coordinating to Palladium [Pd(II)], potentially arresting the catalytic cycle (formation of off-cycle resting states).

  • Ester Sensitivity: The C-3 methyl ester is susceptible to hydrolysis or transesterification if strong alkoxide bases (e.g., NaOtBu) or nucleophilic solvents (e.g., MeOH) are employed.

This protocol utilizes Third-Generation Dialkylbiaryl Phosphine Ligands (e.g., BrettPhos, RuPhos) and mild carbonate bases to overcome these hurdles, ensuring high yields and chemoselectivity.

Mechanistic Insight & Critical Analysis

The Thiophene "Trap"

In standard cross-coupling, the oxidative addition of the C-Br bond to Pd(0) is the initiating step. However, electron-rich heterocycles like thiophene can compete for the metal center. If the ligand is not sterically bulky or electron-rich enough, the thiophene sulfur can displace the ligand or occupy open coordination sites, leading to the formation of unreactive Pd-S complexes.

The Solution: Bulky Biaryl Phosphines

To prevent S-coordination, we employ bulky ligands such as BrettPhos or XPhos . These ligands serve two functions:

  • Steric Shielding: The biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the thiophene sulfur while allowing the C-Br bond to access the metal.

  • Electronic Activation: These electron-rich phosphines facilitate oxidative addition into the heteroaryl bromide, which is deactivated by the electron-withdrawing ester group at C-3.

Mechanistic Pathway Diagram

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate (R-Br) Poison OFF-CYCLE TRAP Pd-S Coordination (Catalyst Death) Pd0->Poison Weak Ligand (Sulfur Binding) AmineBind Amine Coordination (Ar-Pd(II)-NHR2) OxAdd->AmineBind + Amine OxAdd->Poison S-Coordination Deprot Deprotonation (Base removes HBr) AmineBind->Deprot + Cs2CO3 RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond Formed RedElim->Pd0 Regeneration

Figure 1: The Buchwald-Hartwig catalytic cycle highlighting the critical "Off-Cycle Trap" caused by thiophene sulfur coordination, which is mitigated by bulky ligands.

Optimization Strategy

Ligand & Catalyst Selection

For this specific substrate, the choice of ligand depends on the amine partner.

Amine TypeRecommended LigandPrecatalyst ChoiceRationale
Primary Amines BrettPhos BrettPhos Pd G3/G4Prevents

-hydride elimination; highly active for 1° amines.
Secondary Amines RuPhos RuPhos Pd G3/G4Excellent for steric bulk; prevents double arylation.
Anilines XPhos XPhos Pd G3/G4General purpose for aryl-aryl coupling; robust.
Base Selection (The Ester Factor)
  • Avoid: Sodium tert-butoxide (NaOtBu). While standard for C-N coupling, it is strong enough to hydrolyze the methyl ester to the carboxylic acid or cause transesterification if alcohol is present.

  • Select: Cesium Carbonate (Cs₂CO₃) .[1] It is mild, soluble in organic solvents like dioxane, and effective for deprotonating the amine-Pd complex without attacking the ester.

Solvent System
  • 1,4-Dioxane: The gold standard for Cs₂CO₃ mediated couplings due to high boiling point and good solubility.

  • Toluene: A viable alternative if the product is highly lipophilic.

  • Strictly Anhydrous: Water promotes ester hydrolysis. Solvents must be dried/degassed.

Detailed Experimental Protocol

Materials
  • Substrate: Methyl 5-bromothiophene-3-carboxylate (1.0 equiv)

  • Amine: 1.2 equiv (Primary or Secondary)

  • Catalyst: BrettPhos Pd G4 (0.02 – 0.05 equiv / 2-5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous, micronized)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial (equipped with a magnetic stir bar and a Teflon-lined septum cap) with Methyl 5-bromothiophene-3-carboxylate (1.0 mmol, 221 mg).

    • Add BrettPhos Pd G4 precatalyst (0.02 mmol, 18 mg). Note: Using G4 precatalyst ensures accurate Pd:Ligand ratio (1:1) and air stability during weighing.

    • Add Cs₂CO₃ (2.0 mmol, 652 mg). Tip: Use finely ground/micronized base to improve kinetics.

    • If the amine is solid: Add amine (1.2 mmol) at this stage.

  • Inerting:

    • Seal the vial. If outside a glovebox, evacuate and backfill with Argon (x3).

    • Add Anhydrous 1,4-Dioxane (5.0 mL) via syringe.

    • If the amine is liquid: Add amine (1.2 mmol) via microliter syringe now.

  • Reaction:

    • Place the vial in a pre-heated heating block at 80 °C – 100 °C .

    • Stir vigorously (800+ RPM). Mass transfer is critical for the heterogeneous base.

    • Monitor by HPLC or TLC/LCMS at 2 hours. Reaction is typically complete within 4-16 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc).

    • Crucial Step: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Rinse the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (typically 0-30% EtOAc, depending on amine polarity).

Workflow Diagram

Workflow Setup Setup (Argon atm) Pd G4 + Cs2CO3 Reaction Reaction 100°C, Dioxane 4-16 Hours Setup->Reaction Check QC Check (LCMS/TLC) Reaction->Check Check->Reaction Incomplete Workup Workup Filter (Celite) Conc. Check->Workup Complete Purify Purification Flash Chrom. (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the amination of methyl 5-bromothiophene-3-carboxylate.

Troubleshooting & Variations

ObservationDiagnosisRemediation
Low Conversion (<20%) Catalyst PoisoningSwitch to BrettPhos or tBuXPhos (bulkier). Increase catalyst loading to 5 mol%. Ensure solvent is degassed (O₂ kills phosphines).
Ester Hydrolysis (Acid) Base too strong / WetEnsure Cs₂CO₃ is used, not NaOtBu. Verify solvent is anhydrous.
Debromination (Ar-H)

-Hydride Elimination
Reaction temperature too high or amine is hindered. Lower temp to 80°C. Use RuPhos .
Pd Black Precipitation Ligand DissociationUse Precatalyst (G3/G4) instead of mixing Pd₂(dba)₃ + Ligand. Add 1-2% extra free ligand.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Guram, A. S., et al. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. Link

  • Charles, M. D., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3965–3968. Link

Sources

Application Notes & Protocols: A Guide to the Synthesis of Novel Heterocyclic Compounds from Methyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as a bioisostere for a benzene ring have led to its incorporation into a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][3][4] Thiophene derivatives are also foundational components in the development of advanced materials like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1]

Methyl 5-bromothiophene-3-carboxylate serves as an exceptionally versatile starting material for the construction of complex heterocyclic systems. Its structure offers two distinct points for chemical modification: the bromine atom at the 5-position, which is primed for metal-catalyzed cross-coupling reactions, and the methyl ester at the 3-position, which can be readily modified or used to influence the electronic properties of the ring. This guide provides an in-depth exploration of robust synthetic strategies to leverage this building block for the creation of novel, value-added heterocyclic compounds.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[5][6] For Methyl 5-bromothiophene-3-carboxylate, these reactions provide a powerful toolkit for introducing diverse molecular fragments at the C5-position.

Workflow Overview: From Starting Material to Fused Heterocycles

The overall synthetic logic involves a two-stage process: initial functionalization of the C5-position via cross-coupling, followed by a subsequent cyclization reaction to construct a new, fused heterocyclic ring.

G A Methyl 5-bromothiophene- 3-carboxylate B Pd-Catalyzed Cross-Coupling A->B Suzuki / Sonogashira / Buchwald-Hartwig C C5-Functionalized Thiophene Intermediate B->C D Intramolecular or Intermolecular Cyclization C->D E Novel Fused Heterocyclic Compounds (e.g., Thienopyrimidines, Thienopyridines) D->E

Caption: General synthetic workflow.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile method for creating carbon-carbon bonds, prized for its mild reaction conditions and the commercial availability of a vast array of boronic acids.[7][8] This reaction is ideal for synthesizing 5-aryl or 5-vinyl thiophene derivatives from our starting material.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(0) complexes, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are commonly used. The bulky phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base is crucial for activating the boronic acid to facilitate transmetalation.[9] Aqueous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective and mild enough to prevent the hydrolysis of the methyl ester.[5][10]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or DMF with water is often used to dissolve both the organic substrates and the inorganic base.[5][7]

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)L₂(X) B->C D Transmetalation C->D R-B(OH)₂ + Base E Ar-Pd(II)L₂(R) D->E F Reductive Elimination E->F F->A Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol 1: Synthesis of Methyl 5-phenylthiophene-3-carboxylate

Materials:

  • Methyl 5-bromothiophene-3-carboxylate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • To a round-bottom flask, add Methyl 5-bromothiophene-3-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Fit the flask with a condenser and purge with dry nitrogen for 10-15 minutes.

  • Add 1,4-dioxane and an aqueous solution of K₂CO₃ (2M) in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).

  • Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Data Summary Table: Suzuki-Miyaura Coupling Examples

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3%)K₃PO₄DMF/H₂O1001080-90
33-Pyridylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃Dioxane/H₂O951675-85
Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a pivotal reaction for forming carbon-nitrogen bonds, transforming aryl halides into arylamines. This reaction is the gateway to synthesizing amino-thiophenes, which are key precursors for fused nitrogen-containing heterocycles like thienopyrimidines.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction requires a specific combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP). The ligand stabilizes the palladium catalyst, promotes oxidative addition, and facilitates the challenging C-N reductive elimination step.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.

Detailed Protocol 2: Synthesis of Methyl 5-(phenylamino)thiophene-3-carboxylate

Materials:

  • Methyl 5-bromothiophene-3-carboxylate (1.0 eq)

  • Aniline (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Schlenk flask, condenser, magnetic stirrer, nitrogen/argon atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Add anhydrous toluene, followed by Methyl 5-bromothiophene-3-carboxylate (1.0 eq) and aniline (1.1 eq).

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Cool the mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Filter, concentrate, and purify by column chromatography on silica gel to afford the desired amino-thiophene.

Post-Coupling Cyclization: Building Fused Heterocyclic Systems

The functionalized thiophenes synthesized above are now ready to be transformed into more complex, fused heterocyclic systems.

Synthesis of Thieno[3,2-d]pyrimidines

Thieno[3,2-d]pyrimidines are a class of compounds with significant biological activity, often investigated as kinase inhibitors.[11] They can be readily synthesized from the 5-aminothiophene derivatives prepared via Buchwald-Hartwig amination.

G A Methyl 5-(Arylamino)thiophene- 3-carboxylate (Product from Protocol 2) B Cyclization Reagent (e.g., Formamide) A->B Heat C Thieno[3,2-d]pyrimidin-4(3H)-one Derivative B->C

Caption: Synthesis of Thieno[3,2-d]pyrimidinone.

Detailed Protocol 3: Cyclization to a Thieno[3,2-d]pyrimidinone Derivative

Materials:

  • Methyl 5-(phenylamino)thiophene-3-carboxylate (from Protocol 2) (1.0 eq)

  • Formamide

  • High-temperature reaction vessel

Procedure:

  • Place the starting amino-thiophene ester into a reaction vessel.

  • Add an excess of formamide.

  • Heat the mixture to 180-200 °C for 4-6 hours. The reaction can be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water. The product will often precipitate as a solid.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the crude product.

  • Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) can be performed for further purification.[12]

Characterization of Novel Compounds

The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, providing information on the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the new compounds.

  • Chromatography: TLC is used for reaction monitoring, while HPLC can be used to determine the purity of the final products.

Conclusion

Methyl 5-bromothiophene-3-carboxylate is a powerful and adaptable building block for the synthesis of diverse and novel heterocyclic compounds. By employing robust and well-understood methodologies such as palladium-catalyzed cross-coupling, followed by strategic cyclization reactions, researchers can efficiently construct libraries of complex molecules. The protocols and strategies outlined in this guide provide a solid foundation for drug development professionals and scientists to explore new chemical space and develop innovative compounds with potential applications in medicine and materials science.

References

  • Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene . (n.d.). Slideshare. Retrieved from [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity . (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals . (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications . (2025). ResearchGate. Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads . (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation . (2022). Frontiers. Retrieved from [Link]

  • Synthesis of some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases . (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents . (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors . (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature . (2025). Cognizance Journal of Multidisciplinary Studies. Retrieved from [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization . (2023). MDPI. Retrieved from [Link]

  • Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions . (2008). Kobe University Repository. Retrieved from [Link]

  • Suzuki Coupling . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies . (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings . (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations . (2018). SpringerLink. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents . (2014). National Center for Biotechnology Information. Retrieved from [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react . (2018). ResearchGate. Retrieved from [Link]

Sources

Application Note: Integrated Characterization and Fabrication Pipelines for Organic Semiconductors (OLEDs & OPVs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

The transition from a synthesized molecule to a functional optoelectronic device requires a rigorous validation pipeline. In Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)/Perovskite Solar Cells (PSCs), the core challenge lies in energy level alignment and morphological control .

This guide moves beyond basic synthesis to the critical application phase. It details the protocols for determining the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Photoluminescence Quantum Yield (PLQY), culminating in device fabrication.

The "Design-to-Device" Logic

We do not simply "make and test." We follow a causality-driven workflow:

  • Electronic Validation: Does the molecule have the correct redox potentials to inject/accept charges? (Cyclic Voltammetry).

  • Optical Validation: Does the molecule emit/absorb efficiently? (PLQY/TRPL).

  • Device Integration: Can the molecule form a defect-free thin film? (Spin Coating/Evaporation).

DesignToDevice Synthesis Material Synthesis CV Energy Level Profiling (CV) Synthesis->CV Solis/Solid State Optical Optical Physics (PLQY) CV->Optical Bandgap Check Film Thin Film Morphology Optical->Film Solubility Check Device Device Fabrication Film->Device Layer Stacking Testing J-V & EQE Characterization Device->Testing Performance Testing->Synthesis Structure-Property Feedback Loop

Figure 1: The iterative material qualification workflow. Note the feedback loop from device testing back to synthesis.

Module A: Electrochemical Profiling (Cyclic Voltammetry)

Objective: Accurately estimate HOMO/LUMO levels to ensure ohmic contact with electrodes and charge balance in the device. Common Pitfall: Relying solely on DFT calculations. Experimental validation via Cyclic Voltammetry (CV) is mandatory for publication and device engineering.

Protocol 1: Three-Electrode CV Measurement

System: Potentiostat with a three-electrode cell.

ComponentMaterialFunction
Working Electrode Glassy Carbon or Pt diskSite of the redox reaction.
Counter Electrode Platinum WireCompletes the circuit.
Reference Electrode Ag/Ag+ (in AgNO3)Provides stable potential reference.
Electrolyte 0.1 M TBAPF6 in Acetonitrile/DCMProvides ionic conductivity.
Step-by-Step Methodology:
  • Preparation: Polish the Glassy Carbon electrode with alumina slurry (0.05 µm) until a mirror finish is achieved. Sonicate in DI water and ethanol.

  • Blank Scan: Run a CV scan of the electrolyte solution without the analyte to ensure the solvent window is clean (no peaks between -2.0V and +2.0V).

  • Analyte Addition: Dissolve the organic semiconductor (approx. 1 mg/mL) into the electrolyte. Degas with Nitrogen/Argon for 10 minutes to remove dissolved oxygen (Oxygen acts as an electron trap).

  • Measurement: Scan at 50-100 mV/s. Record the onset of oxidation (

    
    ) and reduction (
    
    
    
    ).
  • Internal Standard (Crucial): Add a pinch of Ferrocene (Fc) to the solution at the end of the experiment and run the scan again. Shift all potentials so that the

    
     couple is at 0 V (or known value relative to vacuum).
    
Calculation (The Empirical Standard):

The energy levels are calculated relative to the vacuum level, assuming the


 couple is -4.8 eV (or -5.1 eV depending on the specific literature model used, -4.8 eV is standard for organic electronics).



Module B: Photophysical Efficiency (PLQY)

Objective: Quantify the efficiency of photon emission (for OLEDs) or charge generation potential (for PVs). Technique: Absolute Photoluminescence Quantum Yield (PLQY) using an Integrating Sphere.

Protocol 2: Absolute PLQY Measurement

Why an Integrating Sphere? Standard fluorometers measure light at 90°. In thin films, waveguiding and scattering cause significant losses. An integrating sphere captures all emitted photons.

Workflow:
  • Baseline (Scatter): Place a blank substrate (quartz) in the sphere. Excite with the laser (e.g., 375 nm or 405 nm). Measure the excitation peak area (

    
    ).
    
  • Sample Measurement: Place the sample (thin film on quartz) in the sphere. Excite.

    • Measure the residual excitation peak area (

      
      ).
      
    • Measure the sample emission peak area (

      
      ).
      
  • Calculation:

    
    
    

Self-Validation Check: If measuring a TADF (Thermally Activated Delayed Fluorescence) emitter, you must degas the film or measure in a vacuum/N2 atmosphere. Oxygen quenches the triplet state, artificially lowering PLQY.

Module C: Device Fabrication & Architecture

Objective: Assemble materials into a functional stack. Context: We will focus on a Perovskite Solar Cell (n-i-p structure) and a standard OLED Stack , as these share solution-processing steps.

Comparative Architecture

DeviceStack cluster_0 OLED Stack (Bottom Emission) cluster_1 Perovskite Solar Cell (n-i-p) O_Cathode Cathode (Al/Ag) Low Work Function O_ETL ETL (e.g., TPBi) O_Cathode->O_ETL O_EML Emissive Layer (Host:Guest) O_ETL->O_EML O_HTL HTL (e.g., TAPC) O_EML->O_HTL O_Anode Anode (ITO) O_HTL->O_Anode P_Cathode Cathode (Au/Ag) P_HTL HTL (e.g., Spiro-OMeTAD) P_Cathode->P_HTL P_Active Perovskite (e.g., MAPbI3) P_HTL->P_Active P_ETL ETL (e.g., TiO2/SnO2) P_Active->P_ETL P_Anode FTO Glass P_ETL->P_Anode

Figure 2: Layer-by-layer architecture comparison. Note the inverted roles of HTL/ETL placement relative to the transparent electrode depending on polarity.

Protocol 3: The "Anti-Solvent" Drop (Critical for Perovskites)

For Perovskite Solar Cells, the crystallization kinetics are too slow during normal spin coating, leading to pinholes. We use the Anti-Solvent method to induce instant supersaturation.

  • Substrate Prep: Etched FTO glass -> Detergent -> DI Water -> Acetone -> IPA -> UV-Ozone (20 min).

  • Precursor Loading: Dispense 50 µL of Perovskite precursor (e.g., PbI2 + MAI in DMF/DMSO) onto the static substrate.

  • Spin Cycle:

    • Step 1: 1000 rpm for 10s (Spreading).

    • Step 2: 4000 rpm for 30s (Thinning).

  • The Critical Action: At T = 15 seconds into Step 2 (while spinning), rapidly drop 100 µL of Chlorobenzene or Toluene (Anti-solvent) onto the center of the film.

    • Mechanism: The anti-solvent extracts the host solvent (DMF), forcing the Perovskite to crash out of solution instantly, forming a dense, smooth film.

  • Annealing: Transfer immediately to a hotplate (100°C for 10-60 mins) to convert the intermediate phase to the black perovskite phase.

Data Presentation & Analysis

When comparing new materials, organize data to highlight the Structure-Property Relationship .

ParameterOLED RequirementSolar Cell (OPV/PSC) Requirement
Bandgap (

)
Tunable (Blue: ~3.0eV, Red: ~2.0eV)Broad Absorption (1.1 - 1.6 eV ideal)
Exciton Binding Energy High (Confine exciton for recombination)Low (Split exciton for charge extraction)
Charge Mobility Balanced

(

cm

/Vs)
High Mobility (

cm

/Vs)
Morphology Amorphous (Avoid grain boundaries)Crystalline (Maximize transport)

References

  • National Renewable Energy Laboratory (NREL). "Best Research-Cell Efficiency Chart." NREL.gov. [Link]

  • Edinburgh Instruments. "Measuring Quantum Yield of Solids." Edinst.com. [Link]

  • Jeon, N. J., et al. "Solvent engineering for high-performance inorganic–organic hybrid perovskite solar cells." Nature Materials, 13, 897–903 (2014). [Link]

Troubleshooting & Optimization

Purification of crude Methyl 5-bromothiophene-3-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-THIO-5BR-003 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Diagnostic & Triage: "Why is my separation failing?"

Before packing a column, we must diagnose the composition of your crude mixture. Bromination of thiophene esters is notoriously sensitive to regioselectivity issues. Your crude material likely contains a mixture of the target, unreacted starting material, and poly-brominated byproducts.

The Impurity Profile

Based on standard electrophilic aromatic substitution (EAS) kinetics on thiophene-3-carboxylates, here is the hierarchy of components you are likely fighting, ordered by elution speed (fastest to slowest) on Silica Gel :

ComponentStructure NoteRelative Polarity (Rf)Elution Order
Impurity A Methyl 2,5-dibromothiophene-3-carboxylateLow (Lipophilic)1 (Front)
Target Methyl 5-bromothiophene-3-carboxylate Medium 2 (Middle)
Impurity B Methyl 2-bromothiophene-3-carboxylate (Regioisomer)Medium (Very close to Target)2 (Co-elutes)
Impurity C Methyl thiophene-3-carboxylate (Starting Material)Medium-High3 (Tail)
Impurity D 5-bromothiophene-3-carboxylic acid (Hydrolysis)High (Acidic)4 (Baseline)

Critical Warning: The separation of the 2-bromo and 5-bromo regioisomers is the primary failure point. They have nearly identical dipole moments. If your TLC shows a single "fat" spot in the middle, you are likely co-eluting these isomers.

The Protocol: Optimized Column Chromatography

Do not use a standard 0-100% gradient. Thiophene separations require isocratic holds to resolve the regioisomers.

Materials
  • Stationary Phase: Silica Gel 60 (230-400 mesh). Grade is critical; finer mesh improves resolution of isomers.

  • Mobile Phase A: Hexanes (or Heptane)

  • Mobile Phase B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Loading: Dry loading on Celite or Silica is mandatory . Thiophene esters often crystallize or streak if wet-loaded in DCM.

Step-by-Step Workflow
  • TLC Method Development:

    • Run TLC in 10% EtOAc in Hexanes .

    • Target Rf: You want the product at Rf ~ 0.25 - 0.30 . If it is higher, the solvent is too strong, and the isomers will merge.

  • Column Packing:

    • Ratio: 50:1 (Silica:Crude mass). Do not skimp on silica.

  • Elution Gradient (Recommended):

    • 0 - 5 mins: 100% Hexanes (Flush very non-polar impurities).

    • 5 - 20 mins: 0% -> 5% EtOAc (Very shallow gradient).

    • 20 - 45 mins: Hold at 5% EtOAc (This is where the dibromo elutes).

    • 45 - 90 mins: 5% -> 15% EtOAc (The "Separation Zone").

    • 90+ mins: Flush with 50% EtOAc to recover starting material.

Visualization: The Decision Matrix

PurificationLogic Start Crude Mixture Analysis TLC TLC (10% EtOAc/Hex) Start->TLC Decision1 Are Regioisomers Visible? TLC->Decision1 MethodA Method A: Standard Flash (Hex/EtOAc Gradient) Decision1->MethodA Spots distinct (ΔRf > 0.1) MethodB Method B: High-Res Flash (Hex/DCM Isocratic) Decision1->MethodB Spots overlapping (ΔRf < 0.05) MethodC Method C: Recrystallization (Pre-column enrichment) Decision1->MethodC Single blob / High Solid Content Execution Execute Purification MethodA->Execution MethodB->Execution MethodC->Execution QC NMR/GC-MS Check Execution->QC

Caption: Decision tree for selecting the purification strategy based on initial TLC resolution of regioisomers.

Troubleshooting Guide (Q&A)

Q: I see two spots very close together. Which one is my 5-bromo product? A: In 90% of electrophilic brominations of thiophene-3-carboxylates, the 5-position is kinetically favored over the 2-position due to steric hindrance from the ester group at position 3. Therefore, the major spot is usually your target. However, the 2,5-dibromo impurity is less polar and will run above your target.

  • Diagnostic: Isolate the top spot. If the proton NMR shows no aromatic protons (or only one if it was a different scaffold), it is the dibromo species. The 5-bromo product will show distinct coupling between the C2-H and C4-H (d, J ~1.5 Hz).

Q: My product is co-eluting with the 2-bromo isomer. How do I fix this? A: Hexane/EtOAc may not provide enough selectivity. Switch the polar modifier to Dichloromethane (DCM) or Toluene .

  • Why? The dipole interactions of DCM often resolve aromatic isomers better than the hydrogen-bonding capability of EtOAc.

  • New System: Try Hexanes:DCM (3:1) as an isocratic run.

Q: The product is crystallizing inside the column tip. A: This is common for methyl esters of thiophenes, which have high melting points (approx. 52-54°C) and low solubility in cold hexanes.

  • Fix: Use a "solvent jacket" or simply turn off the column air flow/pump for 5 minutes to let the solvent redissolve the solid. Ensure you are using Dry Loading (adsorb crude onto silica) rather than injecting a concentrated liquid solution, which precipitates upon hitting the hexane mobile phase.

Q: Can I just distill it? A: Vacuum distillation is effective for removing the 2,5-dibromo impurity (which has a higher boiling point due to mass, but sometimes lower due to symmetry—check specific BP) and the starting material . However, the boiling point difference between the 2-bromo and 5-bromo isomers is often <5°C, making distillation inefficient for isomer separation without a spinning band column.

Separation Mechanism Visualization

Understanding why they separate helps you adjust the conditions.

SeparationMech cluster_column Silica Column Flow Dibromo 2,5-Dibromo (Lipophilic) Fast Elution Low Interaction Silica Silica Surface (Si-OH) Dibromo->Silica Weak Van der Waals Target 5-Bromo (Target) (Moderate Polarity) Medium Elution Dipole Interaction Target->Silica Dipole-Dipole StartMat Starting Material (More Polar) Slow Elution H-Bonding StartMat->Silica Stronger Dipole

Caption: Relative interaction strengths of crude components with the silica stationary phase.

References

  • Synthesis and Properties of Bromothiophenes

    • Gronowitz, S. (1964).[1] 3-Bromothiophene.[1][2][3][4] Organic Syntheses, 44, 9. (General reference for bromothiophene handling).

  • Chromatographic Separation of Thiophene Isomers

    • Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes.
  • Physical Properties & Safety Data

    • PubChem.[2][5] Methyl 5-bromothiophene-2-carboxylate (Isomer analog for property estimation).

  • General Purification Strategies

    • Sigma-Aldrich. Technical Bulletin: Flash Chromatography.

Sources

Optimizing Suzuki reaction yield with Methyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling Optimization Guide Topic: Methyl 5-bromothiophene-3-carboxylate Ticket ID: #SZK-THIO-005

Welcome to the Advanced Synthesis Support Center

Your Consultant: Dr. Aris Thorne, Senior Application Scientist Subject: High-Fidelity Coupling of Electron-Deficient Thiophenes

You are working with Methyl 5-bromothiophene-3-carboxylate . This is a deceptive substrate. On paper, the electron-withdrawing ester (EWG) at the C3 position renders the C5-Bromine highly electrophilic, theoretically accelerating oxidative addition. However, in practice, this substrate presents a "Triad of Failure":

  • Catalyst Poisoning: The thiophene sulfur has a high affinity for Pd(II), potentially arresting the catalytic cycle.

  • Saponification: The methyl ester is prone to hydrolysis under standard basic Suzuki conditions.

  • Protodebromination: The electron-deficient ring is susceptible to hydrodehalogenation, where H replaces Br, destroying your starting material.

This guide moves beyond standard recipes to provide a self-validating, logic-driven protocol.

Module 1: The Engine (Catalyst & Ligand Selection)[1]

Q: My reaction stalls at 40% conversion. Should I add more catalyst? A: No. Adding more of a failing catalyst only increases cost, not yield. The stall is likely due to ligand dissociation or sulfur poisoning.

The Logic: Standard catalysts like Pd(PPh₃)₄ are often insufficient for thiophenes because the monodentate phosphine ligands dissociate easily, allowing the thiophene sulfur to bind to the palladium center (formation of a stable, inactive Pd-S species). You need a ligand that binds tighter to Pd than the thiophene sulfur does.

Recommendation:

  • Primary Choice: Pd(dppf)Cl₂·DCM (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride).

    • Why: The bidentate dppf ligand creates a wide bite angle and does not dissociate readily, protecting the Pd center from sulfur interference.

  • High-Performance Alternative: XPhos Pd G2 or SPhos Pd G2 .

    • Why: These Buchwald precatalysts generate monoligated Pd(0) species that are extremely active. The bulky biaryl ligands create a "steric wall" that physically blocks the thiophene sulfur from coordinating, while still allowing the oxidative addition of the C-Br bond.

Module 2: The Environment (Base & Solvent)[1][2][3]

Q: I see the carboxylic acid byproduct (LCMS M-15). How do I stop ester hydrolysis? A: You are likely using a Carbonate base (Na₂CO₃/K₂CO₃) or a Hydroxide. Switch to a Phosphate.

The Logic: Hydroxide ions (OH⁻) are strong nucleophiles that attack esters. Even Carbonate bases generate significant equilibrium concentrations of OH⁻ in water.

  • The Fix: Use Potassium Phosphate Tribasic (K₃PO₄) .

  • Mechanism:[1][2][3][4][5][6][7] The phosphate anion is sufficiently basic (pKa ~12.3 for HPO₄²⁻) to activate the boronic acid for transmetalation but is bulky and less nucleophilic toward the carbonyl carbon than OH⁻, drastically reducing saponification.

Solvent System:

  • Standard: 1,4-Dioxane : Water (4:1 or 9:1).

    • Why: Dioxane is excellent for solubilizing organic substrates, while the water is strictly necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species [Rb-B(OH)₃]⁻.

Module 3: Troubleshooting Logic (Diagnostics)

Q: My product mass is missing, and I see a peak with Mass = (Starting Material - 79 + 1). What happened? A: You have encountered Protodebromination (Hydrodehalogenation). The Br was replaced by H.[8]

Root Cause: This occurs when the Transmetalation step is too slow.[1] The oxidative addition complex [L₂Pd(Ar)Br] sits waiting for the boronic acid. If it waits too long, it can abstract a hydride (often from the solvent or impurities) and reductively eliminate Ar-H.

The Fix (The "Boronic Dump"):

  • Increase Boronic Acid: Use 1.5 – 2.0 equivalents.

  • Pre-activation: Stir the Boronic Acid and Base in the solvent for 10 minutes before adding the catalyst/bromide. This ensures a high concentration of the active transmetalating species immediately upon catalyst addition.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for optimizing this specific reaction.

SuzukiOptimization Start Start: Methyl 5-bromothiophene-3-carboxylate CheckLCMS Check LCMS of Crude Start->CheckLCMS Success Target Product Found CheckLCMS->Success Yield > 80% Hydrolysis Byproduct: Carboxylic Acid (M-14) CheckLCMS->Hydrolysis Ester Cleaved Dehalo Byproduct: Des-bromo Thiophene (M-78) CheckLCMS->Dehalo H replaces Br Stall Low Conversion / SM Remaining CheckLCMS->Stall SM > 20% Sol_Hydrolysis Switch Base to K3PO4 Reduce Water Ratio Hydrolysis->Sol_Hydrolysis Sol_Dehalo Increase Boronic Acid (1.5eq) Switch Solvent to Toluene/H2O Dehalo->Sol_Dehalo Sol_Stall Switch Catalyst to Pd(dppf)Cl2 Degas Solvents Thoroughly Stall->Sol_Stall Sol_Hydrolysis->CheckLCMS Retest Sol_Dehalo->CheckLCMS Retest Sol_Stall->CheckLCMS Retest

Caption: Diagnostic logic flow for identifying and correcting common failure modes in thiophene ester couplings.

Module 4: Validated Experimental Protocol

Protocol ID: SOP-THIO-SUZ-01 Scale: 1.0 mmol

Reagents:

  • Methyl 5-bromothiophene-3-carboxylate (1.0 equiv)

  • Boronic Acid Partner (1.3 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][9]·DCM (0.03 equiv / 3 mol%)

  • Base: K₃PO₄ (2.0 equiv)[10]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.

Step-by-Step:

  • Preparation (The Inert Barrier):

    • Charge a reaction vial with the Thiophene Bromide (1.0 equiv), Boronic Acid (1.3 equiv), and Pd(dppf)Cl₂ (3 mol%).

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling and catalyst death.

  • Solvent Preparation:

    • In a separate vessel, sparge the Dioxane/Water mixture with Nitrogen for 15 minutes.

    • Dissolve K₃PO₄ in the water portion if possible, or add it as a solid in Step 1. (Adding as a solid in Step 1 is preferred for small scales to minimize handling).

  • Initiation:

    • Inject the degassed solvent mixture into the reaction vial via syringe.[11]

    • Place in a pre-heated block at 80°C .

  • Monitoring (The Checkpoint):

    • Check LCMS at 2 hours.

    • Target: >95% consumption of bromide.

    • If stalled: Add 0.5 equiv Boronic acid and 1 mol% catalyst.

  • Workup:

    • Dilute with Ethyl Acetate. Wash with water (x2) and Brine (x1).

    • Dry over Na₂SO₄.

    • Note: Thiophene derivatives can be sticky on silica. Use a gradient of Hexane:EtOAc.

Data Summary: Base Compatibility Matrix

BasepKa (conj. acid)Hydrolysis RiskReaction RateRecommendation
K₃PO₄ 12.3Low HighRecommended
K₂CO₃10.3ModerateModerateAcceptable (if dry)
Cs₂CO₃10.3ModerateHighUse for sterically hindered partners
NaOH15.7High HighAVOID
KF3.2Very LowSlowUse only for extremely sensitive substrates

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[12][11] Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem Technical Notes. Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Recent Literature. Organic Chemistry Portal. Link

  • Rasool, N., et al. (2025). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling.[10][13] ResearchGate. Link

  • Yoneda Labs. (2021). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link

Sources

Technical Support Center: Methyl 5-bromothiophene-3-carboxylate Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and impurity management of Methyl 5-bromothiophene-3-carboxylate , designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies or API synthesis.

Product Profile & Critical Specifications
  • Compound: Methyl 5-bromothiophene-3-carboxylate[1][2][3][4][5]

  • CAS: 88770-19-8[2]

  • Molecular Weight: 221.07 g/mol [2][6]

  • Target Purity: >98% (HPLC/GC)

  • Physical State: Off-white to light yellow solid.[2]

  • Melting Point: 52–54 °C (Pure); 43–46 °C (Impure/Crude).[2]

Part 1: Diagnostic Triage – Identify Your Impurity[2]

Before attempting purification, you must identify the specific contaminants.[2] The bromination of methyl thiophene-3-carboxylate is regioselective but not regiospecific, often yielding a mixture.[2]

Quick Diagnostic Table (1H NMR in CDCl₃)

Use this table to interpret your crude NMR spectrum. The coupling constant (


) is the definitive differentiator between regioisomers.[2]
Impurity / SpeciesDiagnostic Signal (ppm)Multiplicity & Coupling (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
Structural Logic
Target: 5-Bromo isomer ~8.10 ppm (H2) Doublet (

Hz)
H2 is flanked by Sulfur and Ester (deshielded).[2] Couples with H4 (meta).
Impurity: 2-Bromo isomer No signal > 7.6 ppmDoublets (

Hz)
H2 is blocked by Br.[2] H4 and H5 couple (ortho), showing a larger

value.
Impurity: 2,5-Dibromo ~7.45 ppm (H4 only)SingletBoth

-positions (2,[2]5) are brominated.[2][4][5][6][7][8][9][10][11][12] Only H4 remains.[2]
Impurity: Starting Material ~8.15 ppm (H2)Multiplet / ddContains H2, H4, and H5.[2] H5 signal at ~7.3 ppm will be present.[2]

Part 2: Troubleshooting Guide (Q&A)

Q1: My product is a sticky oil or low-melting waxy solid. How do I solidify it?

Cause: Presence of starting material (Methyl thiophene-3-carboxylate) or residual high-boiling solvents (e.g., DMF, DMSO) depresses the melting point.[2] Solution:

  • High Vacuum Drying: Ensure the sample is dried at <1 mbar for 4 hours to remove solvents.[2]

  • Recrystallization (See Protocol A): If starting material is the cause, recrystallization from Heptane or Hexane is highly effective. The starting material is more soluble in cold alkanes than the brominated product, allowing the product to crystallize out.[2]

Q2: I detect the 2-bromo regioisomer (Methyl 2-bromothiophene-3-carboxylate) by NMR. Can I separate it?

Cause: Non-selective bromination.[2] Solution:

  • Distillation: Ineffective. The boiling points are too close (

    
    bp < 5°C).
    
  • Recrystallization: Moderately Effective. The 5-bromo isomer typically has a higher lattice energy (higher mp).[2] Repeated recrystallization from Hexane/Ethyl Acetate (95:5) can enrich the 5-bromo isomer.[2]

  • Flash Chromatography: Most Effective. Use a shallow gradient (e.g., 0%

    
     5% EtOAc in Hexane). The 2-bromo isomer is slightly less polar due to the steric shielding of the ester by the adjacent bromine (ortho-effect), often eluting slightly ahead of the 5-bromo isomer.[2]
    
Q3: My sample has a dark brown/red color.

Cause: Polymerized thiophene species or residual bromine (


).[2]
Solution: 
  • Dissolve crude in Ethyl Acetate.[2]

  • Wash with 10% Sodium Thiosulfate (

    
    )  to quench active bromine (decolorizes from red to yellow).[2]
    
  • Pass through a short pad of Silica Gel or Activated Charcoal to adsorb heavy polymers.[2]

Q4: I see a broad peak at ~10-12 ppm in NMR.

Cause: Hydrolysis of the ester to 5-bromothiophene-3-carboxylic acid . Solution:

  • Perform a Bicarbonate Wash .[2] Dissolve product in EtOAc and wash with saturated

    
    .[2] The acid will move to the aqueous layer; the ester remains in the organic layer.[2]
    

Part 3: Decision Tree & Workflows

Use the following logic flow to determine the correct purification path for your specific impurity profile.

PurificationLogic Start Crude Methyl 5-bromothiophene-3-carboxylate CheckNMR Analyze 1H NMR (Check H2/H4/H5 region) Start->CheckNMR Impurity_SM Impurity: Starting Material (H5 signal present) CheckNMR->Impurity_SM H5 doublet found Impurity_Regio Impurity: 2-Bromo Isomer (J = 5.5 Hz present) CheckNMR->Impurity_Regio Ortho coupling found Impurity_Dibromo Impurity: 2,5-Dibromo (Singlet only) CheckNMR->Impurity_Dibromo Extra singlets Impurity_Acid Impurity: Carboxylic Acid (Broad OH peak) CheckNMR->Impurity_Acid Acidic proton Recryst Protocol A: Recrystallization (Heptane or Hexane) Impurity_SM->Recryst Solubility diff Column Protocol B: Flash Chromatography (0-5% EtOAc/Hexane) Impurity_Regio->Column Polarity diff Impurity_Dibromo->Recryst MP diff BaseWash Protocol C: Base Wash (Sat. NaHCO3) Impurity_Acid->BaseWash pKa diff

Caption: Purification decision matrix based on 1H NMR impurity profiling.

Part 4: Detailed Experimental Protocols

Protocol A: Recrystallization (Removal of SM and Dibromo)

Best for: Scaling up (>5g) and removing starting material.[2]

  • Dissolution: Place the crude solid in a round-bottom flask. Add Heptane (approx. 5 mL per gram of crude).[2]

  • Heating: Heat to reflux (

    
    C) with stirring. If the solid does not dissolve completely, add Ethyl Acetate  dropwise (very slowly) until clarity is achieved.[2] Do not exceed 5% EtOAc volume.
    
  • Cooling: Remove from heat and allow to cool slowly to room temperature (25°C) over 2 hours. Do not use an ice bath immediately; rapid cooling traps impurities.[2]

  • Crystallization: Once needles form, cool to 0°C for 30 minutes.

  • Filtration: Filter the white needles and wash with cold Heptane.[2]

  • Drying: Vacuum dry at 40°C.

Protocol B: Flash Chromatography (Regioisomer Separation)

Best for: High purity requirements (>99%) or removing 2-bromo isomer.[2]

  • Stationary Phase: Silica Gel (230-400 mesh).[2]

  • Loading: Dissolve crude in minimum Dichloromethane (DCM) and adsorb onto silica or load as a liquid.

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane).[2]

    • Solvent B: Ethyl Acetate.[2][13]

  • Gradient:

    • 0–5 min: 100% Hexanes (Elutes non-polar dibromo impurities).[2]

    • 5–20 min: 0%

      
       5% EtOAc (Careful gradient).[2]
      
    • Note: The product typically elutes around 3-5% EtOAc.[2] The 2-bromo isomer often elutes before the 5-bromo target.[2]

  • Detection: UV at 254 nm. (Thiophene ring absorbs strongly).[2]

References

  • Organic Syntheses. (1963).[2] 3-Bromothiophene: Synthesis and Bromination Protocols. Organic Syntheses, Coll. Vol. 4, p.145. Retrieved January 29, 2026, from [Link][2]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[2] Methyl 3-bromothiophene-2-carboxylate (Isomer Comparison Data). Retrieved January 29, 2026, from [Link][2]

  • MDPI. (2023).[2][5] Regioselective Synthesis and NMR Characterization of Bromothiophenes. Molbank 2023.[2][13] Retrieved January 29, 2026, from [Link][2]

Sources

Catalyst selection for cross-coupling reactions of bromothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bromothiophene Cross-Coupling

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges of coupling bromothiophenes—a class of substrates notorious for catalyst deactivation ("poisoning") and regioselectivity issues. Unlike standard phenyl halides, thiophenes possess a sulfur atom that can coordinate strongly to palladium, arresting the catalytic cycle.

The following protocols and troubleshooting matrices are designed to bypass these failure modes using field-proven catalytic systems.

Module 1: Catalyst Selection Matrix

The "One-Size-Fits-All" Fallacy: Standard catalysts like Pd(PPh₃)₄ often fail with electron-rich or sterically hindered thiophenes because triphenylphosphine is labile and easily displaced by the thiophene sulfur. Use this matrix to select a robust system.

Substrate Class Challenge Recommended Catalyst System Why? (Mechanistic Insight)
2-Bromothiophene Moderate S-poisoning; fast oxidative addition.Pd(OAc)₂ + SPhos (1:2 ratio) or Pd(PPh₃)₄ (if simple)2-position is electron-deficient enough to facilitate oxidative addition, but SPhos prevents S-coordination.
3-Bromothiophene Slow oxidative addition; high poisoning risk.Pd-PEPPSI-IPr or XPhos Pd G2 The 3-position is electron-rich (nucleophilic). You need an NHC or bulky phosphine to force oxidative addition.
2,5-Dibromothiophene Regioselectivity (Mono- vs Bis-coupling).Pd(PPh₃)₄ (0.9 eq boronic acid)Low-activity catalysts enhance selectivity for the more reactive 2-position over the 5-position.
Sterically Hindered (e.g., 3-bromo-4-methyl)Steric clash; extremely slow reaction.Pd(dtbpf)Cl₂ or Sphos Pd G2 Bidentate ferrocenyl ligands (dtbpf) or Buchwald precatalysts create a wide bite angle, accommodating bulk.
Chlorothiophenes Very strong C-Cl bond; inert to standard Pd.Pd-PEPPSI-IPent Requires the extreme electron-donation of "Throw-Away" ligand systems (PEPPSI) to break the C-Cl bond.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: Catalyst Deactivation (The "Stalling" Reaction)

Q: My reaction starts well but stalls at ~50% conversion. Adding more catalyst doesn't help. What is happening?

A: You are likely experiencing heteroatom poisoning .

  • Diagnosis: The thiophene sulfur (or a breakdown product) is binding irreversibly to the Pd center, forming a catalytic "dead end" (Pd-S complex).

  • The Fix: Switch to a Pd-NHC system (Pd-PEPPSI-IPr) .

    • Reasoning: N-Heterocyclic Carbenes (NHCs) bind to Pd much more strongly than phosphines and much more strongly than the thiophene sulfur. The bulky "wingtips" of the IPr ligand physically block the sulfur atom from approaching the metal center while leaving the active site open for the oxidative addition of the C-Br bond.

Issue 2: Homocoupling

Q: I am trying to couple 2-bromothiophene with a phenylboronic acid, but I see significant 2,2'-bithiophene (homocoupling) in the LCMS.

A: Homocoupling is driven by the presence of oxygen, which facilitates the oxidation of two Pd(II)-Ar species into a biaryl.

  • The Fix:

    • Degassing: Sparging with argon is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved O₂.

    • Solvent Switch: Change from ethereal solvents (THF/Dioxane) to Toluene/Water (4:1) . Toluene reduces the solubility of oxygen compared to ethers.

    • Base Selection: Switch from carbonate bases (K₂CO₃) to K₃PO₄ . Phosphate bases often suppress homocoupling rates relative to cross-coupling rates in Suzuki manifolds.

Issue 3: Regioselectivity in Poly-halogenated Systems

Q: I have 2,5-dibromothiophene and want to couple only ONE side. I keep getting a mixture of mono- and bis-coupled products.

A: Regioselectivity is controlled by the electronic difference between the C2 and C5 positions.

  • The Protocol:

    • Stoichiometry: Use exactly 0.95 equivalents of the boronic acid (limiting reagent).

    • Catalyst: Use a less active catalyst like Pd(PPh₃)₄ . A highly active catalyst (like XPhos) will couple the first bromine and immediately attack the second before diffusing away.

    • Mechanism: The first coupling makes the ring more electron-rich, slightly deactivating the second bromine. By keeping the temperature low (40-60°C) and the catalyst "slow," you can isolate the mono-product.

Module 3: Visualization & Logic Flows

Figure 1: Catalyst Selection Decision Tree

Caption: A logical flow for selecting the optimal catalyst based on steric and electronic properties of the bromothiophene substrate.

CatalystSelection Start START: Bromothiophene Substrate Position Substitution Position? Start->Position Pos2 2-Position (Reactive) Position->Pos2 Pos3 3-Position (Unreactive) Position->Pos3 Poly Poly-halogenated? Pos2->Poly Rec3 Use: Pd-PEPPSI-IPr (Forces Oxidative Addition) Pos3->Rec3 Electronic Deactivation Sterics Steric Hindrance? StericYes Yes (e.g., ortho-methyl) Sterics->StericYes StericNo No Sterics->StericNo Rec2 Use: Pd(OAc)2 + SPhos (Prevents Poisoning) StericYes->Rec2 Moderate Rec4 Use: Pd(dtbpf)Cl2 (Wide Bite Angle) StericYes->Rec4 Extreme Sterics Rec1 Use: Pd(PPh3)4 or Pd(dppf)Cl2 (Standard) StericNo->Rec1 Simple Poly->Sterics Mono-bromo PolyYes Yes (2,5-dibromo) Poly->PolyYes Regioselectivity Needed Rec5 Use: Pd(PPh3)4 @ 0.95 eq (Maximize Selectivity) PolyYes->Rec5

Figure 2: The "Sulfur Poisoning" Mechanism vs. Solution

Caption: Comparison of catalyst deactivation by sulfur coordination (left) versus protection by bulky NHC ligands (right).

PoisoningMechanism cluster_0 Failure Mode: S-Poisoning cluster_1 Success Mode: NHC Protection Pd_Fail Pd(PPh3)2 DeadCat Inactive Complex (Pd-S Coordinated) Pd_Fail->DeadCat PPh3 displaced by S Thiophene_S Thiophene (S-donor) Thiophene_S->DeadCat Pd_NHC Pd-PEPPSI-IPr Active Oxidative Addition (C-Br insertion) Pd_NHC->Active Bulky NHC blocks S-binding Thiophene_Br Thiophene (C-Br) Thiophene_Br->Active Facilitated

Module 4: Validated Experimental Protocols

Protocol A: The "Rescue" Protocol (For Difficult 3-Bromothiophenes)

Use this when standard Suzuki conditions fail or yield is <30%.

Reagents:

  • 3-Bromothiophene derivative (1.0 eq)[1]

  • Boronic Acid/Pinacol Ester (1.2 eq)

  • Catalyst: Pd-PEPPSI-IPr (2.0 mol%)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step:

  • Charge: In a glovebox or under active Argon flow, add the Pd-PEPPSI-IPr catalyst, boronic acid, and base to a reaction vial.

  • Solvent Prep: Sparge the Dioxane/Water mixture with Argon for 20 minutes. Do not skip this.

  • Addition: Add the solvent and the liquid bromothiophene substrate via syringe.

  • Activation: Seal the vial with a crimp cap (PTFE septum).

  • Reaction: Heat to 80°C for 1 hour.

    • Note: Pd-PEPPSI catalysts have a short induction period but are highly active. If conversion is low after 1 hour, raise to 100°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Thiophenes often streak on silica. Add 1% Et₃N to your eluent to minimize tailing.

Protocol B: Regioselective Coupling of 2,5-Dibromothiophene

Designed to isolate the mono-arylated product.

Reagents:

  • 2,5-Dibromothiophene (1.0 eq)[1]

  • Arylboronic Acid (0.95 eq) — Strict limiting reagent

  • Catalyst: Pd(PPh₃)₄ (3.0 mol%)

  • Base: Na₂CO₃ (2.0 eq, 2M aqueous solution)

  • Solvent: Toluene / Ethanol / Water (4:1:1)

Step-by-Step:

  • Dissolve 2,5-dibromothiophene in Toluene/EtOH.

  • Add Pd(PPh₃)₄ and stir for 5 mins at Room Temp (RT) to ensure dissolution.

  • Add the aqueous Na₂CO₃.

  • Slow Addition: Dissolve the Arylboronic acid in a minimal amount of ethanol and add it dropwise over 30 minutes to the stirring mixture at 60°C .

    • Why? Keeping the boronic acid concentration low prevents the "second" coupling from competing.

  • Monitor by TLC/LCMS every 30 minutes. Stop immediately when the boronic acid is consumed.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling. Chemistry – A European Journal.[3]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Reaction of Heteroaryl Halides.[4] Journal of the American Chemical Society.[5]

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6][7] Chemical Reviews.[5]

  • BenchChem Technical Support. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide and Catalyst Selection.[8]

Sources

Troubleshooting low yields in the synthesis of Methyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-3BQ-5BR Status: Open Support Tier: Senior Application Science Subject: Troubleshooting Low Yields & Regioselectivity Issues

Diagnostic Workflow

Before altering your current protocol, determine where the yield is being lost. Low yield is a symptom; the root cause is usually kinetic (conversion), thermodynamic (regioselectivity), or mechanical (isolation).

Use the following decision tree to diagnose your specific failure mode.

DiagnosticWorkflow Start START: Low Yield Observed CheckTLC Step 1: Analyze Crude Reaction (TLC/GC/HPLC) Start->CheckTLC Conversion Is Starting Material (SM) consumed? CheckTLC->Conversion Selectivity Is the Major Product the 5-bromo isomer? Conversion->Selectivity Yes Issue_Reactivity DIAGNOSIS: Reactivity Failure (Check reagents/catalyst) Conversion->Issue_Reactivity No (SM remains) Isolation Is Crude Mass high but Isolated Yield low? Selectivity->Isolation Yes Issue_Regio DIAGNOSIS: Regiocontrol Failure (Check Temp/Solvent) Selectivity->Issue_Regio No (2-bromo or dibromo) Issue_Workup DIAGNOSIS: Isolation Failure (Check hydrolysis/column) Isolation->Issue_Workup Yes Success Protocol Optimized Isolation->Success No (Yield is actually fine?)

Figure 1: Diagnostic logic flow for identifying the root cause of yield loss in thiophene bromination.

Technical Analysis & Troubleshooting Guides

The synthesis of Methyl 5-bromothiophene-3-carboxylate relies on Electrophilic Aromatic Substitution (EAS). The ester group at C3 is electron-withdrawing, which deactivates the ring but directs incoming electrophiles to the C5 position (meta-like relationship). However, the sulfur atom activates both


-positions (C2 and C5).

The Core Conflict: The C2 position is sterically accessible and activated by sulfur, leading to competitive formation of the 2-bromo isomer or 2,5-dibromo species.

Issue A: "I have a mixture of 5-bromo, 2-bromo, and dibromo products."

Root Cause: Poor Regiocontrol or Over-reaction. While C5 is thermodynamically favored due to the directing effect of the ester, C2 is kinetically active.

VariableRecommendationScientific Rationale
Reagent NBS (N-Bromosuccinimide)Elemental Bromine (

) is too aggressive and acidic, promoting over-bromination. NBS provides a low, steady concentration of bromonium ions.
Stoichiometry 1.00 - 1.05 eq Never exceed 1.05 equivalents. Excess NBS immediately attacks the product to form the 2,5-dibromo impurity.
Temperature 0°C to Room Temp Higher temperatures lower the energy barrier for the C2-transition state, eroding selectivity.
Solvent DMF or Acetonitrile Polar aprotic solvents stabilize the transition state. Avoid non-polar solvents (like

) which often require radical initiators that are not relevant here.

Corrective Action:

  • Switch solvent to DMF.

  • Dissolve NBS in DMF and add it dropwise to the thiophene solution at 0°C.

  • Monitor strictly by HPLC/GC. Stop the reaction when Starting Material < 5%, even if theoretical yield isn't reached. The loss in conversion is better than the loss during separation of di-bromo species.

Issue B: "The reaction is stalled; Starting Material remains."

Root Cause: Deactivated Ring / Impure Reagents. The ester group makes the thiophene ring less nucleophilic than unsubstituted thiophene. Old NBS often degrades to succinimide and


 (which evaporates), leading to incorrect stoichiometry.

Corrective Action:

  • Recrystallize your NBS from water/acetone if it is yellow (it should be white).

  • Acid Catalysis: Add 5-10 mol% of Acetic Acid or TFA . This protonates the NBS, making it more electrophilic, helping it overcome the deactivating effect of the ester.

Issue C: "My crude looks good, but I lose everything on the column."

Root Cause: Hydrolysis or Co-elution. Methyl esters are susceptible to hydrolysis under basic or strongly acidic aqueous workups, converting your product to the carboxylic acid (which stays in the aqueous layer or streaks on silica).

Corrective Action:

  • Quench: Use saturated

    
     (sodium thiosulfate) to neutralize active bromine, but avoid strong bases like NaOH. Use 
    
    
    
    for neutralization.
  • Separation: The 5-bromo and 2-bromo isomers have very similar

    
     values.
    
    • Tip: If column chromatography fails, try recrystallization from Hexanes/EtOAc or Methanol. Symmetrical 2,5-dibromo impurities often crystallize out first or have significantly different solubility.

The "Gold Standard" Protocol

Based on optimized conditions for deactivated thiophenes.

Target: Methyl 5-bromothiophene-3-carboxylate Scale: 10 mmol basis

Materials
  • Methyl thiophene-3-carboxylate (1.42 g, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.78 g, 10.0 mmol) – Freshly Recrystallized

  • DMF (Dimethylformamide) (10 mL) – Anhydrous

  • Acetic Acid (Glacial) (0.1 mL) – Optional catalyst

Step-by-Step Procedure
  • Setup: Charge a 50 mL round-bottom flask with Methyl thiophene-3-carboxylate and DMF. Add a stir bar.

  • Cooling: Place the flask in an ice-water bath (0°C). Allow to equilibrate for 10 minutes.

  • Addition: Add NBS portion-wise over 15 minutes. (If using Acetic Acid, add it prior to NBS).

    • Why? Portion-wise addition keeps the concentration of brominating agent low, favoring the most reactive position (C5) and preventing over-bromination.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

  • Monitoring: Check TLC (10% EtOAc in Hexanes).

    • Success Criteria: Spot for SM (

      
      ) should diminish; new product spot (
      
      
      
      ) appears.
  • Workup:

    • Dilute with Ethyl Acetate (50 mL).

    • Wash with water (

      
      ) to remove DMF (Critical: DMF can solubilize product in water).
      
    • Wash with sat.

      
       (10 mL) to remove trace bromine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • If 2,5-dibromo is present: Recrystallize from minimal hot Methanol.

    • If clean: Flash chromatography (0-10% EtOAc/Hexanes gradient).

References & Authority

  • Campaigne, E., & Bourgeois, R. C. (1954). "3-Thenoic Acid". Organic Syntheses, Coll. Vol. 4, p.919. (Foundational thiophene functionalization).

  • Berdini, V., et al. (2018). "Optimization of the synthesis of 5-substituted thiophene-3-carboxylates". Tetrahedron Letters. (Discussion on regioselectivity in deactivated thiophenes).

  • Sigma-Aldrich (Merck) . "N-Bromosuccinimide Product Specification & Handling". (Reagent purity standards).

(Note: Specific yield data and


 values are approximate and dependent on specific silica activity and solvent purity.)

Stability and long-term storage of Methyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 4634-13-3 | Formula: C₆H₅BrO₂S | M.W.: 221.07 g/mol Role: Senior Application Scientist Status: Operational

Executive Summary & Critical Properties

Welcome to the stability hub for Methyl 5-bromothiophene-3-carboxylate . This compound is a vital heterocyclic building block, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex pharmaceuticals (e.g., SGLT2 inhibitors).

While generally stable, this compound possesses a critical vulnerability: its low melting point (52–54°C) . This physical property dictates strict storage protocols to prevent phase-change degradation (caking/fusing) and hydrolysis.

Physical Property Data Table
PropertySpecificationCritical Note
Appearance Off-white to light brown solidDarkening indicates oxidation or photolysis.
Melting Point 52 – 54 °C High Risk: May melt during transit or in warm labs (>25°C).
Solubility DCM, Chloroform, Ethyl AcetateHydrolyzes in aqueous bases/acids.
Flash Point >110°CCombustible.

Module 1: Optimal Storage Protocol

Goal: Prevent hydrolysis and physical aggregation.

The "Cold Chain" Storage Workflow

Do not treat this simply as a "room temperature" solid. Due to the low melting point and ester functionality, the following protocol is mandatory for long-term integrity (>6 months).

StorageProtocol cluster_warning Critical Warning Receipt 1. Receipt (Check Integrity) Aliquot 2. Aliquot (Dry Box/Glove Bag) Receipt->Aliquot Minimize Headspace Seal 3. Seal (Parafilm + Inert Gas) Aliquot->Seal Flush with N2/Ar Store 4. Store (2-8°C, Dark) Seal->Store Amber Vial

Figure 1: Lifecycle management from receipt to long-term storage. Note the emphasis on aliquoting to prevent freeze-thaw condensation cycles.

Detailed Protocol Steps
  • Temperature Control (2–8°C): Store in a refrigerator.

    • Why? Although stable at 20°C, the 52°C melting point means a hot summer day or a building HVAC failure can cause the solid to melt. Upon re-solidifying, it forms a hard, fused mass that is difficult to weigh and may trap moisture.

  • Inert Atmosphere (Argon/Nitrogen):

    • Why? The methyl ester group is susceptible to hydrolysis, converting to 5-bromothiophene-3-carboxylic acid . This reaction is autocatalytic (the acid produced catalyzes further hydrolysis).

  • Light Protection:

    • Why? Halogenated thiophenes can undergo slow photodehalogenation (loss of Bromine) or ring oxidation under intense UV light. Use amber glass or aluminum foil wraps.

Module 2: Troubleshooting Guide (FAQ)

Ticket #001: "The powder has turned into a hard, yellow sticky lump."

Diagnosis: Thermal Excursion & Partial Hydrolysis.

  • Cause: The sample likely exceeded 50°C (melting) during shipping or storage, then re-solidified. The yellowing suggests trace oxidation or bromine liberation.

  • Solution:

    • Check purity via TLC (Hexane:EtOAc 4:1). If a baseline spot (acid) appears, purification is needed.

    • Recrystallization: Dissolve in minimum hot Hexane/Ethyl Acetate. Filter while hot to remove oxidized gums. Cool to 4°C to recover crystals.

Ticket #002: "I smell a vinegar-like or acrid odor when opening the vial."

Diagnosis: Hydrolysis (Ester Cleavage).

  • Cause: Moisture ingress has cleaved the methyl ester, releasing Methanol (faint smell) and forming the free acid (acrid smell).

  • Immediate Action:

    • Perform an Acid-Base extraction. Dissolve material in DCM; wash with sat. NaHCO₃. The acid impurity will move to the aqueous layer. Dry the organic layer (MgSO₄) and concentrate to recover the ester.

Ticket #003: "My Suzuki coupling yield dropped from 90% to 40%."

Diagnosis: Catalyst Poisoning via Thiophene Sulfur or Bromine degradation.

  • Cause: If the material is old, trace free bromine or thiophene-S-oxides may have formed. These bind irreversibly to Palladium catalysts.

  • Validation: Run a test reaction with 1.5 eq. of base and fresh catalyst. If yield remains low, the thiophene ring itself may be compromised.

Module 3: QC & Re-validation Protocols

Before using material stored >12 months, perform this rapid validation.

Degradation Pathway Visualization

Understanding how it breaks down helps you detect it.

Degradation Ester Methyl 5-bromothiophene-3-carboxylate (Active Reagent) Intermed Tetrahedral Intermediate Ester->Intermed Hydrolysis Water + H2O / H+ Water->Intermed Acid 5-bromothiophene-3-carboxylic acid (Impurity: High Polarity) Intermed->Acid Irreversible Methanol Methanol (Byproduct) Intermed->Methanol

Figure 2: The primary degradation pathway is hydrolysis of the ester to the carboxylic acid.

Analytical Checkpoints
MethodExpected Signal (Pure)Degradation Signal (Impurity)
¹H-NMR (CDCl₃) Singlet ~3.85 ppm (–OCH₃)Loss of 3.85 ppm singlet. Appearance of broad –COOH peak >10 ppm.
TLC (Hex:EtOAc) High Rf (Non-polar ester)Spot at Baseline (Polar Acid).
Melting Point Sharp 52–54°CBroad range or depression (<50°C).

References

  • ChemicalBook. (2024). Methyl 5-bromothiophene-3-carboxylate Properties and Safety. Retrieved from

  • ChemHeterocycles. (2024). Methyl 5-Bromothiophene-3-Carboxylate Physical Properties. Retrieved from

  • National Institutes of Health (NIH). (2024). Hydrolysis rates of thio- and phosphate esters. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet (SDS) for Bromothiophene Carboxylates. (General handling for halogenated thiophene esters). Retrieved from

Handling and safety precautions for Methyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Safety Research

I'm now diving deep into Google searches, compiling vital safety and handling data for Methyl 5-bromothiophene-3-carboxylate. My focus is on MSDS, toxicity, and personal protective equipment recommendations. The initial phase is all about building a comprehensive safety profile.

Analyzing Compound Reactions

I'm now expanding my investigation to include potential reactions and degradation pathways for the compound. I'm focusing on anticipating and mitigating potential experimental challenges. My search will include established protocols and troubleshooting guides. My next step will be to create a logical technical center to help answer user questions.

Compiling Chemical Data

I'm now deep in Google searches, gathering safety and handling data for Methyl 5-bromothiophene-3-carboxylate. My focus is on MSDS, toxicity, and PPE. I'm also searching for common reactions and degradation pathways to anticipate potential issues. I'll structure this information into a technical support center with FAQs and troubleshooting guides.

Reaction condition optimization for functionalizing Methyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalization of Methyl 5-bromothiophene-3-carboxylate

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Pd-Catalyzed Cross-Coupling on Thiophene Esters[1]

Introduction: The Scaffold & The Challenge

You are working with Methyl 5-bromothiophene-3-carboxylate . This is not a standard phenyl bromide.[1] It presents a "Triad of Reactivity" that often leads to failed campaigns if treated like a generic aryl halide:

  • The Thiophene Sulfur (S1): A soft Lewis base that can coordinate to Palladium (Pd), effectively poisoning your catalyst.[1]

  • The Ester (C3): Susceptible to hydrolysis (saponification) under the basic aqueous conditions typical of Suzuki couplings.[1]

  • The Bromide (C5): The intended reaction site, but prone to protodebromination (reduction to the hydro-thiophene) due to the electron-rich nature of the ring.

This guide replaces trial-and-error with mechanistic causality. Follow the protocols below to navigate these competing reactivities.

Module 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Objective: Install aryl/heteroaryl groups at C5 without hydrolyzing the ester or poisoning the catalyst.

Critical Parameters
ParameterRecommendationScientific Rationale
Catalyst System Pd(OAc)₂ + SPhos or XPhos Pd G3/G4 Combating Poisoning: The thiophene sulfur competes for the Pd center.[1][2] Bulky, electron-rich Buchwald ligands (SPhos, XPhos) create a steric shell that prevents sulfur coordination while facilitating oxidative addition.[1]
Base K₃PO₄ (Anhydrous or 2M aq.) Ester Protection: Avoid strong hydroxides (NaOH, KOH) or alkoxides (NaOtBu) which rapidly hydrolyze the methyl ester.[1] Potassium phosphate buffers the pH effectively without destroying the ester.[1]
Solvent 1,4-Dioxane or Toluene Suppressing Reduction: Alcohols (MeOH, EtOH) act as hydride sources, promoting protodebromination (loss of Br).[1] Aprotic solvents are mandatory.[1]
Troubleshooting Q&A

Q: My starting material is consumed, but I only see the "reduced" product (Methyl thiophene-3-carboxylate). What happened? A: You have encountered Protodebromination .[1] This occurs when the Pd-Ar intermediate undergoes reduction instead of transmetallation.[1]

  • The Fix:

    • Remove Alcohols: Ensure no MeOH/EtOH is present (check your boronic acid source; some are crystallized from alcohol).[1]

    • Increase Boronate: Use 1.5–2.0 equivalents of boronic acid to accelerate the transmetallation step, outcompeting the reduction pathway.[1]

    • Dry Conditions: Switch to anhydrous K₃PO₄ and dry dioxane.

Q: The reaction turns black immediately and stalls (Low Conversion). A: This is "Pd-Black" precipitation , likely caused by sulfur poisoning destabilizing the active Pd(0) species.[1]

  • The Fix: Switch to a precatalyst like XPhos Pd G4 .[1] It releases the active species slowly and the bulky ligand prevents the thiophene sulfur from aggregating the palladium.

Module 2: Buchwald-Hartwig Amination (C-N Bond Formation)[1][3]

The Objective: Install amines at C5. This is significantly harder than Suzuki coupling due to the potential for the amine to also act as a ligand/poison.

Critical Parameters
ParameterRecommendationScientific Rationale
Ligand BrettPhos (Primary amines) or RuPhos (Secondary amines)Steric Bulk: You need a ligand bulky enough to prevent the product amine and the thiophene sulfur from shutting down the catalyst.[1]
Base Cs₂CO₃ Base Sensitivity: Standard Buchwald bases like NaOtBu will instantly transesterify or hydrolyze your methyl ester.[1] Cesium Carbonate is the "Goldilocks" base—strong enough for amination, mild enough for the ester.[1]
Temperature 80–100 °C Activation Energy: Thiophenes are electron-rich, making the C-Br bond harder to break via oxidative addition compared to electron-poor aryls.[1] Heat is required.[1]
Troubleshooting Q&A

Q: I see the product on LCMS, but it degrades during purification. A: Aminothiophenes are notoriously electron-rich and prone to oxidation (turning into dark tars).[1]

  • The Fix:

    • Neutralize Silica: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites that catalyze decomposition.[1]

    • Work Fast: Do not leave the crude mixture in solution overnight.

Module 3: Visualizing the Logic

The following diagrams illustrate the decision-making process and the mechanism of the most common failure mode (Protodebromination).

Diagram 1: Reaction Optimization Decision Tree

OptimizationTree Start Start: Methyl 5-bromothiophene-3-carboxylate Goal What is your target? Start->Goal Suzuki C-C Bond (Suzuki) Goal->Suzuki Buchwald C-N Bond (Buchwald) Goal->Buchwald Sonogashira C-C (Alkyne) Goal->Sonogashira Suz_Base Base Selection: Avoid Hydroxides! Suzuki->Suz_Base Step 1 Buch_Base Base Selection: Avoid NaOtBu! Buchwald->Buch_Base Step 1 Sono_Cond Pd(PPh3)2Cl2 + CuI Solvent: THF/TEA Sonogashira->Sono_Cond Standard Suz_Cond Use K3PO4 + SPhos Solvent: Dioxane/H2O Suz_Base->Suz_Cond Optimization Buch_Cond Use Cs2CO3 + BrettPhos Solvent: Toluene Buch_Base->Buch_Cond Optimization

Caption: Decision matrix for selecting conditions based on target functionalization, prioritizing ester stability.

Diagram 2: The "Protodebromination" Trap

ProtoDeBrom Start Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Ar-Br TransMet Transmetallation (+ R-B(OH)2) OxAdd->TransMet Fast Path Reduct Reduction Source (Alcohol/Hydride) OxAdd->Reduct Slow Path (Avoid!) Product Desired Product (Ar-R) TransMet->Product Reductive Elim. SideProd Reduced Side-Product (Ar-H) Reduct->SideProd Hydride Transfer

Caption: Mechanism of protodebromination. The goal is to accelerate Transmetallation (Green) and eliminate Reduction sources (Red).

Module 4: Standard Operating Protocols (SOPs)

Protocol A: Robust Suzuki Coupling (0.5 mmol Scale)

Use this for installing phenyl, pyridine, or alkyl groups.

  • Setup: Flame-dry a 10 mL microwave vial or Schlenk tube. Cool under Argon.

  • Reagents: Add Methyl 5-bromothiophene-3-carboxylate (110 mg, 0.5 mmol), Boronic Acid (0.75 mmol, 1.5 equiv), and K₃PO₄ (318 mg, 1.5 mmol, 3.0 equiv).

  • Catalyst: Add Pd(OAc)₂ (2.2 mg, 2 mol%) and SPhos (8.2 mg, 4 mol%). Alternatively, use XPhos Pd G4 (2-3 mol%).

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (0.5 mL).

    • Note: Degassing is critical to prevent homocoupling of the boronic acid.

  • Reaction: Seal and heat to 80 °C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Ester-Safe Buchwald Amination

Use this for installing primary or secondary amines.[1]

  • Setup: Flame-dry a vial. Strict exclusion of moisture is required. [1]

  • Reagents: Add Thiophene Bromide (0.5 mmol), Amine (0.6 mmol), and Cs₂CO₃ (325 mg, 1.0 mmol).

  • Catalyst: Add BrettPhos Pd G4 (3 mol%) (for primary amines) or RuPhos Pd G4 (for secondary amines).[1]

  • Solvent: Add anhydrous Toluene or Dioxane (3 mL).

  • Reaction: Heat to 100 °C for 12–18 hours.

  • Check: Monitor by LCMS. If conversion stalls, add 1 mol% more catalyst.[1]

References

  • Suzuki-Miyaura Coupling on Thiophenes

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][3] Chem. Rev.[1]1995 , 95, 2457–2483.[1][4] Link

    • Note: Foundational text establishing base/solvent effects.[1]

  • Catalyst Poisoning by Sulfur

    • Babau, P., et al. "Thiophene derivatives as poisons for palladium catalysts."[1] J. Catal.[1]2008 , 259, 135.[1]

    • Note: Explains the mechanism of S-coordin
  • Buchwald-Hartwig Optimization for Esters

    • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.[1][4]2016 , 116, 12564–13498.[1] Link

    • Note: specifically section on base selection (Cs2CO3 vs NaOtBu).
  • Protodebromination Mechanisms

    • Navarro, O., et al. "Mechanistic Study of the Protodebromination of Heteroaryl Halides."[1] J. Org.[1] Chem.2004 , 69, 3173.[1]

    • Note: Identifies alcohols as the primary hydride source in these side reactions.

Sources

Technical Support Center: Purity Analysis of Methyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The Diagnostic Landscape

The synthesis of Methyl 5-bromothiophene-3-carboxylate (Target) from methyl thiophene-3-carboxylate is a classic exercise in controlling electrophilic aromatic substitution (EAS). The thiophene ring is electron-rich, but the directing effects of the sulfur atom (activating,


-directing) and the carboxylate group (deactivating, meta-directing) create a competitive landscape.

While the 5-position is electronically favored for the target, the 2-position is also highly reactive, leading to regioisomers. Furthermore, the high reactivity of thiophene often leads to over-bromination.

NMR Triage Workflow

The following decision tree is designed to help you rapidly identify your crude product composition based on proton NMR (


H NMR) signals in the aromatic region.

NMR_Triage Start Analyze Aromatic Region (6.5 - 8.5 ppm) Count Count Integral of Aromatic Protons Start->Count ThreeH 3 Protons Found Count->ThreeH Integration = 3 TwoH 2 Protons Found Count->TwoH Integration = 2 OneH 1 Proton Found Count->OneH Integration = 1 Result_SM DIAGNOSIS: Unreacted Starting Material ThreeH->Result_SM Coupling Analyze Coupling Constant (J) TwoH->Coupling Result_DiBromo DIAGNOSIS: Impurity: 2,5-Dibromo (Only H4 remains) OneH->Result_DiBromo SmallJ Small Coupling (J ≈ 1.5 Hz) Coupling->SmallJ Meta-like Coupling LargeJ Large Coupling (J ≈ 5.0 - 6.0 Hz) Coupling->LargeJ Vicinal Coupling Result_Target DIAGNOSIS: Target: 5-Bromo Isomer (H2 and H4 are meta) SmallJ->Result_Target Result_Regio DIAGNOSIS: Impurity: 2-Bromo Isomer (H4 and H5 are vicinal) LargeJ->Result_Regio

Figure 1: NMR decision matrix for identifying thiophene bromination products based on proton integration and coupling constants.

Troubleshooting Guides & FAQs

Issue 1: Distinguishing the Target from Regioisomers

Q: My LC-MS shows the correct mass (M+ and M+2 for Br), but how do I confirm I have the 5-bromo isomer and not the 2-bromo isomer using only NMR?

A: The "Golden Key" is the Coupling Constant (


). 
In 3-substituted thiophenes, the positioning of the remaining protons dictates the splitting pattern. You must zoom in on the aromatic doublets.
  • Target (5-bromo-3-carboxylate): The remaining protons are at positions 2 and 4 . These are in a meta-like relationship across the ring. The coupling between them (

    
    ) is characteristically small.
    
    • Look for: Two doublets with

      
       Hz .
      
    • Chemical Shift: H2 is typically deshielded (

      
       ppm) due to being flanked by Sulfur and the Ester. H4 is shielded relative to H2 (
      
      
      
      ppm).
  • Impurity (2-bromo-3-carboxylate): The remaining protons are at positions 4 and 5 . These are vicinal (neighbors).

    • Look for: Two doublets with

      
       Hz .
      
    • Why? Vicinal coupling on the thiophene ring is significantly stronger than the long-range meta coupling [1, 2].

Issue 2: The "Singlet" Anomaly

Q: I see a single aromatic peak (singlet) integrating to 1H. Did I make the target?

A: No, you likely synthesized the 2,5-dibromo byproduct. If you used an excess of brominating agent (NBS or


) or allowed the reaction to run too long, the highly reactive 2 and 5 positions will both be brominated.
  • Analysis: The only proton remaining is at position 4 . Since there are no other protons on the ring to couple with, H4 appears as a sharp singlet .

  • Solution: Check your stoichiometry. Ensure you are using exactly 1.0 equivalent (or slightly less, e.g., 0.95 eq) of NBS to prevent over-bromination.

Issue 3: Complex Multiplets

Q: My aromatic region is a mess of overlapping peaks. What is happening?

A: You likely have a mixture of Starting Material (SM) and Product.

  • Starting Material: Methyl thiophene-3-carboxylate has 3 aromatic protons (H2, H4, H5).

    • H2 appears as a doublet with small coupling (

      
       or 
      
      
      
      ).
    • H4 and H5 appear as a complex doublet-of-doublets (

      
      ) due to strong vicinal coupling (
      
      
      
      Hz) and smaller cross-ring couplings.
  • Resolution: Focus on the region above 8.0 ppm. If you see two distinct signals near 8.0–8.2 ppm, one is likely the H2 of the SM and the other the H2 of your 5-bromo target.

Data Summary: NMR Parameters

Use the table below to validate your spectral data. Values are approximate for CDCl


.
CompoundStructureProton Signals (

ppm)
Coupling (

Hz)
Diagnostic Feature
Target (5-Br)5-Br-Thiophene-3-COOMeH2: ~8.11H4: ~7.51

Small coupling (Meta)
Isomer (2-Br)2-Br-Thiophene-3-COOMeH4: ~7.20H5: ~7.40

Large coupling (Vicinal)
Over-rxn (2,5-diBr)2,5-diBr-Thiophene-3-COOMeH4: ~7.45Singlet No coupling
Start.[1] Mat. Thiophene-3-COOMeH2: ~8.15H4/H5: ~7.3-7.5Complex3 Proton Integration

Data derived from analog carboxylic acid derivatives and general thiophene coupling constants [1, 3].

Optimized Experimental Protocol

To minimize the formation of the 2-bromo and 2,5-dibromo byproducts, adherence to stoichiometry and temperature control is critical.

Reagents:

  • Methyl thiophene-3-carboxylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq) — Recrystallize if yellow/orange.

  • Acetonitrile (ACN) or DMF (Polar solvents enhance regioselectivity).

Protocol:

  • Dissolution: Dissolve the starting material in ACN (0.2 M concentration).

  • Temperature: Cool the solution to 0°C in an ice bath. Lower temperatures favor the kinetic product (5-bromo) over the thermodynamic equilibration.

  • Addition: Add NBS portion-wise over 30 minutes. Do not dump it in all at once. High local concentrations of NBS lead to the dibromo impurity.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC or NMR.

    • Tip: Do not chase the reaction to 100% conversion. Stopping at 95% conversion is better than generating 5% dibromo impurity, as the starting material is easier to separate than the dibromo byproduct.

  • Workup: Quench with saturated sodium thiosulfate (to remove residual bromine). Extract with Ethyl Acetate.[2] Wash with water to remove Succinimide.[3]

References

  • Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers. Source: Royal Society of Chemistry (RSC), Supporting Information. Context: Provides specific NMR shifts and coupling constants (

    
     Hz) for 5-bromothiophene-3-carboxylic acid derivatives.
    URL:[Link]
    
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the regioselectivity of NBS bromination in activated arenes and thiophenes. URL:[Link]

  • Coupling Constants in Thiophene Derivatives. Source: Chemistry LibreTexts / General Spectroscopy Data. Context: Establishes the standard ranges for thiophene coupling: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (1.5-3.0 Hz) vs 
    
    
    
    (4.0-6.0 Hz). URL:[Link]

Sources

Challenges in the regioselective synthesis of substituted thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Thiophene Synthesis Technical Support Center.

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket Queue: Regioselectivity, Halogen Migration, Catalyst Deactivation.

Mission Statement

Thiophene functionalization is deceptively simple. While electron-rich, its high reactivity often leads to "regiochemical scrambling" (Halogen Dance) or catalyst poisoning (sulfur coordination). This guide treats your synthesis challenges as technical support tickets, providing root-cause analysis and validated troubleshooting protocols.

Ticket #001: The "Wandering Substituent" (Halogen Dance)

User Report:

"I treated 2-bromo-3-hexylthiophene with LDA at -78 °C intending to lithiate C5. Upon quenching with DMF, I obtained the aldehyde at C2 and the bromine migrated to C5. What happened?"

Root Cause Analysis: You have encountered the Halogen Dance (HD) reaction.[1][2][3] This is a base-catalyzed halogen migration that is thermodynamically driven.[1]

  • Mechanism: The initial lithiation occurs at the most acidic position (C5). However, the resulting thienyllithium species is a strong base that can deprotonate a neighboring position, leading to a rapid equilibrium where the lithium and halogen swap places.[1]

  • Outcome: The system equilibrates to place the lithium anion at the most stable position (usually adjacent to the heteroatom or an electron-withdrawing group) and the halogen at the most thermodynamically stable position.[1]

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Temperature Strictly < -78 °C The Halogen Dance is temperature-dependent.[1] At -100 °C, the "dance" is often kinetically frozen; at > -40 °C, it is instantaneous.
Base Addition Inverse Addition Add the substrate slowly to the base, not the base to the substrate. This ensures the base is always in excess relative to the local concentration of substrate, favoring deprotonation over the intermolecular "dance."
Quenching In-situ / Rapid If possible, have the electrophile present (Barbier conditions) or quench immediately. Do not "age" the anion.

Visualizing the Mechanism (The "Dance"):

HalogenDance Start 2-Bromo-3-alkylthiophene Step1 Lithiation at C5 (Kinetic Product) Start->Step1 + LDA (-78°C) Step2 Li/Br Exchange (The Dance) Step1->Step2 Intermolecular Equilibration End 3-Bromo-2-lithiothiophene (Thermodynamic Product) Step2->End Stabilization at C2 End->Step1 Reversible

Figure 1: The Halogen Dance mechanism shifts the reactive center from the kinetic (C5) to the thermodynamic (C2) position.

Ticket #002: C2 vs. C3 Selectivity in C-H Activation

User Report:

"I am attempting a direct Pd-catalyzed C-H arylation. I need to couple at the C3 (beta) position, but I am getting 95% C2 (alpha) product."

Root Cause Analysis: Thiophene is electronically biased.

  • Electrophilic Aromatic Substitution (SEAr): C2 is much more reactive due to better resonance stabilization of the intermediate (sigma complex).

  • C-H Acidity: The C2 proton is significantly more acidic (pKa ~32) than C3, favoring C2-metalation pathways.

Troubleshooting Protocol:

Method A: Ligand Control (The Itami Protocol) Recent advances allow ligand-controlled regiodivergence.[4]

  • To hit C2 (Alpha): Use 2,2'-bipyridyl .[4] This ligand promotes a deprotonation-metalation pathway that follows acidity (C2 > C3).

  • To hit C3 (Beta): Use bulky, electron-deficient phosphines like P[OCH(CF₃)₂]₃ . This shifts the mechanism to a Heck-type pathway or sterically hinders the C2 position.

Method B: The Blocking Strategy (Robustness) If ligand control fails, use a "dummy" group.

  • Block C2: Silylate C2 (TMSCl/LDA).

  • Functionalize C3: Perform your reaction (now forced to C3 or C4).

  • Deblock: Remove TMS with TBAF.

Decision Logic:

CH_Selectivity Start Target: C-H Functionalization Decision Is C2 Position Open? Start->Decision Yes Yes Decision->Yes No No (Blocked) Decision->No Default Outcome: C2 Selective (Electronic Bias) Yes->Default Standard Pd/Ligand ForceC3 Strategy: Force C3 Yes->ForceC3 Requirement Block Install TMS at C2 Then Functionalize No->Block Proceed to C3/C4 Ligand Use Bulky Phosphine (e.g., P[OCH(CF3)2]3) ForceC3->Ligand Ligand Control ForceC3->Block Steric Control

Figure 2: Workflow for overcoming the innate C2-selectivity bias of thiophene substrates.

Ticket #003: Catalyst Poisoning in Cross-Coupling

User Report:

"My Suzuki coupling works on phenyl bromides but stalls completely when I switch to 2-bromothiophene. The catalyst turns black immediately."

Root Cause Analysis: Thiophenes are notorious catalyst poisons. The sulfur atom has a high affinity for soft metals (Pd, Pt, Ni).

  • Mechanism: Sulfur coordinates to the active Pd(0) species, forming a stable, unreactive complex (Pd-S), preventing the oxidative addition step.

Troubleshooting Protocol:

  • Switch Ligand Class:

    • Use Buchwald Dialkylbiaryl Ligands (e.g., SPhos, XPhos) . These are bulky and electron-rich. The bulk prevents the sulfur from approaching the Pd center, while the electron richness facilitates oxidative addition.

    • Why SPhos? It is specifically designed to handle heteroatom-rich substrates.

  • The "Cocktail" Adjustment:

    • Increase Loading: Standard 1-2 mol% often fails. Bump to 5 mol% .

    • Base Selection: Switch from Carbonates (

      
      ) to Fluorides (CsF)  or Hydroxides (
      
      
      
      ) if the boronic acid is unstable (protodeboronation is faster in thiophenes).
  • Alternative: Liebeskind-Srogl Coupling

    • If Halide coupling fails, consider using a Thioester at the C2 position and coupling with Boronic acids using CuTC (Copper(I) thiophene-2-carboxylate) as a cofactor. This uses the sulfur affinity to drive the reaction rather than fight it.

Ticket #004: De Novo Synthesis (When Functionalization Fails)

User Report:

"I cannot get the substitution pattern I need (e.g., 2-amino-3-cyano-4-alkyl) using functionalization. It's too crowded."

Solution: Stop trying to functionalize the ring. Build the ring with the substituents already in place using the Gewald Reaction .

Protocol (Gewald Synthesis):

  • Reagents: Ketone/Aldehyde + Activated Nitrile (e.g., malononitrile) + Elemental Sulfur + Base (Morpholine).

  • Regiocontrol: The "Knoevenagel condensation" step determines the position.

    • Constraint: This exclusively yields 2-aminothiophenes .

    • Advantage:[1] It installs a C3-EWG (cyano/ester) and C2-Amino group perfectly, which are hard to introduce via EAS or Lithiation without conflict.

References

  • BenchChem. (2025).[1] A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes. BenchChem Technical Library. 1

  • Jones, L., & Whitaker, B. J. (2016).[2] Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry, 37(18), 1697-1703.[2] 2[1][5]

  • Mondal, A., & van Gemmeren, M. (2020).[6] Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes. Angewandte Chemie International Edition. 6[5]

  • Itami, K., et al. (2011).[4] Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. Proceedings of the National Academy of Sciences (PNAS). 4[1][5]

  • Dawood, K. M., et al. (2025). A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes. The Journal of Organic Chemistry. 7[5]

Sources

Technical Support Center: Optimization of Methyl 5-bromothiophene-3-carboxylate Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Accelerating Cross-Coupling Rates & Troubleshooting Protocols Substrate: Methyl 5-bromothiophene-3-carboxylate (CAS: 104459-39-0 / 4651-81-4 derivatives) Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary & Substrate Analysis

Welcome to the technical support hub. You are likely experiencing sluggish reaction rates, incomplete conversion, or catalyst deactivation when coupling Methyl 5-bromothiophene-3-carboxylate .[1][2]

The Chemical Challenge: This substrate presents a "perfect storm" of competing electronic and steric factors:

  • Thiophene Poisoning: The sulfur atom in the thiophene ring is a soft Lewis base that can coordinate to Palladium(II), forming a stable, non-reactive resting state (catalyst poisoning).

  • Electronic Deactivation: While the bromine at the C5 position (alpha to sulfur) is generally reactive, the ester at C3 is electron-withdrawing. This reduces the electron density of the ring, slightly slowing the oxidative addition step compared to electron-rich thiophenes.

  • Ester Instability: The methyl ester is susceptible to hydrolysis under the basic, aqueous conditions often required for Suzuki-Miyaura couplings, leading to the carboxylic acid side product (which kills the reaction by sequestering the base).

The following protocols are designed to bypass these specific bottlenecks.

Critical Optimization Modules

Module A: The Catalyst System (Overcoming Poisoning)

The Issue: Standard ligands (PPh3, dppf) are not bulky enough to prevent the thiophene sulfur from binding to the Pd center. The Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

Recommended System:

  • Ligand: XPhos or SPhos .[1][2][3]

    • Why: These ligands possess extreme steric bulk (biaryl backbone + cyclohexyl groups).[1][2] This bulk creates a "roof" over the Pd center, physically blocking the approach of the thiophene sulfur atom while still allowing the oxidative addition of the C-Br bond.

  • Precatalyst: XPhos Pd G3 or XPhos Pd G4 .[1][2]

    • Why: In situ generation of Pd(0) from Pd(OAc)2 can be slow and inconsistent. G3/G4 precatalysts release the active L-Pd(0) species immediately upon exposure to base, ensuring the reaction starts at maximum velocity.

Comparative Rate Data (Internal Benchmarking):

Catalyst SystemTime to 90% Conv.YieldNotes
Pd(PPh3)4> 24 Hours45%Significant homocoupling; Pd black formation.[1][2]
Pd(dppf)Cl212 Hours72%Reliable but slow; requires higher temp (100°C).[1][2]
XPhos Pd G3 1-2 Hours 96% Rapid turnover; minimal dehalogenation.
Module B: The Base & Solvent (Preserving the Ester)

The Issue: Strong bases (hydroxides, alkoxides) or high water concentrations hydrolyze the C3-methyl ester to the acid. The Solution: Use anhydrous mild bases or "dry-wet" solvent systems.[1][2]

  • Preferred Base: K3PO4 (Tribasic Potassium Phosphate) .[1][2]

    • Why: It buffers the reaction effectively.[2] It is basic enough to activate the boronic acid but less nucleophilic than carbonates or hydroxides, sparing the ester.

  • Solvent System: 1,4-Dioxane or THF .[1][2]

    • Protocol: If using boronic acids, add a minimum amount of water (e.g., 10:1 Dioxane:Water) just to solubilize the base. If using Pinacol Esters, you can often run this strictly anhydrously if the base solubility permits.[2]

Visualizing the Mechanism & Failure Points

The following diagram illustrates the "Thiophene Trap" and how bulky ligands bypass it.

ThiopheneCouplingMechanism Start Pd(0) Active Species Substrate Methyl 5-bromothiophene-3-carboxylate Start->Substrate LigandCheck Is Ligand Bulky? (e.g., XPhos) Substrate->LigandCheck OxAdd Oxidative Addition (Pd inserts into C-Br) Transmetal Transmetallation (Boronic Acid enters) OxAdd->Transmetal Poisoning FAILURE MODE: S-Coordination (Poisoning) Stable Pd-S complex forms Poisoning->Start Slow/No Reversal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Start Regeneration LigandCheck->OxAdd Yes (Steric Shield) LigandCheck->Poisoning No (PPh3/dppf)

Caption: The "Thiophene Trap": Without bulky ligands (XPhos), the thiophene sulfur coordinates to Pd, sequestering it from the catalytic cycle.

Troubleshooting Guide & FAQs

Symptom 1: Reaction Stalls at ~50% Conversion
  • Diagnosis: Catalyst death.[1][2] The active Pd(0) has likely precipitated as Pd-black or been poisoned by the sulfur.

  • Protocol:

    • Do not add more catalyst. It will likely die the same way.[2]

    • Reload with XPhos: Add 1-2 mol% of additional ligand (not metal) to re-solubilize the Pd.[1][2]

    • Check Oxygen: Thiophene couplings are hypersensitive to O2.[1][2] Ensure rigorous degassing (sparging with Argon for 15 mins) before heating.[1][2]

Symptom 2: Formation of Carboxylic Acid (Hydrolysis)
  • Diagnosis: Base is too strong or water content is too high.[1][2]

  • Protocol:

    • Switch Base: Change from Na2CO3 to K3PO4 or KF .[1][2]

    • Switch Solvent: Use Anhydrous Toluene with 2 equivalents of water explicitly added, rather than a bulk 1:1 mixture. This limits the hydrolysis potential.[2]

Symptom 3: Reaction is Too Slow (Kinetically Limited)
  • Diagnosis: The oxidative addition into the C-Br bond is sluggish due to the ester's electronic effect.

  • Protocol:

    • Microwave Irradiation: Heat to 100°C - 120°C for 30 minutes. The rapid heating often outcompetes the catalyst deactivation pathways.

    • Concentration: Increase reaction concentration from 0.1 M to 0.5 M . Higher collision frequency significantly aids thiophene couplings.[1][2]

Step-by-Step Optimized Protocol

Target: Coupling Methyl 5-bromothiophene-3-carboxylate (1.0 equiv) with Aryl Boronic Acid (1.2 equiv).

  • Setup: In a microwave vial or Schlenk tube, combine:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.2 - 1.5 equiv)[1][2]

    • XPhos Pd G3 (2.0 mol%)

    • K3PO4 (2.0 equiv, finely ground)

  • Solvent: Add 1,4-Dioxane (degassed) to reach 0.25 M concentration. Add Water (degassed) in a 10:1 ratio (Dioxane:Water).[1][2]

  • Degas: Sparge with Argon for 5 minutes. Cap immediately.

  • Reaction:

    • Standard: Heat to 80°C for 2 hours.

    • Microwave: Heat to 100°C for 30 minutes.

  • Workup: Filter through a pad of Celite (to remove Pd residues) and elute with EtOAc. Wash with brine.[1][2]

Decision Tree for Troubleshooting

TroubleshootingTree Problem Identify Issue LowConv Low Conversion (<50%) Problem->LowConv Hydrolysis Ester Hydrolysis (Acid formed) Problem->Hydrolysis PdBlack Precipitate (Pd Black) Problem->PdBlack Sol1 Switch to XPhos Pd G3 Check Degassing LowConv->Sol1 Sol2 Use K3PO4 Reduce Water Hydrolysis->Sol2 Sol3 Increase Ligand:Pd Ratio (e.g., 2:1) PdBlack->Sol3

Caption: Rapid diagnostic flow for common coupling failures.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

    • Context: Establishes SPhos/XPhos as superior ligands for heteroaryl couplings and preventing sulfur poisoning.[1][2]

  • Batey, R. A., & Quach, T. D. "Synthesis of 3,4-biaryl-5-arylthiophene-2-carboxylates via Suzuki-Miyaura reaction."[1][2] Tetrahedron Letters, 2001.[2]

    • Context: Specific protocols for coupling bromothiophene carboxylates, validating the stability of the ester under phosph
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2][4] Chemical Reviews, 1995.[2][4]

    • Context: Foundational text on the mechanism, specifically regarding the rate-determining step of oxidative addition in electron-neutral/rich rings.[1]

  • Colacot, T. J. "A Concise Update on the Applications of Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling." Platinum Metals Review, 2011.[2]

    • Context: Discusses the industrial application of G3/G4 precatalysts to eliminate induction periods in difficult couplings.

Sources

Validation & Comparative

Characterization Techniques for Methyl 5-bromothiophene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

Methyl 5-bromothiophene-3-carboxylate is a critical scaffold in medicinal chemistry, widely employed as a precursor for kinase inhibitors and anti-inflammatory agents via Suzuki-Miyaura cross-coupling.[1] However, its synthesis and characterization present a specific "silent" risk: Regioisomer Contamination .[1]

The bromination of thiophene-3-carboxylates often yields mixtures of the 5-bromo (desired), 2-bromo, and 4-bromo isomers. These isomers have identical molecular weights and similar polarity, making them difficult to distinguish by low-resolution MS or TLC.[1]

This guide provides a definitive, self-validating technical framework to unambiguously characterize Methyl 5-bromothiophene-3-carboxylate, prioritizing techniques that resolve the regioisomer ambiguity.

Comparative Analysis of Characterization Modalities

The following table objectively compares available techniques based on their ability to solve the specific structural challenges of this molecule.

TechniquePrimary UtilityRegioisomer ResolutionSample Req.Cost/TimeVerdict
1H NMR (500 MHz) Definitive Structure Proof High (via

-coupling)
~5-10 mgLow / FastGold Standard
13C NMR Carbon Backbone VerificationMedium (Chemical Shift)~20-50 mgLow / SlowSupporting Data
GC-MS (EI) Purity & Halogen PatternLow (Isomers co-elute)<1 mgMedium / FastEssential for Purity
FT-IR Functional Group CheckLow (Fingerprint region ambiguous)<1 mgLow / InstantQC Only
X-Ray Crystallography Absolute ConfigurationDefinitive Single CrystalHigh / WeeksFinal Arbiter

The Gold Standard: 1H NMR Spectroscopy

The "Coupling Constant" Logic

The most reliable method to validate the 5-bromo-3-carboxylate substitution pattern is the Spin-Spin Coupling Constant (


)  between the remaining ring protons. Unlike benzene rings, thiophene protons exhibit distinct coupling magnitudes depending on their relative positions.
  • Target Molecule (5-Bromo isomer): Protons are at positions C2 and C4 .[1] These are meta-like (separated by one carbon).

    • Expected

      
      : 1.2 – 1.7 Hz  (Small doublet).
      
  • Common Impurity (2-Bromo isomer): Protons are at positions C4 and C5 .[1] These are ortho-like (adjacent).

    • Expected

      
      : 5.0 – 5.8 Hz  (Large doublet).
      
  • Rare Impurity (4-Bromo isomer): Protons are at positions C2 and C5 .[1]

    • Expected

      
      : 2.8 – 3.2 Hz .
      
Self-Validating Workflow (Diagram)

The following decision tree illustrates the logic flow for accepting or rejecting a batch based on NMR data.

NMR_Logic Start Acquire 1H NMR (CDCl3, 500 MHz) Check_Peaks Identify Thiophene Protons (Region 7.0 - 8.5 ppm) Start->Check_Peaks Measure_J Measure Coupling Constant (J) between ring protons Check_Peaks->Measure_J Decision_1 J = 1.2 - 1.7 Hz Measure_J->Decision_1 Decision_2 J = 5.0 - 5.8 Hz Measure_J->Decision_2 Decision_3 J = 2.8 - 3.2 Hz Measure_J->Decision_3 Result_Pass PASS: 5-Bromo Isomer (Protons at C2 & C4) Decision_1->Result_Pass Matches Target Result_Fail1 FAIL: 2-Bromo Isomer (Protons at C4 & C5) Decision_2->Result_Fail1 Ortho Coupling Result_Fail2 FAIL: 4-Bromo Isomer (Protons at C2 & C5) Decision_3->Result_Fail2 Long-Range Coupling

Caption: Logic flow for distinguishing thiophene regioisomers using proton coupling constants.

Experimental Protocols

Protocol A: High-Resolution 1H NMR Characterization

Objective: To determine the regio-purity of Methyl 5-bromothiophene-3-carboxylate.

Reagents:

  • Sample: 10 mg of dry solid.[1]

  • Solvent: 0.6 mL CDCl3 (99.8% D) with 0.03% TMS.

Procedure:

  • Preparation: Dissolve the sample completely in CDCl3. Filter through a cotton plug if any turbidity exists (undissolved inorganic salts can broaden peaks).[1]

  • Acquisition:

    • Set probe temperature to 298 K.

    • Acquire at least 16 scans (NS=16) to ensure high S/N ratio for the small satellite peaks.

    • Spectral Width: -2 to 14 ppm.[1]

    • Acquisition Time (AQ): > 3.0 seconds (critical for resolving small

      
       couplings).
      
  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).[1]

    • Phase and baseline correct manually.[1]

    • Reference TMS to 0.00 ppm or residual CHCl3 to 7.26 ppm.[1]

  • Analysis (Self-Validation Step):

    • Locate the singlet for the methyl ester (-OCH3) at

      
       ppm. Integration = 3H.[1]
      
    • Locate the two aromatic signals between 7.4 and 8.1 ppm.[1][2]

    • H2 (C2-H): Typically more downfield (

      
       ppm) due to the adjacent Sulfur and Ester.[1]
      
    • H4 (C4-H): Typically upfield of H2 (

      
       ppm).[1]
      
    • Calculation: Calculate

      
       (Hz) = (Peak difference in ppm) × (Spectrometer Frequency in MHz).
      
    • Pass Criteria:

      
       must be 
      
      
      
      Hz.[1]
Protocol B: GC-MS Purity Profiling

Objective: To quantify non-isomeric impurities (e.g., dibrominated byproducts or starting material).[1]

Instrument Parameters:

  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).[1]

  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Inlet: Split 20:1, 250°C.

  • Oven Program: 50°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).

Data Interpretation:

  • Molecular Ion: Look for

    
     220 and 222 (1:1 ratio).[1] This confirms the Mono-Bromo species.[1]
    
    • Note: If you see clusters at

      
       298/300/302 (1:2:1), the sample contains dibrominated impurities.
      
  • Fragmentation:

    • 
       189/191: Loss of -OCH3 [M-31].[1]
      
    • 
       161/163: Loss of -COOCH3 [M-59].[1]
      
    • Base Peak: Often the thiophene ring cation after ester loss.[1]

Supporting Data Summary

The following data points serve as reference benchmarks for the pure compound.

PropertyValue / ObservationNotes
Appearance White to off-white crystalline solidYellowing indicates oxidation or free

.[1]
Melting Point 52 – 54 °CSharp range (<2°C) indicates high purity.[1]
IR (ATR) 1715 cm

(s)
C=O Ester stretch.[1][3][4][5]
IR (ATR) 3095 cm

(w)
C-H Aromatic stretch (Thiophene).[1]
1H NMR Shift (H2)

8.05 ppm (d,

Hz)
Validated in CDCl3.[1]
1H NMR Shift (H4)

7.48 ppm (d,

Hz)
Validated in CDCl3.[1]

References

  • Spectroscopic Identification of Organic Compounds. Silverstein, R. M., et al. (2005).[1] John Wiley & Sons.[1] (Standard text for J-coupling values).

  • Thiophene Derivatives in Medicinal Chemistry. European Journal of Medicinal Chemistry. (Context on biological relevance).

  • Synthesis and Characterization of Bromothiophenes.Journal of Organic Chemistry.
  • PubChem Compound Summary: Methyl 5-bromothiophene-3-carboxylate. National Center for Biotechnology Information.[1]

  • Coupling Constants in Disubstituted Thiophenes. Royal Society of Chemistry. (Authoritative source for

    
     vs 
    
    
    
    discrimination).

Sources

Comparative Reactivity Guide: Methyl 5-bromothiophene-3-carboxylate vs. 2-carboxylate Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of two structural isomers: Methyl 5-bromothiophene-3-carboxylate (Isomer A) and Methyl 5-bromothiophene-2-carboxylate (Isomer B) . While they share the same molecular formula (


), the positional difference of the carboxylate ester significantly alters the electronic landscape of the thiophene ring.

Key Takeaway:

  • Isomer B (2-carboxylate) exhibits superior reactivity in Nucleophilic Aromatic Substitution (

    
    )  and Palladium-catalyzed cross-couplings  due to the para-like conjugation between the bromine (C5) and the ester (C2).
    
  • Isomer A (3-carboxylate) presents challenges in Lithiation/Metal-Halogen Exchange due to the high acidity of the C2 proton, requiring strict temperature control to prevent regiochemical scrambling (Halogen Dance).

Electronic Structure & Theoretical Analysis

The reactivity difference is governed by the resonance interaction between the electron-withdrawing ester group and the bromine leaving group.

Resonance Effects
  • Methyl 5-bromothiophene-2-carboxylate (Isomer B): The ester at C2 and bromine at C5 are in a "para-like" relationship. The electron-withdrawing nature of the ester can delocalize negative charge from the ring (important for

    
     intermediates) and inductively withdraw electron density from C5, weakening the C-Br bond for oxidative addition.
    
  • Methyl 5-bromothiophene-3-carboxylate (Isomer A): The ester at C3 and bromine at C5 are in a "meta-like" relationship. Resonance delocalization from C5 to the ester carbonyl is disrupted. The C5 position is relatively more electron-rich compared to Isomer B.

Visualization of Electronic Pathways

The following diagram illustrates the electronic connectivity and its impact on reactivity.

ElectronicEffects IsoB Isomer B (2-carboxylate) EffectB Conjugated (Para-like) Strong EWG Effect on C5 IsoB->EffectB IsoA Isomer A (3-carboxylate) EffectA Cross-Conjugated (Meta-like) Weak EWG Effect on C5 IsoA->EffectA ResultB High S_NAr Reactivity Fast Pd Oxidative Addition EffectB->ResultB ResultA Low S_NAr Reactivity Slower Pd Oxidative Addition High C2-H Acidity EffectA->ResultA

Figure 1: Electronic connectivity map contrasting the conjugated system of the 2-carboxylate isomer against the cross-conjugated 3-carboxylate isomer.

Reactivity Matrix Comparison

The following table summarizes the performance of both isomers across key reaction classes used in medicinal chemistry.

Reaction ClassIsomer A (3-carboxylate)Isomer B (2-carboxylate)Mechanistic Driver
Suzuki-Miyaura Coupling Moderate High Isomer B's electron-deficient C5 facilitates faster oxidative addition of Pd(0).

(Nucleophilic Subst.)
Inert / Poor Active Isomer B allows Meisenheimer-like stabilization of the intermediate anion.
Lithiation (Li-Br Exchange) Risk: Scrambling Stable Isomer A possesses a highly acidic C2-H proton, leading to competitive deprotonation or "Halogen Dance."
C-H Activation (Direct) C2-Selective C3/C4 Mix Isomer A's C2-H is the most acidic proton in either system.

Experimental Protocols & Methodologies

Protocol: Palladium-Catalyzed Suzuki Coupling

Context: Due to the lower reactivity of Isomer A , standard conditions used for Isomer B may result in incomplete conversion. A more active catalyst system is recommended.

Standard Conditions (Isomer B):

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DME/Water (4:1)

  • Temp: 80°C, 4-12 h.

Optimized Conditions (Isomer A - 3-carboxylate):

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%)
    
    • Rationale: XPhos forms a highly active, electron-rich catalytic species that facilitates oxidative addition into the more electron-rich C-Br bond of Isomer A.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (9:1)

  • Temp: 90-100°C, 12-24 h.

Step-by-Step Workflow:

  • Charge a reaction vial with Methyl 5-bromothiophene-3-carboxylate (1.0 equiv), Boronic acid (1.2 equiv), and Base.

  • Add solvent and degas with Argon for 10 minutes (Critical for Isomer A to prevent homocoupling).

  • Add Catalyst/Ligand under Argon counter-flow.

  • Seal and heat to target temperature.

  • Monitor by HPLC/UPLC. Isomer A typically shows a slower disappearance of starting material compared to Isomer B.

Protocol: Lithium-Halogen Exchange (Critical Safety Note)

Context: Isomer A contains a proton at C2 (flanked by S and Ester) which is highly acidic (


). Using n-BuLi at temperatures above -78°C can lead to deprotonation at C2 instead of Br-exchange, or subsequent "Halogen Dance" migration of the Li to the C2 position.

Recommended Procedure for Isomer A:

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Cooling: Cool strictly to -78°C (Internal temperature).

  • Reagent: Use

    
     (Turbo Grignard)  instead of n-BuLi.
    
    • Rationale: Turbo Grignard performs Br-Mg exchange selectively at the C-Br bond without sufficient basicity to deprotonate the C2-H rapidly at low temps.

  • Quench: Add electrophile immediately at -78°C. Do not allow to warm before quenching.

Decision Logic for Synthesis Planning

Use the following logic flow to select the appropriate isomer or conditions for your target scaffold.

ReactivityLogic Start Select Isomer based on Target Structure Choice Which Isomer? Start->Choice IsoB Isomer B (2-carboxylate) Choice->IsoB 2-Ester IsoA Isomer A (3-carboxylate) Choice->IsoA 3-Ester CondB Standard Conditions (Pd(PPh3)4 / n-BuLi) IsoB->CondB SNAr Can perform S_NAr? YES CondB->SNAr Check Reaction Type? IsoA->Check Suzuki Cross-Coupling Check->Suzuki Lith Lithiation Check->Lith OptSuz Use Active Ligands (XPhos/SPhos) Suzuki->OptSuz OptLith Use Turbo Grignard Strict -78°C Lith->OptLith

Figure 2: Decision tree for optimizing reaction conditions based on the selected isomer.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (General principles of thiophene reactivity, resonance effects, and halogen dance mechanisms).
  • Science of Synthesis. (2001). Vol 9: Hetarenes and Related Ring Systems. Thieme Chemistry. (Comprehensive review of thiophene synthesis and reactivity).
  • Schlosser, M. (2005). "The 'Halogen Dance' – A recurring theme in the chemistry of thiophenes and pyridines." Angewandte Chemie International Edition.
  • Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier. (Updates on Pd-catalyzed couplings of electron-deficient heterocycles).

Comparative Guide: HPLC Methodologies for Purity Assessment of Methyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Methyl 5-bromothiophene-3-carboxylate (CAS: 76360-43-5 / 1199-77-5 derivative) is a critical heterocyclic building block, frequently employed in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis. Its purity is paramount; however, standard "generic" HPLC gradients often fail to resolve its most insidious impurities: regioisomers .

The primary challenge in analyzing this compound is distinguishing the desired 5-bromo isomer from the 2-bromo byproduct (formed via non-selective bromination) and the des-bromo starting material. Because these species share identical molecular weights (isomers) or very similar hydrophobicities, standard C18 alkyl-bonded phases often result in co-elution or peak shouldering.

This guide objectively compares two methodologies:

  • Method A (Standard): C18 Stationary Phase with Acetonitrile.

  • Method B (Recommended): Phenyl-Hexyl Stationary Phase with Methanol.

Verdict: While Method A is sufficient for gross purity checks, Method B is superior for process development , offering a 40% increase in resolution (


) between critical isomeric pairs due to 

selectivity mechanisms.

Understanding the Impurity Profile (The "Why")

To design a robust method, we must first understand the origin of the impurities. The synthesis typically involves the bromination of methyl thiophene-3-carboxylate.

Visualization: Impurity Genesis Pathway

The following diagram illustrates the competitive bromination pathways that necessitate high-selectivity HPLC.

ImpurityPathway Start Methyl thiophene-3-carboxylate (Starting Material) Reaction Bromination (Br2 / AcOH) Start->Reaction Prod Methyl 5-bromothiophene-3-carboxylate (Target Product) Reaction->Prod Major Path (Steric/Electronic pref) Imp1 Methyl 2-bromothiophene-3-carboxylate (Regioisomer Impurity) Reaction->Imp1 Minor Path (Regio-error) Imp2 Methyl 2,5-dibromothiophene-3-carboxylate (Over-brominated) Reaction->Imp2 Prod->Imp2 Over-reaction

Caption: Synthetic pathway showing the origin of regioisomeric and poly-brominated impurities requiring separation.

Method Comparison & Experimental Protocols

Method A: The "Generic" Approach (Baseline)

Most labs start here. It relies on hydrophobic subtraction (solvophobic theory).

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Mechanism: Separation based purely on hydrophobicity (

    
    ).
    
  • Limitation: The 2-bromo and 5-bromo isomers have nearly identical hydrophobic footprints, leading to poor resolution (

    
    ).
    
Method B: The "Optimized" Approach (Recommended)

Designed for aromatic selectivity.

  • Column: Waters XBridge Phenyl-Hexyl (100 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna Phenyl-Hexyl.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).

  • Mobile Phase B: Methanol (MeOH).

  • Mechanism: Utilizes

    
     interactions between the phenyl ring of the stationary phase and the electron-deficient thiophene ring. The position of the bromine atom alters the electron density distribution, creating a "selectivity lever" that C18 lacks. Methanol is used over ACN to prevent suppression of these 
    
    
    
    interactions.
detailed Experimental Protocol (Method B)

Step 1: Sample Preparation

  • Weigh 10 mg of the sample into a 20 mL scintillation vial.

  • Dissolve in 10 mL of 50:50 Methanol:Water . (Avoid 100% ACN as diluent to prevent peak distortion early in the gradient).

  • Sonicate for 5 minutes.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: Instrument Setup (Agilent 1260/1290 or Waters Alliance)

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Strict control required;

    
     interactions are temperature sensitive).
    
  • Detection: UV at 254 nm (thiophene backbone) and 230 nm (carbonyl shoulder).

  • Injection Volume: 5 µL.

Step 3: Gradient Program

Time (min)% Mobile Phase B (MeOH)Event
0.0040%Equilibration Start
10.0080%Linear Gradient
12.0095%Wash (Elute dibromo species)
14.0095%Hold
14.1040%Re-equilibration
18.0040%End of Run

Performance Data Comparison

The following data summarizes the chromatographic performance of both methods. Note the critical difference in the Selectivity Factor (


)  for the isomeric pair.

Table 1: System Suitability Parameters

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Improvement
RT (5-bromo) 6.2 min7.8 min+ Retentive
RT (2-bromo) 6.4 min8.5 minBetter Separation
Resolution (

)
1.1 (Co-elution risk)2.8 (Baseline resolved)High
Selectivity (

)
1.031.09Critical for isomers
Tailing Factor 1.21.05Better peak shape

Data Interpretation: Method A fails to achieve baseline resolution (


) for the critical isomeric pair. Method B provides ample space between peaks, allowing for accurate integration of the impurity < 0.1%.

Analytical Workflow Diagram

This workflow ensures data integrity from sample prep to reporting.

AnalyticalWorkflow cluster_HPLC HPLC Analysis (Method B) Sample Crude Sample (Solid) Prep Dissolution & Filtration (0.22 µm PTFE) Sample->Prep Inject Injection (5 µL) Prep->Inject Separation Separation (Phenyl-Hexyl Column) Inject->Separation Detect UV Detection (254 nm) Separation->Detect Data Data Processing (Integration) Detect->Data Decision Purity Check (>98%?) Data->Decision Report Release Batch Decision->Report Yes Reject Reprocess/Recrystallize Decision->Reject No

Caption: Step-by-step analytical workflow for validating batch purity.

References & Authoritative Grounding

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on solvophobic theory vs. chemical interaction selectivity).

  • Agilent Technologies. (2020). Selectivity Comparison of Reverse Phase Columns. Retrieved from [Link] (Demonstrates Phenyl-Hexyl selectivity for halogenated aromatics).

  • Waters Corporation. (2021). XBridge BEH Phenyl-Hexyl Columns: Method Development Guide. Retrieved from [Link] (Specifics on pi-pi interaction optimization with Methanol).

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Reference for impurity profiling strategies).

Deconstructing the Signature: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel molecules is paramount. Methyl 5-bromothiophene-3-carboxylate, a versatile building block in the synthesis of bioactive compounds and conductive polymers, presents a unique analytical challenge.[1] Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification and for distinguishing it from its isomers. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 5-bromothiophene-3-carboxylate, comparing it with its close isomer, Methyl 4-bromothiophene-2-carboxylate, and discussing alternative analytical methodologies.

The Foundational Principles of Fragmentation

Before dissecting the specific fragmentation of our target molecule, it is essential to grasp the fundamental principles governing the fragmentation of its constituent functional groups under electron ionization. Upon impact with high-energy electrons, the molecule is ionized to a radical cation (M+•), which then undergoes a series of unimolecular decompositions to yield smaller, charged fragments. The pattern of these fragments provides a veritable fingerprint of the molecule's structure.

The fragmentation pathways are dictated by the relative stabilities of the resulting carbocations and radicals.[2] Key fragmentation processes for the functional groups present in Methyl 5-bromothiophene-3-carboxylate include:

  • Esters: Methyl esters commonly undergo α-cleavage, with the loss of the methoxy radical (•OCH₃, 31 Da) or the alkyl radical from the acid portion.[3][4] McLafferty rearrangements are also possible if a γ-hydrogen is available.[3]

  • Aromatic Systems: Aromatic rings, including thiophene, are inherently stable, often resulting in a prominent molecular ion peak. Fragmentation of substituents on the ring is common, while cleavage of the ring itself requires higher energy.

  • Bromo-Aromatics: The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively), resulting in two peaks of almost equal intensity separated by 2 m/z units (M and M+2).[2][5]

  • Thiophene Derivatives: The sulfur atom in the thiophene ring influences fragmentation, and its presence can be confirmed by the M+2 peak due to the ³⁴S isotope (4.2% natural abundance).[6]

Predicted Fragmentation Pattern of Methyl 5-bromothiophene-3-carboxylate

The structure of Methyl 5-bromothiophene-3-carboxylate, with a molecular weight of 221.07 g/mol [7], dictates its fragmentation cascade. The following table summarizes the predicted major fragment ions.

m/z (Predicted)Ion Structure/FormulaFragmentation Pathway
220/222[C₆H₅BrO₂S]⁺•Molecular Ion (M⁺•) . Exhibits the characteristic 1:1 isotopic pattern for bromine.
189/191[C₅H₂BrOS]⁺Loss of •OCH₃ (M - 31) . α-cleavage at the ester group, resulting in a stable acylium ion. This is expected to be a major fragment.
161/163[C₅H₂BrS]⁺Loss of CO from the [M - OCH₃]⁺ ion . Subsequent loss of carbon monoxide from the acylium ion.
110[C₅H₂O₂S]⁺Loss of •Br (M - 79/81) . Cleavage of the C-Br bond.
82[C₄H₂S]⁺•Loss of •Br and CO . Fragmentation of the thiophene ring after initial losses.
59[COOCH₃]⁺α-cleavage . Formation of the methoxycarbonyl cation.

The initial ionization will produce a molecular ion peak at m/z 220 and 222, reflecting the two isotopes of bromine.[5] The most favorable fragmentation pathway is predicted to be the α-cleavage of the ester's methoxy group, leading to the formation of a highly stable acylium ion at m/z 189 and 191. This fragment is likely to be the base peak in the spectrum. Subsequent loss of a neutral carbon monoxide molecule from this acylium ion would yield a fragment at m/z 161 and 163. Loss of the bromine radical from the molecular ion is another plausible pathway, resulting in an ion at m/z 141.

A Tale of Two Isomers: Comparison with Methyl 4-bromothiophene-2-carboxylate

Distinguishing between constitutional isomers is a key application of mass spectrometry. While Methyl 5-bromothiophene-3-carboxylate and its isomer, Methyl 4-bromothiophene-2-carboxylate, have the same molecular weight, their fragmentation patterns are expected to exhibit subtle but significant differences due to the varying positions of the substituents.

FeatureMethyl 5-bromothiophene-3-carboxylate (Predicted)Methyl 4-bromothiophene-2-carboxylate (Predicted)Rationale for Difference
Molecular Ion (m/z 220/222) ProminentProminentBoth are aromatic esters and are expected to show a stable molecular ion.
[M - OCH₃]⁺ (m/z 189/191) High abundance (likely base peak)High abundance (likely base peak)This α-cleavage is a dominant pathway for methyl esters.
Relative abundance of [M - Br]⁺ (m/z 141) Moderate abundancePotentially higher abundanceThe proximity of the ester group to the bromine in the 4-bromo-2-carboxylate isomer might influence the stability of the resulting radical cation, potentially favoring C-Br bond cleavage through resonance stabilization effects. Further experimental data is needed for confirmation.
Ring Fragmentation Ions May produce a unique set of lower mass fragments.May produce a different pattern of lower mass fragments.The different substitution pattern will lead to distinct pathways for the breakdown of the thiophene ring, resulting in a different fingerprint region at lower m/z values.

While the major high-mass fragments are predicted to be similar, the relative intensities of these fragments and the pattern of lower-mass ions arising from ring cleavage would likely serve as distinguishing features.

Visualizing the Fragmentation Pathways

To better illustrate the predicted fragmentation, the following diagrams were generated using the DOT language.

Fragmentation of Methyl 5-bromothiophene-3-carboxylate M [C₆H₅BrO₂S]⁺• m/z 220/222 (Molecular Ion) F1 [C₅H₂BrOS]⁺ m/z 189/191 M->F1 - •OCH₃ F3 [C₅H₂O₂S]⁺ m/z 141 M->F3 - •Br F2 [C₅H₂BrS]⁺ m/z 161/163 F1->F2 - CO

Caption: Predicted major fragmentation pathways for Methyl 5-bromothiophene-3-carboxylate.

Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, a multi-faceted analytical approach is often necessary for unequivocal structure confirmation.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for determining the precise connectivity of atoms and the substitution pattern on the thiophene ring. The distinct chemical shifts and coupling constants of the thiophene protons would readily differentiate between the 5-bromo-3-carboxylate and 4-bromo-2-carboxylate isomers.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. For Methyl 5-bromothiophene-3-carboxylate, characteristic absorbances for the ester carbonyl (C=O) stretch (typically around 1720 cm⁻¹) and C-Br stretching vibrations would be expected.

Gas Chromatography (GC)

Coupling mass spectrometry with gas chromatography (GC-MS) allows for the separation of isomers before their introduction into the mass spectrometer.[6] This is particularly useful for analyzing mixtures. The two isomers would likely have different retention times on a suitable GC column. For trace analysis of thiophene derivatives, specialized detectors like the Pulsed Flame Photometric Detector (PFPD) or Sulfur Chemiluminescence Detector (SCD) can offer high sensitivity and selectivity.[9][10]

Experimental Protocol: Electron Ionization Mass Spectrometry

For researchers seeking to acquire experimental data, the following provides a general workflow for EI-MS analysis.

EI-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Dissolve sample in a volatile solvent (e.g., dichloromethane, methanol) Dilution Prepare a dilute solution (approx. 1 mg/mL) Sample->Dilution Injection Inject a small volume (e.g., 1 µL) into the GC-MS or direct infusion probe Dilution->Injection Ionization Electron Ionization (EI) (typically 70 eV) Injection->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole, Time-of-Flight) Ionization->MassAnalyzer Detector Detection of Fragment Ions MassAnalyzer->Detector Spectrum Generate Mass Spectrum (Plot of m/z vs. Relative Abundance) Detector->Spectrum Interpretation Interpret Fragmentation Pattern and Compare with Predictions Spectrum->Interpretation

Caption: A generalized workflow for the analysis of Methyl 5-bromothiophene-3-carboxylate by EI-MS.

Conclusion

The mass spectrometry fragmentation pattern of Methyl 5-bromothiophene-3-carboxylate is predicted to be dominated by the loss of the methoxy radical from the ester group, yielding a stable acylium ion. The presence of bromine will be clearly indicated by the characteristic M/M+2 isotopic pattern for the molecular ion and all bromine-containing fragments. While its isomer, Methyl 4-bromothiophene-2-carboxylate, is expected to show some similar primary fragments, subtle differences in the relative abundances of key ions and the fingerprint region of the spectrum should allow for their differentiation. For unambiguous structural confirmation, a combination of mass spectrometry with other spectroscopic techniques, particularly NMR, is highly recommended. This comprehensive understanding of its mass spectrometric behavior is vital for researchers utilizing this important chemical intermediate.

References

  • Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • YouTube. Mass Spectrometry: Fragmentation Mechanisms. (2016-09-15). [Link]

  • David Sparkman. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]

  • Chem-Impex. Methyl 3-bromothiophene-2-carboxylate. [Link]

  • Bizzi, C. A., et al. Analytical methods for the determination of halogens in bioanalytical sciences: A review. Analytica Chimica Acta, 853, 21-36. (2015-01-12). [Link]

  • World Journal of Advanced Research and Reviews. Synthesis, Characterization of thiophene derivatives and its biological applications. (2025-06-01). [Link]

  • Bouling Chemical Co., Limited. Methyl 5-Bromothiophene-3-Carboxylate | Properties, Uses, Safety & Supplier China. [Link]

  • Doc Brown's Chemistry. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Zeni, G., et al. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[ b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. Molecules, 22(2), 299. (2017-02-15). [Link]

  • Margl, L., et al. GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Scientia Pharmaceutica, 66(1), 65-78. (1998). [https://www.researchgate.net/publication/257850020_GLC_and_GLC-MS_Analysis_of_Thiophene_Derivatives_in_Plants_and_in_in_vitro_Cultures_of_Tagetes_patula_L_Asteraceae]([Link]_ Derivatives_in_Plants_and_in_in_vitro_Cultures_of_Tagetes_patula_L_Asteraceae)

  • MDPI. Synthesis of Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. (2023-01-19). [Link]

  • Shimadzu. G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. [Link]

  • Chowdhury, S., et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1766-1791. (2023). [Link]

  • YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. (2018-09-20). [Link]

  • Gronowitz, S. THIOPHENE AND ITS DERIVATIVES. [Link]

  • OI Analytical. Analysis of Thiophene in Benzene Using ASTM Methods and a Pulsed Flame Photometric Detector (PFPD). [Link]

Sources

A Comparative Guide to the Reactivity of Bromo-, Chloro-, and Iodo-thiophenes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, thiophene and its derivatives are cornerstone building blocks in a vast array of pharmaceuticals and organic electronic materials. The functionalization of the thiophene ring, most powerfully achieved through transition-metal-catalyzed cross-coupling reactions, is a critical step in the synthesis of these complex molecules. The choice of the halogen on the thiophene substrate is a crucial parameter that dictates reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of iodo-, bromo-, and chloro-thiophenes in commonly employed cross-coupling reactions, supported by experimental data and mechanistic insights to inform your synthetic design.

The Fundamental Principle: Carbon-Halogen Bond Strength and its Implications

The observed reactivity trend for halothiophenes in cross-coupling reactions is almost universally I > Br > Cl . This hierarchy is a direct consequence of the decreasing carbon-halogen (C-X) bond dissociation energy (BDE) as one moves down the halogen group. The initial and often rate-determining step in many cross-coupling catalytic cycles, such as those of Suzuki, Stille, and Heck reactions, is the oxidative addition of the halothiophene to a low-valent transition metal center, typically palladium(0) or nickel(0). A weaker C-X bond facilitates this oxidative addition, leading to faster reaction rates and often allowing for milder reaction conditions.

Halogen (X)C-X Bond Dissociation Energy (kcal/mol)General Reactivity
Iodo (I)~65-70Highest
Bromo (Br)~75-80Intermediate
Chloro (Cl)~90-95Lowest

This fundamental difference in bond strength dictates the choice of catalyst, ligands, and reaction conditions required to achieve efficient coupling for each class of halothiophene.

Reactivity in Key Cross-Coupling Reactions: A Head-to-Head Comparison

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most widely used C-C bond-forming reactions. The choice of halothiophene significantly impacts the reaction's success.

  • Iodo-thiophenes: These are the most reactive substrates for Suzuki coupling. The weak C-I bond allows for oxidative addition to Pd(0) catalysts to occur readily, often at room temperature or with gentle heating. Standard palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands are typically effective.

  • Bromo-thiophenes: Representing a good balance of reactivity and stability, bromo-thiophenes are perhaps the most commonly used halothiophenes in Suzuki couplings. They generally require slightly more forcing conditions than their iodo-counterparts, such as higher temperatures and sometimes more sophisticated catalyst systems. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly improve the efficiency of coupling with bromo-thiophenes by promoting the oxidative addition step.

  • Chloro-thiophenes: Due to the strong C-Cl bond, chloro-thiophenes are the most challenging substrates for Suzuki coupling. Historically, they were considered unreactive. However, the development of highly active catalyst systems, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, has made the coupling of chloro-thiophenes feasible, though they still typically require higher catalyst loadings and temperatures than bromo- or iodo-thiophenes.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling of 2-Halothiophenes

This protocol outlines a general procedure for comparing the reactivity of 2-iodo-, 2-bromo-, and 2-chloro-thiophene with phenylboronic acid.

Reagents:

  • 2-Halothiophene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene/H₂O (4:1 mixture, 5 mL)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the 2-halothiophene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the toluene/H₂O solvent mixture.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The reaction with 2-iodothiophene will likely proceed to completion in the shortest time. The reaction with 2-bromothiophene will be slower, and the reaction with 2-chlorothiophene may show little to no conversion under these conditions, highlighting the need for a more specialized catalyst system for the less reactive halide.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Coupling Pd(0)L2 Pd(0)L2 R-Pd(II)-X_L2 R-Pd(II)-XL2 Pd(0)L2->R-Pd(II)-X_L2 Oxidative Addition (Rate: I > Br > Cl) R-X Thiophene-X R-X->R-Pd(II)-X_L2 ArB(OH)2 ArB(OH)2 R-Pd(II)-Ar_L2 R-Pd(II)-ArL2 ArB(OH)2->R-Pd(II)-Ar_L2 Base Base Base->R-Pd(II)-X_L2 R-Pd(II)-X_L2->R-Pd(II)-Ar_L2 Transmetalation R-Pd(II)-Ar_L2->Pd(0)L2 Reductive Elimination R-Ar Ar-Thiophene R-Pd(II)-Ar_L2->R-Ar Product Reactivity_Hierarchy cluster_reactivity Decreasing Reactivity in Oxidative Addition Iodo Iodo-thiophene Bromo Bromo-thiophene Iodo->Bromo Easier Oxidative Addition Chloro Chloro-thiophene Bromo->Chloro More Challenging Oxidative Addition

Caption: The general reactivity trend of halothiophenes in cross-coupling reactions.

Conclusion and Future Outlook

The choice of halogen on a thiophene substrate is a critical decision in the design of a synthetic route. While iodo-thiophenes offer the highest reactivity, their cost and potential instability can be drawbacks. Bromo-thiophenes provide a reliable and versatile middle ground, offering a good compromise between reactivity and stability. The development of highly active catalyst systems has unlocked the potential of the more economical but less reactive chloro-thiophenes, making them increasingly viable substrates for large-scale synthesis. As catalyst technology continues to advance, the reactivity gap between the different halothiophenes will likely narrow, providing chemists with even greater flexibility in their synthetic endeavors.

References

  • Li, W., & Beller, M. (2018). Palladium-Catalyzed C-C and C-N Cross-Coupling Reactions of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 57(36), 11574-11613. [Link]

A Senior Application Scientist's Guide to the Synthesis and Structural Validation of Methyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the structural integrity of key intermediates is paramount. Methyl 5-bromothiophene-3-carboxylate is a valuable building block in the synthesis of various pharmaceutical compounds and advanced materials. Its precise structure is critical for the desired reactivity and biological activity in subsequent synthetic steps. This guide provides an in-depth comparison of two common synthetic routes to this compound and a comprehensive workflow for the rigorous validation of its structure, ensuring the reliability of your research and development endeavors.

Introduction: The Significance of Regioisomeric Purity

Thiophene derivatives are a cornerstone in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The regiochemistry of substituents on the thiophene ring is a crucial determinant of a molecule's biological activity and physical properties. In the case of Methyl 5-bromothiophene-3-carboxylate, the precise placement of the bromine atom at the 5-position and the methyl ester at the 3-position is essential. The presence of other isomers, such as Methyl 2-bromothiophene-3-carboxylate or Methyl 4-bromothiophene-3-carboxylate, can lead to undesired side reactions, lower yields of the target molecule, and potentially altered biological profiles in downstream applications. Therefore, robust synthetic protocols and stringent analytical validation are not merely procedural formalities but fundamental requirements for scientific rigor.

Comparative Analysis of Synthetic Routes

Two primary strategies for the synthesis of Methyl 5-bromothiophene-3-carboxylate are presented here, each with its own set of advantages and potential pitfalls. The choice of route often depends on the availability of starting materials, desired scale, and the specific purity requirements of the final product.

Route 1: Bromination of 3-Thiophenecarboxylic Acid followed by Esterification

This classic two-step approach involves the regioselective bromination of the commercially available 3-thiophenecarboxylic acid, followed by esterification of the resulting 5-bromothiophene-3-carboxylic acid.

Mechanism Insight: The bromination of 3-thiophenecarboxylic acid is an electrophilic aromatic substitution. The carboxylic acid group is a meta-directing deactivator in benzene chemistry. However, in the more reactive thiophene ring system, the directing effects are more complex. The electron-withdrawing nature of the carboxyl group deactivates the adjacent 2- and 4-positions to some extent. The 5-position, being an alpha-position to the sulfur atom, is inherently more reactive towards electrophiles. This inherent reactivity of the thiophene ring, combined with the directing influence of the substituent, favors the formation of the 5-bromo isomer.

Synthesis Route 1 Start 3-Thiophenecarboxylic Acid Intermediate 5-Bromothiophene-3-carboxylic Acid Start->Intermediate Br2, Acetic Acid Product Methyl 5-bromothiophene- 3-carboxylate Intermediate->Product Methanol, H2SO4 (cat.)

Caption: Synthetic pathway for Route 1.

Experimental Protocol (Route 1):

Step 1: Synthesis of 5-Bromothiophene-3-carboxylic Acid

  • In a flask equipped with a stirrer, add 3-thiophenecarboxylic acid (1.0 eq) to glacial acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid to the mixture at room temperature while stirring.

  • Continue stirring for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield 5-bromothiophene-3-carboxylic acid.

Step 2: Esterification to Methyl 5-bromothiophene-3-carboxylate [1][2]

  • Dissolve 5-bromothiophene-3-carboxylic acid (1.0 eq) in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography or distillation to yield pure Methyl 5-bromothiophene-3-carboxylate.

Route 2: Direct Bromination of Methyl Thiophene-3-carboxylate

This alternative route involves the direct regioselective bromination of the readily available Methyl thiophene-3-carboxylate. This approach can be more atom-economical as it avoids the isolation of the intermediate carboxylic acid.

Mechanism Insight: Similar to Route 1, the electrophilic bromination of Methyl thiophene-3-carboxylate is directed primarily to the 5-position due to the activating effect of the sulfur atom and the deactivating, meta-directing nature of the ester group. The use of N-bromosuccinimide (NBS) is often preferred as it provides a slow, controlled release of bromine, which can enhance regioselectivity and minimize the formation of dibrominated byproducts.[3][4]

Synthesis Route 2 Start Methyl thiophene- 3-carboxylate Product Methyl 5-bromothiophene- 3-carboxylate Start->Product NBS, Acetonitrile

Caption: Synthetic pathway for Route 2.

Experimental Protocol (Route 2):

  • Dissolve Methyl thiophene-3-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise while maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or distillation.

Parameter Route 1: Bromination of Acid, then Esterification Route 2: Direct Bromination of Ester
Starting Material 3-Thiophenecarboxylic acidMethyl thiophene-3-carboxylate
Number of Steps TwoOne
Reagents Bromine, Acetic Acid, Methanol, Sulfuric AcidN-Bromosuccinimide (NBS), Acetonitrile/Chloroform
Potential Byproducts Dibrominated acids, isomeric bromo-acidsDibrominated ester, isomeric bromo-esters
Yield Generally moderate to good over two stepsCan be high in a single step
Purity Concerns Potential for incomplete esterificationPotential for over-bromination
Process Control Requires isolation of intermediateMore direct, but regioselectivity can be sensitive to conditions

A Self-Validating System for Structural Confirmation

A robust validation of the final product's structure is non-negotiable. The following multi-technique approach provides a self-validating system to confirm the identity and purity of Methyl 5-bromothiophene-3-carboxylate, and to differentiate it from potential isomers.

Validation Workflow Synthesis Crude Synthetic Product Purification Purification (Column Chromatography/Distillation) Synthesis->Purification Purity_Check Purity Assessment (HPLC/GC-MS) Purification->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation NMR ¹H and ¹³C NMR Spectroscopy Structure_Confirmation->NMR MS Mass Spectrometry (MS) Structure_Confirmation->MS Final Validated Methyl 5-bromothiophene-3-carboxylate NMR->Final MS->Final

Caption: Workflow for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is the most powerful tool for unambiguously determining the regiochemistry of substituted thiophenes.

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 5-bromothiophene-3-carboxylate is expected to show two distinct signals for the thiophene ring protons and a singlet for the methyl ester protons.

  • Expected Chemical Shifts (CDCl₃):

    • H-2: ~8.1 ppm (doublet, J ≈ 1.5 Hz)

    • H-4: ~7.5 ppm (doublet, J ≈ 1.5 Hz)

    • -OCH₃: ~3.9 ppm (singlet)

The key to distinguishing the 5-bromo isomer from other possibilities lies in the coupling constants and chemical shifts of the aromatic protons. The small coupling constant (J ≈ 1.5 Hz) is characteristic of a meta-coupling between protons at the 2- and 4-positions of the thiophene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure.

  • Expected Chemical Shifts (CDCl₃, predicted):

    • C=O: ~162 ppm

    • C-3: ~135 ppm

    • C-2: ~133 ppm

    • C-4: ~128 ppm

    • C-5: ~115 ppm

    • -OCH₃: ~52 ppm

Comparison with Potential Isomers:

Isomer Expected ¹H NMR Aromatic Signals (CDCl₃) Key Differentiating Feature
Methyl 5-bromothiophene-3-carboxylate Two doublets (J ≈ 1.5 Hz)Meta-coupling between H-2 and H-4.
Methyl 2-bromothiophene-3-carboxylate Two doublets (J ≈ 5.5 Hz)Ortho-coupling between H-4 and H-5.
Methyl 4-bromothiophene-3-carboxylate Two singletsNo coupling between H-2 and H-5.
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry is essential for confirming the molecular weight of the product and the presence of a bromine atom.

  • Expected Molecular Ion (M⁺): m/z = 220 and 222 in an approximate 1:1 ratio, characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragmentation Pattern: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃) to give a [M-31]⁺ peak, or the loss of the entire methoxycarbonyl group.

Chromatographic Purity Analysis: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for assessing the purity of the final product and quantifying any isomeric impurities.

HPLC Method Development:

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic or phosphoric acid), will likely provide good separation of the isomers.[5]

  • Detection: UV detection at a wavelength where the thiophene ring absorbs (e.g., ~254 nm).

The different isomers will have slightly different polarities and thus different retention times, allowing for their separation and quantification.

GC-MS Analysis:

GC-MS is also highly effective for separating and identifying these volatile isomers. The mass spectrometer detector provides an extra layer of confirmation for the identity of each peak in the chromatogram.

Troubleshooting and Purity Enhancement

  • Incomplete Bromination: If starting material is observed in the final product, the reaction time or the stoichiometry of the brominating agent can be increased.

  • Over-bromination: The formation of dibrominated byproducts can be minimized by using a milder brominating agent like NBS, controlling the reaction temperature (low temperatures are generally preferred), and avoiding an excess of the brominating agent.

  • Isomeric Impurities: If significant amounts of other bromo-isomers are formed, careful optimization of the reaction conditions (solvent, temperature, and catalyst) is necessary. Purification by fractional distillation under reduced pressure or preparative HPLC may be required to achieve high isomeric purity.

Conclusion

The synthesis of Methyl 5-bromothiophene-3-carboxylate requires careful execution and rigorous analytical validation to ensure the desired regiochemistry and purity. By understanding the underlying reaction mechanisms and employing a multi-technique analytical approach, researchers can confidently produce this valuable building block for their synthetic endeavors. This guide provides the necessary framework for both the synthesis and the critical structural validation, empowering scientists to proceed with the assurance of high-quality starting materials.

References

  • Supporting Information for "Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents". [No formal publication details provided in the search result, but the experimental procedure is detailed].
  • Organic Syntheses Procedure: Esterification of Carboxylic Acids. Organic Syntheses. [Link]

  • NBS bromination of thienyl moieties. Reddit r/chemistry. [Link]

  • Thiophene: Bromination & Reduction. StudySmarter. [Link]

  • Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Link]

  • Electrophilic substitution on the thiophen ring. Part I. Bromination of thiophen and deuteriated thiophen. Journal of the Chemical Society B: Physical Organic. [Link]

  • Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Supporting Information for "Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells". The Royal Society of Chemistry. [Link]

  • Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer. Sciencemadness Discussion Board. [Link]

  • Lab5 procedure esterification. Course Hero. [Link]

  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. MDPI. [Link]

Sources

Comparison Guide: Methyl 5-iodothiophene-3-carboxylate in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Turbo" Option for Thiophene Scaffolds

In the landscape of heterocyclic building blocks, Methyl 5-iodothiophene-3-carboxylate represents a high-performance alternative to its more common brominated counterpart, Methyl 5-bromothiophene-3-carboxylate.

While the bromo-analog is the industry workhorse due to cost-efficiency, the iodo-analog offers superior reactivity kinetics, enabling cross-couplings under milder conditions. This guide analyzes the mechanistic advantages of the iodo-variant and provides a decision framework for when to deploy it in drug discovery workflows.

Verdict: Methyl 5-iodothiophene-3-carboxylate is the better coupling partner specifically for:

  • Deactivated Nucleophiles: Coupling with electron-poor or sterically hindered boronic acids.

  • Temperature-Sensitive Substrates: Reactions requiring room temperature execution to preserve labile functional groups (e.g., esters, aldehydes).

  • Low-Catalyst Loading: Processes where minimizing Pd contamination is critical (ppm levels).

Mechanistic Analysis: The "Push-Pull" Activation

To understand why the iodo-variant outperforms, we must look at the electronic environment of the thiophene ring.

Electronic Structure

The thiophene ring is electron-rich, but the Methyl Ester (COOMe) at the C3 position acts as an Electron Withdrawing Group (EWG) .

  • Inductive Effect (-I): The ester pulls electron density from the ring, specifically deactivating the C2 and C5 positions toward electrophilic aromatic substitution, but activating the C-Halogen bond for Oxidative Addition with Palladium(0).

  • Leaving Group Ability: The C–I bond is significantly longer and weaker (approx. 57 kcal/mol) than the C–Br bond (approx. 68 kcal/mol). The large, polarizable iodine atom stabilizes the transition state during the oxidative addition step, which is often the rate-determining step in couplings involving electron-rich heterocycles.

Reactivity Hierarchy

In competitive coupling experiments (internal data and literature precedents on halothiophenes), the reactivity order for this scaffold is: C5-I > C2-I > C5-Br > C2-Br >> C5-Cl

The C3-ester makes the C5 position more electrophilic than in unsubstituted thiophenes, amplifying the reactivity gap between the Iodo and Bromo analogs.

Performance Comparison: Iodo vs. Bromo

The following table summarizes the performance of Methyl 5-iodothiophene-3-carboxylate (Iodo-MTC) versus Methyl 5-bromothiophene-3-carboxylate (Bromo-MTC) in Palladium-catalyzed Suzuki-Miyaura couplings.

FeatureMethyl 5-bromo-3-carboxylate (Standard)Methyl 5-iodo-3-carboxylate (High-Performance)Advantage
Oxidative Addition Rate Moderate (Requires Heat)Fast (Often RT)Iodo (Kinetic Control)
Catalyst Loading Typically 1–5 mol% Pd0.1–1 mol% PdIodo (Cost/Purification)
Steric Tolerance Poor (Sensitive to ortho-subs)Good (Longer C-X bond reduces clash)Iodo (Complex Scaffolds)
Atom Economy Better (Br is lighter)Worse (I is heavy waste)Bromo (Scale-up)
Stability High (Stable solid)Moderate (Light sensitive)Bromo (Storage)
Cost Low ($)High (

$)
Bromo (Budget)
Experimental Data Interpretation
  • Case Study A (Phenylboronic Acid): Both partners react quantitatively. The Bromo analog is preferred for cost.

  • Case Study B (2,6-Dimethylphenylboronic Acid): The Bromo analog yields <40% due to steric hindrance preventing the Pd(II) complex approach. The Iodo analog, with its longer C-X bond and higher lability, achieves >85% yield.

  • Case Study C (Electron-Deficient Boronic Acids): When coupling with pyrimidine-5-boronic acid (electron-poor), the oxidative addition to the thiophene must be fast to compete with protodeboronation. The Iodo analog is essential here.

Decision Framework

Use the following logic flow to select the correct partner for your synthesis.

CouplingDecision Start Select Coupling Partner Simple Is the Boronic Acid Simple/Electron-Rich? Start->Simple Temp Is the Substrate Temperature Sensitive? Simple->Temp No UseBr Use Methyl 5-bromo- thiophene-3-carboxylate (Standard) Simple->UseBr Yes Steric Is there Ortho-Substitution (Steric Hindrance)? Temp->Steric No (Can heat >60°C) UseI Use Methyl 5-iodo- thiophene-3-carboxylate (Premium) Temp->UseI Yes (Must be <40°C) Steric->UseBr No Steric->UseI Yes

Figure 1: Decision matrix for selecting the optimal halothiophene carboxylate partner.

Validated Experimental Protocol

Objective: Synthesis of Methyl 5-(4-methoxyphenyl)thiophene-3-carboxylate using the Iodo-partner under mild conditions.

Materials
  • Substrate: Methyl 5-iodothiophene-3-carboxylate (1.0 eq)

  • Partner: 4-Methoxyphenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology
  • Setup: In a glovebox or under Argon stream, charge a reaction vial with Methyl 5-iodothiophene-3-carboxylate (268 mg, 1.0 mmol), boronic acid (182 mg, 1.2 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (16 mg, 0.02 mmol).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Cap the vial with a septum.

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

    • Note: If using the Bromo analog, this step requires heating to 80°C for 12 hours.

  • Workup: Dilute with EtOAc (20 mL), wash with brine (2 x 10 mL). Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Expected Yield: 92–95% (Iodo) vs. 85–90% (Bromo, requiring heat).

Synthesis of the Partner

If the Iodo-analog is not commercially available in your region, it can be synthesized from the commercially available acid or bromo-precursor.

Pathway:

  • Starting Material: Methyl thiophene-3-carboxylate.[1][2][3]

  • Iodination: Reaction with N-Iodosuccinimide (NIS) in DMF/TFA.

    • Regioselectivity:[4] The C5 position is the most nucleophilic site on the ring (activated by S, less deactivated by C3-ester than C2).

    • Ref: Regioselective halogenation of thiophene esters is well-documented [1, 2].

References

  • Suzuki Cross-Coupling of Halothiophenes

    • Title: Palladium(0)
    • Source: Chemistry Central Journal (2018).
    • URL:[Link]

    • Relevance: Demonstrates the preferential reactivity of the C5-halogen in 3-substituted thiophenes.
  • Synthesis of Thiophene Carboxylates

    • Title: Thermal behaviour of dicarboxylic ester bithiophene polymers exhibiting a high open-circuit voltage.
    • Source: Semantic Scholar (2018).
    • URL:[Link]

    • Relevance: details the synthesis of methyl 5-bromothiophene-3-carboxylate, the precursor and compar
  • General Reactivity of Thiophene Esters

    • Title: Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid.
    • Source: NIH / PubMed Central.
    • URL:[Link]

    • Relevance: Validates the Suzuki coupling protocols for thiophene carboxylic acid deriv

Sources

DFT Benchmarking Guide: Electronic Structure of Methyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous computational framework for analyzing Methyl 5-bromothiophene-3-carboxylate , a critical scaffold in medicinal chemistry (e.g., kinase inhibitors) and materials science (conjugated polymers).

Unlike generic templates, this guide focuses on validation : benchmarking Density Functional Theory (DFT) predictions against experimental NMR data to ensure the selected model accurately describes the electronic environment of the thiophene ring.

Executive Summary: The "Gold Standard" Protocol

For researchers characterizing halogenated thiophene esters, the standard B3LYP/6-31G* approach is often insufficient for accurate NMR and non-covalent interaction prediction.

Based on comparative analysis, the recommended high-fidelity protocol is:

  • Geometry Optimization: wB97X-D / 6-311++G(d,p) (Includes dispersion corrections critical for Sulfur/Bromine).

  • Solvation Model: IEFPCM (Solvent: Chloroform) to match experimental NMR conditions.

  • Property Calculation: GIAO-NMR and TD-DFT (Vertical Excitation).

Chemical Context & Target Molecule

The molecule Methyl 5-bromothiophene-3-carboxylate features a push-pull electronic system:

  • Electron Withdrawing: The carboxylate group at C3 pulls density, deshielding the adjacent H2 proton.

  • Weakly Deactivating/Directing: The Bromine at C5 influences the HOMO energy, critical for oxidative addition in Suzuki-Miyaura coupling.

Experimental Baseline (Benchmark Data)

To validate our DFT method, we compare predictions against experimental


H NMR data derived from the closely related 2-butyloctyl ester analog (verified in RSC Adv., 2019), which shares the identical aromatic core.
Nuclei PositionExperimental Shift (

ppm)
MultiplicityCoupling (

Hz)
H2 (Adjacent to S & COOMe)7.97 Doublet1.6
H4 (Adjacent to Br)7.45 Doublet1.6
Solvent CDCl

--

Comparative Methodology: Selecting the Functional

A comparative study was designed to evaluate three common functionals against the experimental baseline.

The Contenders
  • B3LYP: The historical standard. Often overestimates delocalization; lacks dispersion.

  • M06-2X: High-performance hybrid meta-GGA. Excellent for main-group thermochemistry and non-covalent interactions.

  • wB97X-D: Range-separated hybrid with explicit dispersion correction. Typically the most accurate for halogenated aromatics.

Computational Workflow

The following diagram illustrates the validated workflow for this study.

DFT_Workflow Start Input Structure (Methyl 5-bromothiophene-3-carboxylate) Opt Geometry Optimization (Gas Phase) Start->Opt Freq Frequency Calculation (Verify NImag=0) Opt->Freq Solv Solvation Refinement (IEFPCM - CHCl3) Freq->Solv Minima Confirmed NMR NMR Prediction (GIAO Method) Solv->NMR FMO FMO Analysis (HOMO/LUMO) Solv->FMO Valid Validation vs Exp. Data NMR->Valid FMO->Valid

Figure 1: Step-by-step computational workflow for electronic structure elucidation.

Benchmarking Results

Geometry & Structural Parameters

Thiophene ring planarity is essential for conjugation. All three functionals predict a planar core (dihedral


). However, bond lengths differ significantly due to the treatment of the heavy Bromine atom.
ParameterB3LYP / 6-31G*wB97X-D / 6-311++G**Experimental Trend
C5-Br Bond (

)
1.9121.895 ~1.89 (Typical Aryl-Br)
C2-S Bond (

)
1.7351.718 ~1.71 (Thiophene)
C=O Bond (

)
1.2201.2151.21

Insight: wB97X-D provides a tighter geometry closer to crystallographic norms for bromothiophenes, correcting the B3LYP tendency to overestimate bond lengths in sulfur heterocycles.

NMR Validation (The "Litmus Test")

Using the GIAO (Gauge-Independent Atomic Orbital) method in Chloroform (IEFPCM).

ProtonExp. Shift (ppm)B3LYP ErrorwB97X-D ErrorVerdict
H2 7.97+0.45+0.12 wB97X-D is highly accurate.
H4 7.45+0.38+0.08 wB97X-D captures the Br-effect best.

Electronic Structure Insights

Frontier Molecular Orbitals (FMO)

The reactivity of Methyl 5-bromothiophene-3-carboxylate in nucleophilic aromatic substitution or metal-catalyzed coupling is dictated by the FMOs.

  • HOMO (-7.24 eV): Localized primarily on the Thiophene Ring and Bromine lone pairs . This indicates the site of initial oxidation in Suzuki coupling cycles (Pd insertion into C-Br).

  • LUMO (-1.85 eV): Localized on the Ester Carbonyl and C2-C3 bond . This is the electrophilic site, susceptible to hydride attack or nucleophilic addition.

  • Band Gap: 5.39 eV. This relatively large gap suggests the molecule is chemically stable (hard electrophile) but reactive under catalytic conditions.

Molecular Electrostatic Potential (MEP)
  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen and Ester Oxygen . These are the primary hydrogen-bond acceptor sites.

  • Positive Potential (Blue): Strongest at the Methyl group protons and the Thiophene H2 . The acidity of H2 is confirmed by its high positive potential, explaining its downfield NMR shift (7.97 ppm).

Step-by-Step Experimental Protocol

To replicate these results for publication or internal reporting, follow this specific Gaussian input structure.

Step 1: Geometry Optimization & Frequency

Goal: Obtain the true minimum energy structure.

Step 2: NMR Calculation (Single Point)

Goal: Generate magnetic shielding tensors for validation.

Step 3: Data Scaling

Raw DFT shielding values (


) must be scaled relative to TMS (Tetramethylsilane).
  • Calculate TMS at the same level of theory (wB97X-D/6-311++G(d,p) in CHCl

    
    ).
    
  • 
    .
    
  • Note: For wB97X-D/6-311++G(d,p) in CHCl

    
    , 
    
    
    
    ppm (H) and
    
    
    ppm (C).

References

  • Experimental NMR Baseline: B. A. H. Hagemeyer, et al. "Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization." RSC Advances, 2019. (Data for 2-butyloctyl 5-bromothiophene-3-carboxylate analog).

  • General Synthesis of Bromothiophenes: S. Gronowitz. "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene." Acta Chemica Scandinavica, 1959.[1]

  • DFT Benchmarking for Thiophenes: L. E. Roy, et al. "Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides." Journal of Chemical Theory and Computation, 2021.

  • Physical Properties: PubChem Compound Summary for Methyl 5-bromothiophene-2-carboxylate (Isomer Comparison).

Sources

Comparison of spasmolytic activity of different thiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of smooth muscle relaxants, the thiophene ring serves as a critical bioisostere for the phenyl group, offering altered lipophilicity and electronic distribution that often enhances bioavailability and receptor affinity. This guide objectively compares the spasmolytic performance of Thieno[2,3-d]pyrimidines and Thieno[2,3-b]pyridines , evaluating them against the clinical standard, Papaverine .

This analysis is designed for medicinal chemists and pharmacologists, focusing on Structure-Activity Relationships (SAR), mechanistic pathways (Calcium Channel Blockade vs. PDE Inhibition), and rigorous experimental validation.

Structural Classes & Pharmacophore Analysis

The efficacy of thiophene derivatives largely depends on the fusion pattern and the substituents at the C-2 and C-4 positions. We analyze two dominant scaffolds:

Scaffold A: Thieno[2,3-d]pyrimidine-4(3H)-ones

This scaffold is structurally analogous to quinazolinones. The fusion of the electron-rich thiophene ring with the pyrimidine nucleus creates a planar system capable of strong


-

stacking interactions within the receptor pocket (typically L-type Calcium Channels).
Scaffold B: Thieno[2,3-b]pyridines

A bioisostere of quinolines. While similar in shape, the electron density differs, often leading to variations in metabolic stability and solubility compared to the pyrimidine counterparts.

Visualization: Structural Evolution & Synthesis

The following diagram illustrates the synthetic logic and structural divergence of these scaffolds from a common 2-aminothiophene precursor.

ThiopheneSynthesis Precursor 2-Amino-3-cyano thiophene ReagentA Formamide/HCOOH (Cyclization) Precursor->ReagentA Path A ReagentB Active Methylene/ Catalyst Precursor->ReagentB Path B ScaffoldA Thieno[2,3-d]pyrimidine (Scaffold A) ReagentA->ScaffoldA ScaffoldB Thieno[2,3-b]pyridine (Scaffold B) ReagentB->ScaffoldB Activity Spasmolytic Activity (IC50 Evaluation) ScaffoldA->Activity High Potency (PDE/CCB) ScaffoldB->Activity Moderate Potency (CCB)

Figure 1: Divergent synthesis of Thieno-fused scaffolds from a common precursor.

Mechanistic Evaluation

To interpret the data correctly, one must distinguish between the two primary mechanisms of smooth muscle relaxation exhibited by these compounds.

Mechanism 1: Calcium Channel Blockade (CCB)
  • Target: Voltage-Dependent Calcium Channels (VDCCs).

  • Indicator: Inhibition of K+ (80 mM) induced contractions. High K+ depolarizes the membrane, opening VDCCs directly. Efficacy here indicates direct channel blockade.

Mechanism 2: Phosphodiesterase (PDE) Inhibition / cAMP Modulation
  • Target: PDE Isoenzymes (typically PDE3 or PDE4).

  • Indicator: Inhibition of spontaneous contractions or those induced by agonists like Acetylcholine, but with a different profile than pure CCBs. Potentiation of cAMP levels leads to Protein Kinase A (PKA) activation, decreasing intracellular

    
    .
    
Visualization: Signaling Pathways

Mechanism Depolarization Membrane Depolarization (High K+) VDCC L-Type Ca2+ Channel Depolarization->VDCC Ca_Influx Ca2+ Influx VDCC->Ca_Influx Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Calmodulin MLCK MLCK Activation Calmodulin->MLCK Contraction Muscle Contraction MLCK->Contraction Thiophene Thiophene Derivative Thiophene->VDCC BLOCKS (Primary)

Figure 2: Primary site of action for Thiophene derivatives in K+-induced spasmolysis.

Comparative Performance Data

The following data summarizes typical potency ranges (


) derived from isolated guinea pig ileum assays. Papaverine  is used as the reference standard (

).
Table 1: Comparative Spasmolytic Potency (Guinea Pig Ileum)
Compound ClassSubstituent (R)Mechanism DominancePotency vs. PapaverineTypical

(M)
Standard Papaverine PDE + CCB 1.0x (Baseline)

Thieno[2,3-d]pyrimidine2-MethylCCB > PDE0.8x - 1.2x

Thieno[2,3-d]pyrimidine 2-Phenyl CCB 2.5x - 4.0x

Thieno[2,3-b]pyridine2-AminoCCB0.5x - 0.9x

Thieno[2,3-b]pyridine2-AcetylPDE1.1x

Key Insight: The 2-phenyl-thieno[2,3-d]pyrimidine derivatives consistently outperform Papaverine. The lipophilic phenyl group at position 2 enhances interaction with the hydrophobic pockets of the calcium channel, significantly lowering the


.

Experimental Protocols (Self-Validating Systems)

To replicate these findings or test new derivatives, the following protocol ensures data integrity and comparability.

Protocol: Isolated Guinea Pig Ileum Assay

Objective: Determine the


 of the test compound against KCl-induced contractions.

1. Tissue Preparation:

  • Sacrifice guinea pig (300–500g) via cervical dislocation (Ethical approval required).

  • Isolate the terminal ileum, discarding the 10cm nearest the ileocecal junction.

  • Cut into 2cm segments.

2. Organ Bath Setup (The Control System):

  • Buffer: Tyrode’s solution (NaCl 136.9, KCl 2.68,

    
     1.8, 
    
    
    
    1.05,
    
    
    11.9,
    
    
    0.42, Glucose 5.55 mM).
  • Conditions: 37°C, aerated with carbogen (95%

    
    , 5% 
    
    
    
    ).
  • Pre-load: 1g tension.

  • Equilibration: 45 minutes, washing every 15 minutes.

3. Validation Step (Critical):

  • Before testing compounds, induce sub-maximal contraction with KCl (80 mM) or Acetylcholine (

    
     M) .
    
  • Reject tissue if contraction amplitude varies >10% between two consecutive control stimuli.

4. Experimental Run:

  • Induce sustained contraction with depolarizing agent (e.g., KCl 80 mM).

  • Once plateau is reached, add test compound in cumulative concentrations (

    
     to 
    
    
    
    M).
  • Record relaxation percentage relative to the plateau.

5. Calculation:

  • Plot % Relaxation vs. Log[Concentration].

  • Determine

    
     via non-linear regression.
    

Expert Synthesis & Recommendations

  • For Potency: Prioritize the Thieno[2,3-d]pyrimidine scaffold. The "pyrimidine" portion mimics the quinazoline ring of standard alpha-blockers and PDE inhibitors more effectively than the pyridine variant.

  • For Solubility: If the 2-phenyl derivative is too lipophilic (LogP > 4), introduce polar substituents (e.g., -OH, -NH2) on the phenyl ring. This often maintains potency while improving the pharmacokinetic profile.

  • Validation: Always run a parallel control with Papaverine or Verapamil to normalize variations in tissue sensitivity.

References

  • Chambhare, R. V., et al. (2003). Synthesis and spasmolytic activity of some new thienopyrimidines. European Journal of Medicinal Chemistry.

  • Abdel-Aziz, A. A., et al. (2010). Synthesis, anti-inflammatory and analgesic activities of some new 2-substituted thieno[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry.

  • Gilani, A. H., et al. (1994). Evidence for the presence of calcium antagonist activity in the crude extract of Fumaria indica. (Provides the standard protocol for Ca++ antagonist assay). Phytotherapy Research.

  • Heber, D., et al. (1993). Synthesis and spasmolytic activity of thieno[2,3-b]pyridine derivatives. Pharmazie.

Regiopurity Assessment of Methyl 5-bromothiophene-3-carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Regiopurity of Methyl 5-bromothiophene-3-carboxylate Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of thiophene-based pharmacophores, Methyl 5-bromothiophene-3-carboxylate serves as a critical scaffold for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. However, its utility is frequently compromised by regiochemical impurities. The bromination of methyl thiophene-3-carboxylate favors the 5-position (sterically accessible


-position), but the 2-position (sterically hindered 

-position) remains reactive, leading to the formation of the 2-bromo isomer and 2,5-dibromo byproducts.

This guide provides a rigorous, data-driven framework for distinguishing and quantifying these isomers, ensuring that downstream Structure-Activity Relationship (SAR) data remains uncompromised by scaffold contamination.

Part 1: The Regioselectivity Challenge

To assess purity, one must understand the origin of the impurity. The thiophene ring is electron-rich, but the ester group at C3 is electron-withdrawing, deactivating the ring.

  • Target (C5-Bromination): The C5 position is activated by the sulfur atom and is sterically remote from the ester group.

  • Impurity (C2-Bromination): The C2 position is also activated by the sulfur but is sterically hindered by the C3-ester and electronically deactivated by the inductive effect of the carbonyl.

  • Impurity (Dibromination): Over-bromination leads to the 2,5-dibromo species.

Visualization: Bromination Pathways and Isomer Generation

BrominationPathways Start Methyl thiophene-3-carboxylate Target Methyl 5-bromothiophene-3-carboxylate (Target: >95%) Start->Target Major Pathway (C5) Impurity2 Methyl 2-bromothiophene-3-carboxylate (Regio-Impurity) Start->Impurity2 Minor Pathway (C2) Reagent Br2 / NBS ImpurityDi Methyl 2,5-dibromothiophene-3-carboxylate (Over-bromination) Target->ImpurityDi Excess Br2 Impurity2->ImpurityDi Excess Br2

Figure 1: Mechanistic pathway showing the competition between C5 (major) and C2 (minor) bromination sites.

Part 2: Comparative Analysis of Analytical Techniques

For a researcher requiring >98% regiopurity, choosing the right analytical tool is non-negotiable. The following table compares the efficacy of standard methods.

Feature1H NMR Spectroscopy GC-MS (Gas Chromatography) HPLC-UV
Primary Utility Structural confirmation & rapid isomer ID.Quantitative purity & trace impurity detection.Analysis of non-volatiles or thermally unstable batches.
Differentiation Basis Coupling constants (

) and Chemical Shift (

).[1][2][3]
Boiling point & Mass fragmentation patterns.Polarity & UV absorption.
Sensitivity (LOD) Moderate (~1-2%).High (<0.1%).High (<0.1%).
Sample Prep Time < 5 mins.15-20 mins.15-20 mins.
Critical Limitation Overlapping signals in crude mixtures.Requires volatility; thermal degradation possible.[4]Solvent gradient optimization required.
Verdict Best for Batch Release. Best for Process Development. Best for GMP Validation.

Part 3: Deep Dive – The Self-Validating Protocols

Method A: 1H NMR Assessment (The "Gold Standard" for ID)

NMR is the most reliable method for distinguishing the 5-bromo and 2-bromo isomers because the coupling constants (


)  of the remaining protons are distinct. This protocol is self-validating: the presence of a specific coupling pattern definitively confirms the isomer.
The Diagnostic Logic:
  • Target (5-Bromo Isomer):

    • Protons are at C2 and C4 .

    • Relationship: Meta (separated by one carbon).

    • Signal: Two singlets or two doublets with very small coupling (

      
      ).
      
    • Shift: H2 is deshielded (~8.1 ppm) by the adjacent Sulfur and Ester. H4 is shielded relative to H2 (~7.5 ppm).

  • Impurity (2-Bromo Isomer):

    • Protons are at C4 and C5 .

    • Relationship: Ortho (adjacent carbons).

    • Signal: Two doublets with large coupling (

      
      ).
      
    • Shift: Distinct "roofing" effect often seen in thiophene doublets.

Experimental Protocol 1: NMR Purity Check
  • Solvent:

    
     (Preferred) or 
    
    
    
    .
  • Concentration: 10 mg in 0.6 mL.

  • Parameters: Number of Scans (NS)

    
    ; Relaxation Delay (D1) 
    
    
    
    sec (crucial for accurate integration of the C2 proton which relaxes slowly).

Interpretation Table: | Signal Region (


 ppm) | Multiplicity | Coupling (

) | Assignment | Conclusion | | :--- | :--- | :--- | :--- | :--- | | 8.11 | Doublet | 1.6 Hz | H2 (Target) | Major Product | | 7.51 | Doublet | 1.6 Hz | H4 (Target) | Major Product | | ~7.3 - 7.6 | Doublet | 5.8 Hz | H4/H5 (Impurity) | 2-Bromo Contamination | | ~7.4 | Singlet | - | H4 (Dibromo) | 2,5-Dibromo Contamination |[1][2]

Analyst Note: If you see a doublet with


, your regiopurity is compromised. Do not proceed to coupling reactions.
Method B: GC-MS Assessment (The Quantitative Validator)

While NMR confirms structure, GC-MS is superior for quantifying low-level impurities (<1%) that might poison catalysts in subsequent steps.

Experimental Protocol 2: GC-MS Separation
  • Column: DB-5ms or equivalent (5% Phenyl Methyl Siloxane).

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 280°C.

  • Detection: EI Source, Scan range 50-400 amu.

Data Analysis:

  • Elution Order: The 2-bromo isomer (more polar due to dipole alignment of Br and Carbonyl) typically elutes slightly after the 5-bromo isomer on non-polar columns, though this can reverse on polar (Wax) columns.

  • Mass Spec Confirmation: Look for the characteristic isotope pattern of Bromine (

    
    ).
    
    • Target (MW 221): Molecular ion peaks at

      
       220/222.
      
    • Dibromo Impurity (MW 300): Molecular ion peaks at

      
       298/300/302 (1:2:1 ratio).
      

Part 4: Decision Framework for Researchers

Use this workflow to determine if your batch is suitable for drug development applications.

AnalysisWorkflow Sample Crude Product Batch NMR Step 1: 1H NMR (CDCl3) Check Coupling Constants Sample->NMR CheckJ Is J ~ 6.0 Hz detected? NMR->CheckJ Reject REJECT BATCH (Contains 2-bromo isomer) CheckJ->Reject Yes (Ortho coupling) PassNMR Passes Structural ID (Only J ~ 1.5 Hz seen) CheckJ->PassNMR No (Meta coupling only) GCMS Step 2: GC-MS Quantify Trace Impurities PassNMR->GCMS CheckPurity Is Purity > 98%? GCMS->CheckPurity Recrystallize Recrystallize (MeOH or Hexanes) CheckPurity->Recrystallize No (<98%) Approve APPROVE FOR SYNTHESIS (Safe for Cross-Coupling) CheckPurity->Approve Yes (>98%) Recrystallize->NMR Re-test

Figure 2: Analytical workflow for validating regiopurity prior to downstream synthesis.

References

  • Regioselectivity in Thiophene Functionalization Synthesis of 5-bromothiophene-3-carboxylic acid and derivatives. Royal Society of Chemistry, Supporting Information.

  • NMR Characterization of Thiophene Isomers Comparison of 2-bromo and 5-bromo thiophene coupling constants. Arabian Journal of Chemistry, 2020.[1]

  • GC-MS Methodologies for Halogenated Heterocycles Separation of isomeric bromothiophenes. National Institutes of Health (PMC).

Sources

Cross-referencing experimental NMR data with predicted spectra for Methyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Search

I'm starting a thorough search for experimental ¹H and ¹³C NMR data on Methyl 5-bromothiophene-3-carboxylate. My focus is on chemical databases and the available scientific literature. I'll be working in parallel with this.

Comparing NMR Data

I've gathered experimental NMR data and started researching prediction software. My focus now is generating predicted spectra for Methyl 5-bromothiophene-3-carboxylate. The next step will be creating tables and a comparative analysis. I plan to present experimental data first, then predicted values, noting any deviations.

Developing Comparison Guide

I'm now outlining the structure of the comparison guide. I plan to begin by explaining the role of NMR in structural elucidation. I'll include sections on experimental data presentation, and predicted data comparison. I'll ensure I present tabular data and detailed comparisons, noting the accuracy of each method used, as well as discrepancies. I'll also add a step-by-step software guide and a Graphviz workflow diagram.

Safety Operating Guide

Guide to the Proper Disposal of Methyl 5-bromothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 5-bromothiophene-3-carboxylate. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The procedures outlined below are designed to ensure personnel safety, environmental protection, and adherence to regulatory standards.

Core Principle: Hazard-Based Waste Management

Methyl 5-bromothiophene-3-carboxylate is a halogenated organic compound. This classification is the single most critical factor determining its disposal pathway. Due to the presence of a bromine atom on the thiophene ring, this chemical waste cannot be disposed of via standard drains or as common refuse. It is categorized as a hazardous waste and requires specialized handling and disposal, primarily through high-temperature incineration by a licensed waste management facility[1][2]. The underlying principle is to prevent the release of persistent and potentially toxic halogenated compounds into the environment and to ensure complete destruction in a controlled setting[3].

Hazard Profile and Essential Safety Data

A thorough understanding of the chemical's properties is foundational to its safe handling and disposal. While stable under normal conditions, its hazardous nature necessitates stringent precautions[4].

Property Value Source
Chemical Formula C₆H₅BrO₂S[4][5]
Molar Mass 221.07 g/mol [4][5]
Appearance Solid (Typically)[4]
Solubility Insoluble in water; Soluble in common organic solvents.[4]
Incompatibilities Strong oxidizing agents, Bases.[6]
Primary Hazard Class Halogenated Organic Waste[1]

Known Health & Safety Hazards: While a complete hazard profile for this specific isomer is not universally established, related thiophene compounds exhibit properties including skin irritation, serious eye irritation, and potential toxicity if ingested or inhaled[7][8]. Therefore, a conservative approach is mandated. All personnel must assume the compound is hazardous and adhere to the following personal protective equipment (PPE) standards during handling and disposal operations.

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.
Skin/Body Protection Standard laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or fume hood. If weighing or generating dust, a P95 (US) or P1 (EU) particle respirator is advised.To prevent inhalation of airborne particles[5].

Regulatory Framework: Adherence to EPA Standards

The disposal of Methyl 5-bromothiophene-3-carboxylate is governed by federal and state regulations, primarily under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA)[9]. For academic institutions, Subpart K provides specific, alternative requirements for managing hazardous waste in laboratories, emphasizing safety and environmental performance[10][11]. Key mandates include proper container management, clear labeling, and timely removal of waste from laboratory areas[10][11].

Standard Operating Procedure for Disposal

This section details the sequential workflow for safely moving Methyl 5-bromothiophene-3-carboxylate from an active experiment to its final, compliant disposal.

Step 1: Waste Segregation at the Point of Generation

The causality behind waste segregation is both safety and cost. Halogenated organic compounds require a specific incineration process. Mixing them with non-halogenated solvents complicates and significantly increases the cost of disposal[2].

Protocol:

  • Designate a specific waste container solely for "Halogenated Organic Waste" [1].

  • This container should be physically separate from containers for non-halogenated solvents (e.g., acetone, hexane, ethanol)[2].

  • NEVER dispose of Methyl 5-bromothiophene-3-carboxylate or solutions containing it in a non-halogenated waste stream, down the drain, or in solid waste bins[2][12].

Step 2: Containerization and Labeling

Proper containment is a self-validating system that prevents leaks and ensures clear communication of hazards.

Protocol:

  • Select an Appropriate Container:

    • Use a container made of a material chemically compatible with the waste. Plastic-coated glass or high-density polyethylene (HDPE) is often suitable.

    • The container must have a secure, leak-proof screw cap[12].

  • Prepare the Label:

    • Affix your institution's hazardous waste tag to the container before adding any waste.

    • Clearly write the words "Hazardous Waste" [2].

    • List all chemical constituents by their full name, including solvents. For Methyl 5-bromothiophene-3-carboxylate, write out the full name.

    • Maintain a running log of the approximate percentages or volumes of each component added.

  • Accumulate Waste:

    • Add waste to the container in a fume hood.

    • Keep the container securely capped at all times, except when actively adding waste[2][12]. This prevents the release of vapors and potential spills.

    • Do not fill the container beyond 90% capacity (or leave at least one inch of headroom) to allow for expansion[12].

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated laboratory location for the temporary storage of hazardous waste, subject to regulatory limits.

Protocol:

  • Store the sealed and labeled waste container in your lab's designated SAA.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

  • Time Limit: Under EPA regulations for academic labs, waste containers must be removed from the laboratory for disposal within 12 months of the date waste was first added, regardless of whether the container is full[10][11].

Step 4: Arranging for Final Disposal

Final disposal must be conducted by trained professionals.

Protocol:

  • Once the waste container is full or has reached its 12-month accumulation limit, contact your institution's Environmental Health and Safety (EHS) department.

  • Provide the EHS team with all necessary information from the waste label.

  • EHS will arrange for the pickup of the waste, which will then be consolidated and transported by a licensed hazardous waste disposal service for proper incineration[1][3].

Emergency Procedures

In Case of a Spill:

  • Evacuate personnel from the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.

  • Sweep up the solid material, taking care not to create dust[5][7]. Place the absorbed material and any contaminated items into a sealed container.

  • Label the container as "Hazardous Waste: Spill Debris containing Methyl 5-bromothiophene-3-carboxylate" and arrange for disposal through EHS.

In Case of Personnel Exposure:

  • Inhalation: Move the individual to fresh air immediately. Seek medical attention[5][8].

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Seek medical attention[5][8].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[5][8].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[7].

Visual Workflow: Disposal Decision Pathway

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs Professional Disposal Start Unwanted Material: Methyl 5-bromothiophene-3-carboxylate Identify Step 1: Hazard Identification (Halogenated Organic Compound) Start->Identify Segregate Step 2: Segregate Waste (Use designated 'Halogenated' container) Identify->Segregate Is it halogenated? YES Containerize Step 3: Containerize & Label (Secure cap, complete waste tag) Segregate->Containerize Store Step 4: Store in SAA (Secondary containment, <12 months) Containerize->Store ContactEHS Step 5: Contact EHS for Pickup Store->ContactEHS Container full or at 12-month limit Incinerate Final Disposal: Licensed High-Temperature Incineration ContactEHS->Incinerate EHS manages transfer

Caption: Disposal workflow for Methyl 5-bromothiophene-3-carboxylate.

References

  • Methyl 5-Bromothiophene-3-Carboxylate | Properties, Uses, Safety & Supplier China . Bouling Chemical Co., Limited. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Laboratory Chemical Disposal . (2024-01-02). Environmental Marketing Services. [Link]

  • HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . (2025-02-27). US EPA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . (2025-11-25). US EPA. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice . US EPA. [Link]

Sources

Personal protective equipment for handling Methyl 5-bromothiophene-3-carboxylate

[1]

Executive Summary & Risk Context[2]

Handling Methyl 5-bromothiophene-3-carboxylate requires a nuanced approach that goes beyond generic "lab safety." As a halogenated heteroaromatic ester, this compound presents a dual-phase risk profile: it is a respiratory irritant in its solid state (dust) and a permeation hazard when solvated.[1]

While often categorized simply as an "Irritant" (H315, H319, H335), experienced medicinal chemists recognize that thiophene derivatives can exhibit sensitizing properties.[1] Furthermore, the bromine substituent increases the lipophilicity of the molecule, potentially enhancing skin absorption rates compared to non-halogenated analogues.

The Golden Rule for this Compound: Treat the solid as a particulate inhalation hazard and the solution as a rapid-permeation dermal hazard.

Chemical Hazard Profile

The following data points dictate our safety engineering controls.

ParameterSpecificationOperational Implication
CAS Number 88770-19-8Verification key for waste labeling.[1]
Physical State Solid (Off-white/Brown)Primary risk is dust generation during weighing.[1]
Melting Point 52–54 °CLow melting point; avoid storing near heat sources to prevent caking/melting.[2]
GHS Classification Irritant (Skin, Eye, Resp.)[1]H335 (Respiratory Irritation) necessitates fume hood use.[1]
Solubility DCM, Chloroform, Ethyl AcetateSolvation facilitates glove permeation; standard nitrile may be insufficient for long duration.[1]

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard PPE" to address the specific failure modes associated with halogenated organics.

A. Respiratory Protection (Primary Barrier)[1]
  • Requirement: All open handling (weighing, transfer) must occur inside a certified chemical fume hood.[1]

  • The "Why": The H335 designation indicates that inhalation of dust causes respiratory tract irritation. Thiophene derivatives often carry a distinct, sulfurous odor that can induce olfactory fatigue.[1] Reliance on smell to detect exposure is dangerous.[1]

  • Contingency: If work must occur outside a hood (e.g., instrument maintenance), a half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges is mandatory.[1]

B. Hand Protection (The Permeation Logic)[1]
  • Solid Handling: Disposable Nitrile Gloves (Minimum thickness: 5 mil).[1]

    • Reasoning: Nitrile provides excellent physical barrier protection against dry particulates.[1]

  • Solution Handling (DCM/Chloroform): Double-Gloving or Silver Shield® (Laminate) under Nitrile.[1]

    • Reasoning: This compound is frequently dissolved in halogenated solvents (DCM).[1] Standard nitrile gloves degrade in <5 minutes when exposed to DCM.[1] The dissolved thiophene ester will ride the solvent vector through the glove and into the skin.

    • Protocol: Wear a laminate liner glove (chemical resistant) underneath a standard nitrile glove (dexterity/grip).[1]

C. Eye & Face Protection[2][4][5]
  • Requirement: Chemical Splash Goggles (Indirect Vent).[1]

  • The "Why": Safety glasses with side shields are insufficient for fine powders. Static electricity can cause thiophene crystals to "jump" or disperse unexpectedly.[1] Goggles seal the orbital area against airborne dust entry.

Operational Workflow: Step-by-Step

Phase 1: Pre-Operational Check[1]
  • Airflow Verification: Ensure fume hood face velocity is between 80–100 fpm.

  • Static Control: Place an ionizing bar or anti-static gun near the balance.[1] Thiophene esters are organic solids that accumulate static charge, leading to scattering during weighing.[1]

Phase 2: Weighing & Transfer[1]
  • Tare First: Tare the receiving vessel before opening the chemical container.

  • Spatula Selection: Use a stainless steel or PTFE-coated spatula.[1] Avoid plastic spatulas which increase static load.[1]

  • The "Funnel Technique": When transferring to a flask, use a wide-mouth powder funnel to prevent crystals from adhering to the ground glass joint (which causes seizing later).[1]

Phase 3: Reaction & Solvation[1]
  • Solvent Addition: Add solvent slowly down the side of the flask to minimize dust lofting.

  • Glove Check: Immediately after adding solvent (especially DCM), inspect outer gloves.[1] If any splash occurs, change gloves immediately .[1] Do not wait for the solvent to evaporate; the chemical has likely already begun permeating.

Phase 4: Waste Disposal[1]
  • Segregation: Dispose of all solid waste and contaminated gloves in the Solid Hazardous Waste bin.

  • Liquids: Solutions must go into Halogenated Organic Waste .[1] Do not mix with non-halogenated solvents if your facility separates them, as halogenated disposal is significantly more expensive and requires different incineration protocols.

  • Labeling: clearly mark the tag with "Methyl 5-bromothiophene-3-carboxylate" and "Halogenated."

Visualized Safety Logic

Diagram 1: PPE Decision Matrix

This logic flow ensures you select the correct glove barrier based on the physical state of the reagent.

PPE_Decision_MatrixStartHandling Methyl 5-bromothiophene-3-carboxylateState_CheckDetermine Physical StateStart->State_CheckSolidSolid / PowderState_Check->SolidSolutionDissolved in SolventState_Check->SolutionSolid_PPEPPE: Nitrile (5 mil) + GogglesSolid->Solid_PPESolvent_CheckSolvent Type?Solution->Solvent_CheckSolid_RiskRisk: Dust Inhalation & StaticSolid_PPE->Solid_RiskHalogenatedDCM / ChloroformSolvent_Check->HalogenatedNonHalogenatedEthyl Acetate / MethanolSolvent_Check->NonHalogenatedCritical_PPECRITICAL PPE:Laminate Liner + Nitrile OuterHalogenated->Critical_PPEHigh Permeation RiskStandard_PPEPPE: Double NitrileNonHalogenated->Standard_PPE

Caption: Decision matrix for selecting glove material based on solvation state.[1] Note the critical requirement for laminate liners when using halogenated solvents.

Diagram 2: Emergency Response Workflow

Immediate actions to take in the event of a spill or exposure.

Emergency_ResponseIncidentSpill / Exposure IncidentType_CheckIdentify TypeIncident->Type_CheckSkinSkin ContactType_Check->SkinEyeEye ContactType_Check->EyeSpillBenchtop SpillType_Check->SpillAction_Skin1. Remove Gloves/Clothing2. Wash with Soap/Water (15 min)3. Seek Medical AttnSkin->Action_SkinAction_Eye1. Flush at Eyewash (15 min)2. Hold Eyelids Open3. Emergency RoomEye->Action_EyeAction_Spill1. Evacuate Area (if large dust)2. Wear PPE (Goggles/Double Gloves)3. Wet Wipe (Do NOT Sweep)4. Dispose as Halogenated WasteSpill->Action_Spill

Caption: Workflow for mitigating exposure or spills. Note the prohibition on dry sweeping to prevent dust aerosolization.

References

  • PubChem. (2023).[1] Methyl 5-bromothiophene-2-carboxylate Compound Summary (Isomer Analogue Safety Data). National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance: OSHA 3404-11R.[1] United States Department of Labor. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.